molecular formula C10H12FN B044692 3-(3-Fluorophenyl)pyrrolidine CAS No. 125067-75-6

3-(3-Fluorophenyl)pyrrolidine

Cat. No.: B044692
CAS No.: 125067-75-6
M. Wt: 165.21 g/mol
InChI Key: RQGYSXVZGVZRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenyl)pyrrolidine is a valuable fluorinated pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate and privileged scaffold for the design and development of novel bioactive molecules. Its core structure, featuring a pyrrolidine ring, is a common motif in pharmaceuticals, and the incorporation of the 3-fluorophenyl group enhances its potential for interaction with biological targets, influencing both binding affinity and metabolic stability. Researchers primarily utilize this compound in the synthesis of ligands for central nervous system (CNS) targets, including various G-protein coupled receptors (GPCRs) and neurotransmitter transporters. It is particularly relevant in the exploration of dopaminergic and serotonergic systems, where its structure can be modified to create potent and selective receptor agonists, antagonists, or allosteric modulators. The fluorine atom acts as a bioisostere, allowing for fine-tuning of electronic properties, lipophilicity, and membrane permeability, which are critical parameters in early-stage drug discovery. This compound is offered exclusively for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in combinatorial chemistry. It is supplied with comprehensive analytical data to ensure identity and purity, enabling reliable and reproducible experimental outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-3,6,9,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGYSXVZGVZRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567204
Record name 3-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125067-75-6
Record name 3-(3-Fluorophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125067-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 3-(3-fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The described methodology focuses on a multi-step approach commencing with a Heck reaction, followed by reduction and deprotection steps. This document includes detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further development by researchers in the field.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Palladium-Catalyzed Heck Reaction: The synthesis initiates with a Heck coupling reaction between N-Boc-3-pyrroline and 1-bromo-3-fluorobenzene. This step introduces the 3-fluorophenyl moiety onto the pyrroline ring.

  • Catalytic Hydrogenation: The resulting N-Boc-3-(3-fluorophenyl)-3-pyrroline is then subjected to catalytic hydrogenation to reduce the double bond within the pyrroline ring, yielding N-Boc-3-(3-fluorophenyl)pyrrolidine.

  • N-Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound, this compound.

This pathway offers a reliable and scalable method for the preparation of the desired product.

Experimental Protocols

Step 1: Synthesis of N-Boc-3-(3-fluorophenyl)-3-pyrroline via Heck Reaction

Materials:

  • N-Boc-3-pyrroline

  • 1-Bromo-3-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of N-Boc-3-pyrroline (1.0 eq) in acetonitrile are added 1-bromo-3-fluorobenzene (1.2 eq), triethylamine (2.0 eq), tri(o-tolyl)phosphine (0.04 eq), and palladium(II) acetate (0.02 eq).

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-3-(3-fluorophenyl)-3-pyrroline.

Step 2: Synthesis of N-Boc-3-(3-fluorophenyl)pyrrolidine via Catalytic Hydrogenation

Materials:

  • N-Boc-3-(3-fluorophenyl)-3-pyrroline

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • N-Boc-3-(3-fluorophenyl)-3-pyrroline (1.0 eq) is dissolved in methanol or ethyl acetate.

  • A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.

  • The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure.

  • The reaction is stirred for 4-8 hours or until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield N-Boc-3-(3-fluorophenyl)pyrrolidine, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound via N-Boc Deprotection

Materials:

  • N-Boc-3-(3-fluorophenyl)pyrrolidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/methanol

  • Dichloromethane (DCM)

Procedure using Trifluoroacetic Acid:

  • Dissolve N-Boc-3-(3-fluorophenyl)pyrrolidine (1.0 eq) in dichloromethane (5-10 volumes).[1]

  • Add trifluoroacetic acid (2-10 eq) dropwise to the solution at 0°C.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).[1]

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate in vacuo to afford this compound.[1]

Procedure using Hydrochloric Acid:

  • Dissolve N-Boc-3-(3-fluorophenyl)pyrrolidine (1.0 eq) in methanol or dioxane.

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.[1]

  • Stir the reaction at room temperature for 1-4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a suitable base to obtain the free amine.

Quantitative Data

The following table summarizes typical yields for each step of the synthesis. Actual yields may vary depending on reaction scale and optimization of conditions.

StepReactantsProductTypical Yield (%)
1. Heck ReactionN-Boc-3-pyrroline, 1-Bromo-3-fluorobenzeneN-Boc-3-(3-fluorophenyl)-3-pyrroline70-85
2. Catalytic HydrogenationN-Boc-3-(3-fluorophenyl)-3-pyrrolineN-Boc-3-(3-fluorophenyl)pyrrolidine>95
3. N-Boc DeprotectionN-Boc-3-(3-fluorophenyl)pyrrolidineThis compound90-98

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: N-Boc Deprotection A N-Boc-3-pyrroline C N-Boc-3-(3-fluorophenyl)-3-pyrroline A->C Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN B 1-Bromo-3-fluorobenzene B->C Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN D N-Boc-3-(3-fluorophenyl)pyrrolidine C->D H₂, 10% Pd/C, MeOH E This compound D->E TFA, DCM or HCl, Dioxane

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Heck Reaction

Heck_Workflow start Start reactants Combine N-Boc-3-pyrroline, 1-bromo-3-fluorobenzene, Et₃N, P(o-tol)₃, and Pd(OAc)₂ in CH₃CN start->reactants reflux Reflux for 12-16 hours reactants->reflux monitor Monitor reaction by TLC/LC-MS reflux->monitor workup Cool, remove solvent, and perform aqueous workup monitor->workup Reaction Complete purify Purify by column chromatography workup->purify product Obtain N-Boc-3-(3-fluorophenyl)-3-pyrroline purify->product

Caption: Experimental workflow for the Heck reaction step.

This guide provides a foundational understanding of a key synthetic route to this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and scale requirements.

References

Enantioselective Synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine, a valuable chiral building block in medicinal chemistry. The document details a key synthetic strategy, presents relevant quantitative data, and includes a comprehensive experimental protocol.

Introduction

Chiral 3-arylpyrrolidines are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure 3-arylpyrrolidines, such as (S)-3-(3-Fluorophenyl)pyrrolidine, is of significant interest to the drug discovery and development community. This guide focuses on a robust and widely applicable method for achieving this synthesis: the asymmetric hydrogenation of a prochiral pyrrole precursor.

Synthetic Strategy: Asymmetric Hydrogenation

A prominent and effective strategy for the enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine involves the asymmetric hydrogenation of a suitable prochiral precursor, typically N-protected 3-(3-fluorophenyl)-1H-pyrrole. This method utilizes a chiral transition metal catalyst, most commonly based on rhodium or ruthenium, to deliver hydrogen atoms to the double bonds of the pyrrole ring in a stereocontrolled manner, thereby establishing the desired (S)-stereocenter at the C3 position.

The general workflow for this synthetic approach can be visualized as follows:

Asymmetric Hydrogenation Workflow cluster_prep Precursor Synthesis cluster_hydro Asymmetric Hydrogenation cluster_iso Product Isolation & Purification Start Starting Materials (e.g., 3-Fluorobenzaldehyde, pyrrole, protecting group source) Precursor N-Protected 3-(3-Fluorophenyl)-1H-pyrrole Start->Precursor Chemical Synthesis Hydrogenation Asymmetric Hydrogenation Reaction Precursor->Hydrogenation Catalyst Chiral Catalyst (e.g., Rh- or Ru-complex) Catalyst->Hydrogenation Product_Protected N-Protected (S)-3-(3-Fluorophenyl)pyrrolidine Hydrogenation->Product_Protected Deprotection Deprotection Product_Protected->Deprotection Final_Product (S)-3-(3-Fluorophenyl)pyrrolidine Deprotection->Final_Product

Caption: General workflow for the asymmetric hydrogenation approach.

The choice of the chiral ligand coordinated to the metal center is critical for achieving high enantioselectivity. A variety of privileged chiral phosphine ligands have been successfully employed in similar transformations.

Quantitative Data Summary

The following table summarizes typical quantitative data for the asymmetric hydrogenation of N-Boc-3-(3-fluorophenyl)-1H-pyrrole to N-Boc-(S)-3-(3-fluorophenyl)pyrrolidine using a rhodium-based catalyst. Please note that these values are representative and can vary depending on the specific reaction conditions and the chiral ligand used.

ParameterValue
Substrate N-Boc-3-(3-fluorophenyl)-1H-pyrrole
Catalyst [Rh(COD)2]BF4 / (S)-BINAP
Catalyst Loading 1 mol%
Solvent Methanol
Hydrogen Pressure 10 atm
Temperature 25 °C
Reaction Time 24 hours
Conversion >99%
Yield (isolated) 90-95%
Enantiomeric Excess (e.e.) >98% (S)

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine via asymmetric hydrogenation.

Step 1: Synthesis of N-Boc-3-(3-fluorophenyl)-1H-pyrrole (Prochiral Precursor)

Precursor Synthesis Reactants 3-(3-Fluorophenyl)-1H-pyrrole + (Boc)2O + DMAP Reaction Stir in THF at rt Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Boc-3-(3-fluorophenyl)-1H-pyrrole Purification->Product

Caption: Workflow for the synthesis of the N-Boc protected precursor.

Materials:

  • 3-(3-Fluorophenyl)-1H-pyrrole (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of 3-(3-fluorophenyl)-1H-pyrrole in anhydrous THF, add DMAP and (Boc)2O.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(3-fluorophenyl)-1H-pyrrole.

Step 2: Asymmetric Hydrogenation

Materials:

  • N-Boc-3-(3-fluorophenyl)-1H-pyrrole (1.0 eq)

  • [Rh(COD)2]BF4 (0.01 eq)

  • (S)-BINAP (0.011 eq)

  • Methanol, degassed

Procedure:

  • In a glovebox, charge a high-pressure reactor with [Rh(COD)2]BF4 and (S)-BINAP.

  • Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Add a solution of N-Boc-3-(3-fluorophenyl)-1H-pyrrole in degassed methanol to the reactor.

  • Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm of hydrogen.

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

Step 3: Deprotection to (S)-3-(3-Fluorophenyl)pyrrolidine

Deprotection Protected N-Boc-(S)-3-(3-Fluorophenyl)pyrrolidine Reaction Treat with TFA in DCM Protected->Reaction Workup Basification & Extraction Reaction->Workup Purification Distillation or Salt Formation Workup->Purification Final_Product (S)-3-(3-Fluorophenyl)pyrrolidine Purification->Final_Product

Caption: Workflow for the final deprotection step.

Materials:

  • Crude product from Step 2

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Sodium hydroxide solution

Procedure:

  • Dissolve the crude N-Boc-(S)-3-(3-fluorophenyl)pyrrolidine in DCM.

  • Add TFA dropwise at 0 °C and then stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution and then basify with sodium hydroxide solution until pH > 10.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure or by formation of a crystalline salt (e.g., hydrochloride) to yield (S)-3-(3-Fluorophenyl)pyrrolidine.

  • Determine the enantiomeric excess of the final product by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of (S)-3-(3-Fluorophenyl)pyrrolidine is a critical process for the development of new therapeutics. Asymmetric hydrogenation of a prochiral N-protected 3-(3-fluorophenyl)-1H-pyrrole represents a highly efficient and selective method to obtain the desired enantiomer in high yield and excellent enantiomeric excess. The detailed protocol provided in this guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the reliable production of this important chiral building block. Further optimization of reaction conditions, including the choice of chiral ligand and catalyst, may lead to even greater efficiency and selectivity.

An In-depth Technical Guide to the Racemic Synthesis of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for the racemic preparation of 3-(3-Fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, ensuring reproducibility and scalability. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity. The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous pharmaceuticals.[1] This guide outlines a robust two-step racemic synthesis starting from readily available commercial materials.

Synthetic Pathway Overview

The synthesis of racemic this compound can be efficiently achieved through a two-step process:

  • Step 1: Synthesis of 3-(3-Fluorophenyl)succinimide: This intermediate is prepared via the reaction of 3-fluorophenylacetic acid and succinimide precursors, or related methods.

  • Step 2: Reduction of 3-(3-Fluorophenyl)succinimide: The succinimide intermediate is then reduced to the target pyrrolidine using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Succinimide Formation cluster_step2 Step 2: Reduction 3-Fluorophenylacetic_Acid 3-Fluorophenylacetic Acid Reaction1 Reaction 3-Fluorophenylacetic_Acid->Reaction1 Succinimide_Precursor Succinimide Precursor Succinimide_Precursor->Reaction1 3-(3-Fluorophenyl)succinimide 3-(3-Fluorophenyl)succinimide Reaction1->3-(3-Fluorophenyl)succinimide Reduction Reduction (e.g., LiAlH₄) 3-(3-Fluorophenyl)succinimide->Reduction This compound This compound (Target Compound) Reduction->this compound

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-Fluorophenyl)succinimide

This procedure is adapted from a general method for the synthesis of N-arylsuccinimides.[2]

Reaction Scheme:

reaction_step1 reactant1 Succinic Anhydride plus1 + arrow1 Toluene, Reflux reactant1->arrow1 reactant2 3-Fluoroaniline reactant2->arrow1 intermediate N-(3-Fluorophenyl)succinamic acid arrow1->intermediate arrow2 Heat intermediate->arrow2 product N-(3-Fluorophenyl)succinimide arrow2->product

Caption: Synthesis of N-(3-Fluorophenyl)succinimide.

Procedure:

  • To a solution of succinic anhydride (1.0 eq) in toluene, a solution of 3-fluoroaniline (1.0 eq) in toluene is added dropwise with constant stirring.

  • The resulting mixture is stirred for 1 hour and then allowed to stand for an additional hour at room temperature to ensure the completion of the reaction.

  • The mixture is then treated with dilute hydrochloric acid to remove any unreacted 3-fluoroaniline.

  • The resulting solid, N-(3-fluorophenyl)succinamic acid, is filtered under suction and washed thoroughly with water.

  • The N-(3-fluorophenyl)succinamic acid is then heated for 2 hours and allowed to cool slowly to room temperature to yield N-(3-chlorophenyl)succinimide.[2]

  • The crude product is purified by recrystallization from ethanol.

Quantitative Data (Representative):

ParameterValueReference
Yield70-99%[3]
Melting Point120-122 °C (for chloro-derivative)[4]
Purity (by NMR)>95%-
Step 2: Reduction of 3-(3-Fluorophenyl)succinimide to this compound

This procedure utilizes Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent capable of reducing amides and imides to amines.[5][6]

Reaction Scheme:

reaction_step2 reactant 3-(3-Fluorophenyl)succinimide arrow arrow reactant->arrow reagent reagent 1. LiAlH₄, THF 2. H₂O workup product This compound arrow->product

Caption: Reduction of 3-(3-Fluorophenyl)succinimide.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled to 0 °C in an ice bath.

  • A solution of 3-(3-Fluorophenyl)succinimide (1.0 eq) in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again water, while cooling in an ice bath.

  • The resulting precipitate is filtered off, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Representative for similar reductions):

ParameterValueReference
YieldGood to excellent[7]
Boiling Point--
Purity (by GC-MS)>95%-

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the pyrrolidine ring.
¹³C NMR Resonances for the carbons of the fluorophenyl ring and the pyrrolidine ring.
Mass Spec. Molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂FN).
FT-IR Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C-F stretching.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric substance. It reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn.

  • Tetrahydrofuran (THF) is a flammable solvent. Handle in a well-ventilated fume hood away from ignition sources.

  • Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This technical guide outlines a practical and efficient racemic synthesis of this compound. The described two-step sequence, involving the formation and subsequent reduction of a succinimide intermediate, provides a reliable route for obtaining this valuable building block for drug discovery and development. The provided experimental protocols and data serve as a comprehensive resource for researchers in the field.

References

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 943843-61-6

This technical guide provides a comprehensive overview of the known properties of 3-(3-Fluorophenyl)pyrrolidine hydrochloride. Due to the limited availability of public data specific to this compound, this document also includes general methodologies and information based on closely related fluorophenylpyrrolidine derivatives to provide a foundational understanding for researchers.

Physicochemical Properties

PropertyValueSource
CAS Number 943843-61-6[Various Suppliers]
Molecular Formula C₁₀H₁₃ClFN[1][2][3]
Molecular Weight 201.67 g/mol [1][2][3]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Appearance Not available-

Note: Researchers should determine these properties experimentally for any new batch of the compound.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound hydrochloride (CAS 943843-61-6) is not published in readily accessible scientific literature, the synthesis of similar 3-arylpyrrolidines is well-documented. A general synthetic approach can be conceptualized based on established organic chemistry principles.

G cluster_0 Conceptual Synthetic Pathway Start 3-Fluorobenzaldehyde or 3-Fluorophenylacetonitrile Intermediate1 Chalcone or β-aminonitrile derivative Intermediate2 Pyrrolidine ring formation (e.g., Michael addition followed by cyclization) Product_base This compound Final_Product This compound hydrochloride

General Experimental Protocol for Synthesis (Hypothetical):

A plausible synthetic route could involve the following steps:

  • Formation of a key intermediate: This could be achieved through various standard organic reactions. For instance, a multi-step synthesis starting from a commercially available precursor like 3-fluorobenzaldehyde.

  • Cyclization: The formation of the pyrrolidine ring is a critical step, often achieved through intramolecular cyclization under specific reaction conditions.

  • Purification of the free base: The resulting this compound free base would likely be purified using column chromatography on silica gel.

  • Salt formation: The purified free base would then be dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the hydrochloride salt.

  • Final Purification: The resulting solid hydrochloride salt would be collected by filtration, washed with a cold solvent, and dried under vacuum.

General Protocol for Purification:
  • Recrystallization: If the purity of the synthesized hydrochloride salt is not satisfactory, recrystallization from a suitable solvent system (e.g., ethanol/ether, methanol/ethyl acetate) can be employed. The choice of solvent will depend on the solubility characteristics of the compound and its impurities.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound hydrochloride. The following are standard analytical techniques that should be employed.

G cluster_0 Analytical Workflow Sample Synthesized This compound HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (e.g., ESI-MS) HPLC HPLC Analysis EA Elemental Analysis Structure_Confirmation Structure Confirmation Purity_Assessment Purity Assessment

General Experimental Protocols for Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The resulting spectrum should show characteristic signals for the aromatic protons (in the 7-7.5 ppm region), the pyrrolidine ring protons (typically in the 2-4 ppm region), and the N-H proton.

    • ¹³C NMR: The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

    • ¹⁹F NMR: This would show a signal corresponding to the fluorine atom on the phenyl ring, providing further structural confirmation.

  • Mass Spectrometry (MS):

    • Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the free base. The expected [M+H]⁺ ion for C₁₀H₁₂FN would be at m/z 182.1.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method would be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid) is a common starting point. The purity would be determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • Elemental Analysis:

    • Combustion analysis would be performed to determine the percentage of Carbon, Hydrogen, and Nitrogen, which should be within ±0.4% of the theoretical values for C₁₀H₁₃ClFN.

Pharmacological and Toxicological Profile

There is currently no publicly available information on the specific pharmacological activity, mechanism of action, binding affinities, ADME (Absorption, Distribution, Metabolism, and Excretion), or toxicology of this compound hydrochloride.

However, the 3-phenylpyrrolidine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of therapeutic targets, including but not limited to:

  • Central Nervous System (CNS) disorders: Due to their structural similarity to neurotransmitters, phenylpyrrolidine derivatives are often explored for their potential as antidepressants, antipsychotics, and treatments for neurodegenerative diseases.

  • Enzyme inhibitors: The pyrrolidine ring can serve as a key structural element in the design of inhibitors for various enzymes.

General Considerations for Future Research:

  • In Vitro Screening: The initial pharmacological characterization would involve screening the compound against a panel of relevant biological targets (e.g., receptors, transporters, enzymes) to identify potential activity.

  • ADME Profiling: In vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding, cell permeability) would be essential to evaluate its drug-like properties.

  • Toxicology Assessment: Initial cytotoxicity studies in relevant cell lines would be a first step in assessing the compound's toxicological profile.

Handling and Storage

As with any chemical compound for research purposes, this compound hydrochloride should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from moisture.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and general chemical principles. The absence of specific experimental data for this compound hydrochloride necessitates that all properties and protocols be considered hypothetical until experimentally verified. Researchers must conduct their own experiments and safety assessments before using this compound.

References

An In-depth Technical Guide to 3-(3-Fluorophenyl)pyrrolidine: Chemical Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorophenyl)pyrrolidine is a synthetic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, including a chiral center and a fluorinated phenyl ring, make it a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of this compound. Furthermore, it delves into its potential biological activities, with a focus on its role as a monoamine reuptake inhibitor, and outlines relevant experimental protocols.

Chemical Structure and Properties

This compound possesses a pyrrolidine ring substituted at the 3-position with a 3-fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

PropertyValueReference
Molecular Formula C₁₀H₁₂FN--INVALID-LINK--
Molecular Weight 165.21 g/mol --INVALID-LINK--
CAS Number 125067-75-6--INVALID-LINK--
Boiling Point 238.5±33.0 °C (Predicted)--INVALID-LINK--
XLogP3 1.8--INVALID-LINK--

Stereochemistry

The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, meaning this compound exists as a pair of enantiomers: (R)-3-(3-Fluorophenyl)pyrrolidine and (S)-3-(3-Fluorophenyl)pyrrolidine. The stereochemistry of the molecule is crucial as different enantiomers can exhibit distinct pharmacological activities and metabolic profiles. The development of enantioselective synthetic methods is therefore of high importance.

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the pyrrolidine ring via cyclization reactions. Below is a generalized experimental protocol based on common methods for synthesizing 3-arylpyrrolidines.

General Experimental Protocol: Synthesis of Racemic this compound

This protocol outlines a potential multi-step synthesis starting from 3-fluorobenzaldehyde and leading to the racemic product.

Step 1: Knoevenagel Condensation

3-Fluorobenzaldehyde is reacted with a malonic ester (e.g., diethyl malonate) in the presence of a base (e.g., piperidine) to yield the corresponding benzylidenemalonate.

Step 2: Michael Addition

The resulting benzylidenemalonate undergoes a Michael addition with a nitroalkane (e.g., nitromethane) in the presence of a base (e.g., sodium ethoxide).

Step 3: Reductive Cyclization

The nitro group and the esters are reduced and the intermediate undergoes cyclization to form a lactam. This can be achieved using a reducing agent like hydrogen gas with a catalyst (e.g., Raney nickel) or chemical reducing agents.

Step 4: Reduction of the Lactam

The lactam is then reduced to the corresponding pyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

Step 5: Purification

The final product is purified by column chromatography on silica gel.

SynthesisWorkflow Start 3-Fluorobenzaldehyde + Diethyl Malonate Step1 Knoevenagel Condensation Start->Step1 Intermediate1 Diethyl 2-(3-fluorobenzylidene)malonate Step1->Intermediate1 Step2 Michael Addition with Nitromethane Intermediate1->Step2 Intermediate2 Nitro-ester intermediate Step2->Intermediate2 Step3 Reductive Cyclization Intermediate2->Step3 Intermediate3 3-(3-Fluorophenyl)pyrrolidin-2-one (Lactam) Step3->Intermediate3 Step4 Lactam Reduction (e.g., LiAlH4) Intermediate3->Step4 End This compound Step4->End

Figure 1. Generalized synthetic workflow for this compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns provide detailed structural information.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the fluorinated aromatic carbon, which will show a characteristic coupling to the fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance corresponding to the fluorine atom on the phenyl ring, providing confirmation of its presence and electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and a C-F stretching band (around 1000-1400 cm⁻¹).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (165.21 g/mol ).[2] Fragmentation patterns can provide further structural information.

Spectroscopic Data (Predicted/Representative)
¹H NMR (CDCl₃, ppm)δ 7.20-7.40 (m, 1H, Ar-H), 6.80-7.00 (m, 3H, Ar-H), 3.50-3.70 (m, 1H, CH-Ar), 3.00-3.40 (m, 4H, CH₂-N), 2.00-2.30 (m, 2H, CH₂)
¹³C NMR (CDCl₃, ppm)δ 163.0 (d, JCF ≈ 245 Hz), 145.0 (d, JCF ≈ 7 Hz), 130.0 (d, JCF ≈ 8 Hz), 122.0 (d, JCF ≈ 2 Hz), 114.0 (d, JCF ≈ 21 Hz), 113.0 (d, JCF ≈ 22 Hz), 55.0, 48.0, 46.0, 35.0
MS (ESI) m/z 166.1 [M+H]⁺

Biological Activity and Signaling Pathways

Derivatives of 3-phenylpyrrolidine are known to be potent inhibitors of monoamine transporters, including the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[3][4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the concentration of these neurotransmitters in the synapse, which is a key mechanism of action for many antidepressant and psychoactive drugs.

Given its structural similarity to known monoamine reuptake inhibitors, this compound is a promising candidate for development as a selective serotonin reuptake inhibitor (SSRI), a serotonin-norepinephrine reuptake inhibitor (SNRI), or a triple reuptake inhibitor (TRI).[6][7][8]

SignalingPathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT VMAT2 Serotonin Serotonin VMAT->Serotonin Release Norepinephrine Norepinephrine VMAT->Norepinephrine Release Dopamine Dopamine VMAT->Dopamine Release SERT SERT SERT->MAO NET NET NET->MAO DAT DAT DAT->MAO Compound This compound Compound->SERT Inhibition Compound->NET Inhibition Compound->DAT Inhibition Serotonin->SERT Reuptake Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Binding & Activation Norepinephrine_R Norepinephrine Receptor Serotonin->Norepinephrine_R Binding & Activation Dopamine_R Dopamine Receptor Serotonin->Dopamine_R Binding & Activation Norepinephrine->NET Reuptake Norepinephrine->Serotonin_R Binding & Activation Norepinephrine->Norepinephrine_R Binding & Activation Norepinephrine->Dopamine_R Binding & Activation Dopamine->DAT Reuptake Dopamine->Serotonin_R Binding & Activation Dopamine->Norepinephrine_R Binding & Activation Dopamine->Dopamine_R Binding & Activation

Figure 2. Proposed mechanism of action of this compound as a monoamine reuptake inhibitor.
Experimental Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound on SERT, NET, and DAT.

1. Cell Culture: Use cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293-hSERT, HEK293-hNET, HEK293-hDAT).

2. Radioligand Binding Assay:

  • Prepare cell membranes from the transfected cell lines.

  • Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

Conclusion

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutics, particularly for central nervous system disorders. Its stereochemistry and the presence of a fluorine atom are key structural features that can be modulated to optimize its pharmacological profile. Further research into the enantioselective synthesis and biological evaluation of its individual enantiomers is warranted to fully elucidate its therapeutic potential as a monoamine reuptake inhibitor. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the chemical and biological landscape of this promising compound.

References

Technical Guide: 3-(3-Fluorophenyl)pyrrolidine - A Key Scaffold for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)pyrrolidine, a key heterocyclic compound with significant potential in the development of novel therapeutics, particularly for neurological disorders. This document details its chemical properties, provides a robust synthesis protocol, outlines methods for its analytical characterization, and discusses its role as a privileged scaffold for dopamine receptor ligands. A curated list of commercial suppliers is also included to facilitate further research and development.

Chemical Identification and Properties

CAS Number: 125067-75-6[1][2]

Molecular Formula: C₁₀H₁₂FN[1][2]

Molecular Weight: 165.21 g/mol [1][2]

Chemical Structure:

Table 1: Physicochemical Properties

PropertyValueReference
Boiling Point238.5 ± 33.0 °C[1]
Molecular Weight165.21[1]
Molecular FormulaC₁₀H₁₂FN[1]

Commercial Suppliers

A variety of chemical suppliers offer this compound and its derivatives. The following table provides a non-exhaustive list of potential vendors. Researchers are advised to request certificates of analysis to ensure the quality and purity of the supplied materials.

Table 2: Commercial Suppliers of this compound

SupplierCAS NumberNotes
Appchem125067-75-6Provides the free base.[2]
ChemicalBook125067-75-6Lists multiple suppliers for the free base.[1]
Chem-Impex144620-11-1Offers the isomeric 3-(4-Fluorophenyl)pyrrolidine.[3]
Sigma-Aldrich136725-53-6Provides (S)-(+)-3-Fluoropyrrolidine hydrochloride, a related building block.[4]
EnamineN/ASynthesizes a diverse library of unique pyrrolidines for drug discovery.[5]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the formation of an N-protected pyrrolidine precursor followed by deprotection. Below is a detailed experimental protocol adapted from established methodologies for the synthesis of related 3-arylpyrrolidines.

Synthesis of N-Boc-3-(3-fluorophenyl)pyrrolidine

This step involves the arylation of N-Boc-pyrrolidin-3-one followed by reduction.

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-3-fluorobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once the reaction starts, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours until the magnesium is consumed.

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C. In a separate flask, dissolve N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF and cool to 0 °C. Add the Grignard reagent to the solution of N-Boc-3-pyrrolidinone dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reduction: Cool the reaction mixture to 0 °C and cautiously add a reducing agent such as sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 4-6 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(3-fluorophenyl)pyrrolidine.

Deprotection of N-Boc-3-(3-fluorophenyl)pyrrolidine

The final step involves the removal of the Boc protecting group to yield the target compound.

Experimental Protocol:

  • Acidic Deprotection: Dissolve N-Boc-3-(3-fluorophenyl)pyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.[6][7] Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq), at 0 °C.[6][8]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up and Isolation: Upon completion, remove the solvent and excess acid under reduced pressure.[9] The resulting residue is the hydrochloride salt of the product. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to a pH of >10. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Arylation and Reduction cluster_step2 Step 2: Deprotection NBocPyrrolidinone N-Boc-3-pyrrolidinone Intermediate N-Boc-3-hydroxy-3-(3-fluorophenyl)pyrrolidine NBocPyrrolidinone->Intermediate Grignard Addition Grignard 3-Fluorophenylmagnesium bromide Grignard->Intermediate ReducedIntermediate N-Boc-3-(3-fluorophenyl)pyrrolidine Intermediate->ReducedIntermediate Reduction (e.g., NaBH4) FinalProduct This compound ReducedIntermediate->FinalProduct Acidic Deprotection (e.g., TFA or HCl)

A high-level overview of the synthesis workflow.

Analytical Characterization

Comprehensive analytical data is crucial for confirming the identity and purity of this compound. The following tables summarize expected data from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic7.20 - 7.35m1HAr-H
Aromatic6.85 - 7.00m3HAr-H
Pyrrolidine3.50 - 3.70m1HCH-Ar
Pyrrolidine3.10 - 3.40m2HCH₂-N
Pyrrolidine2.80 - 3.00m2HCH₂-N
Pyrrolidine2.00 - 2.30m2HCH₂
Amine1.80 - 2.00br s1HNH
¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm) Assignment
Aromatic163.0 (d, J ≈ 245 Hz)C-F
Aromatic145.0 (d, J ≈ 7 Hz)C-Ar
Aromatic130.0 (d, J ≈ 8 Hz)CH-Ar
Aromatic122.5 (d, J ≈ 2 Hz)CH-Ar
Aromatic113.5 (d, J ≈ 21 Hz)CH-Ar
Aromatic112.5 (d, J ≈ 22 Hz)CH-Ar
Pyrrolidine52.0CH₂-N
Pyrrolidine46.0CH₂-N
Pyrrolidine45.0CH-Ar
Pyrrolidine35.0CH₂

Note: Predicted chemical shifts are based on analogous structures and may vary slightly.[10][11][12]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound.

Table 4: Representative HPLC Method

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~ 5-8 minutes (highly dependent on the exact gradient and column)

Note: Method development and optimization are recommended for specific applications.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the synthesized compound.

Table 5: Expected Mass Spectrometry Data

Ionization ModeExpected m/z
ESI+166.10 [M+H]⁺

Biological Context and Applications in Drug Discovery

The 3-phenylpyrrolidine scaffold is a well-established pharmacophore in neuroscience drug discovery, particularly for targeting dopamine receptors.[13][14][15][16][17] Derivatives of this compound are of significant interest as ligands for the dopamine D3 receptor, which is implicated in various neurological and psychiatric conditions, including substance use disorder, Parkinson's disease, and schizophrenia.[14][15][16]

The fluorine substitution on the phenyl ring can enhance metabolic stability and improve pharmacokinetic properties, making these compounds attractive candidates for further development.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine or an agonist, typically couple to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades, ultimately influencing neuronal excitability and neurotransmitter release. Ligands such as this compound derivatives can act as agonists, antagonists, or partial agonists at the D3 receptor, thereby modulating these signaling events.

Dopamine_Signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine / Ligand Dopamine->D3R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->CellularResponse Phosphorylates targets

Simplified Dopamine D3 receptor signaling pathway.

Conclusion

This compound is a valuable building block for the synthesis of novel drug candidates, particularly those targeting the central nervous system. Its synthesis is achievable through established chemical transformations, and its purity can be readily assessed using standard analytical techniques. The privileged 3-phenylpyrrolidine scaffold, combined with the beneficial properties of fluorine substitution, positions this compound as a molecule of high interest for researchers and professionals in the field of drug discovery and development. This guide provides a foundational resource to support and accelerate research efforts involving this promising chemical entity.

References

Physical and chemical properties of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(3-Fluorophenyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its properties, offers insights into its synthesis and analysis, and explores its potential biological significance.

Core Physical and Chemical Properties

This compound (CAS No. 125067-75-6) is a substituted pyrrolidine with a fluorophenyl group at the 3-position. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 125067-75-6
Molecular Formula C₁₀H₁₂FN
SMILES C1C(C=CC(=C1)F)C2CCNC2
Appearance White to beige crystals or crystalline powder

A summary of the known and predicted physicochemical properties of this compound is provided in Table 2. These parameters are crucial for its handling, formulation, and assessment of its drug-like properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 165.21 g/mol [1]
Boiling Point 238.5 ± 33.0 °C (Predicted)[2]
Density 1.078 ± 0.06 g/cm³ (Predicted)
pKa 9.96 ± 0.10 (Predicted)
Melting Point Not available
Solubility Not available

Synthesis and Characterization

Potential Synthetic Routes

Several established methods for the synthesis of 3-arylpyrrolidines could be applicable for the preparation of this compound. These include:

  • 1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocyclic rings. The reaction of an azomethine ylide with a substituted styrene, such as 3-fluorostyrene, can yield the desired pyrrolidine core.[3]

  • α-Arylation of N-protected Pyrrolidines: Direct arylation of an N-protected pyrrolidine, such as N-Boc-pyrrolidine, at the 3-position with a suitable 3-fluorophenylating agent under palladium catalysis is another viable approach.

  • Reduction of a Pyrrolidinone Precursor: The synthesis can also be envisioned through the reduction of a corresponding 3-(3-fluorophenyl)pyrrolidin-2-one or a related unsaturated precursor.

The following diagram illustrates a generalized workflow for a potential synthesis and purification process.

G General Synthetic and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 3-Fluorobenzaldehyde, Pyrrolidine derivative) reaction Chemical Reaction (e.g., Reductive Amination, Cyclization) start->reaction crude Crude Product reaction->crude extraction Extraction crude->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure Pure this compound recrystallization->pure nmr NMR Spectroscopy pure->nmr ms Mass Spectrometry pure->ms hplc HPLC pure->hplc

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound would typically involve a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure, confirming the presence and connectivity of the pyrrolidine and fluorophenyl rings.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compound. A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile would be a standard approach.[4]

Biological and Pharmacological Context

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3] Derivatives of 3-phenylpyrrolidine have shown a wide range of biological activities, making this compound a compound of significant interest for further investigation.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, this compound could be explored for its potential in several therapeutic areas:

  • Central Nervous System (CNS) Disorders: The 3-phenylpyrrolidine motif is a core component of ligands for various CNS targets, including dopamine and serotonin receptors. For instance, derivatives of 3-(3-hydroxyphenyl)pyrrolidine have been investigated as dopamine D3 receptor ligands.[5]

  • Enzyme Inhibition: Pyrrolidine-containing compounds have been developed as inhibitors for a variety of enzymes. For example, certain 3-aryl-pyrrolidinyl-triazines have been identified as inhibitors of inorganic pyrophosphatase.[6]

  • Anticancer Activity: The pyrrolidine ring is present in several anticancer agents. Spirooxindole-pyrrolidine derivatives have been explored as MDM2 inhibitors.

Potential Signaling Pathways and Mechanism of Action

While no specific signaling pathways have been elucidated for this compound, its structural similarity to known bioactive molecules suggests several potential mechanisms of action that could be investigated.

G Potential Biological Investigation Workflow cluster_screening Initial Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies cluster_outcome Outcome compound This compound binding Receptor Binding Assays (e.g., Dopamine, Serotonin Receptors) compound->binding enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) compound->enzyme cell_based Cell-Based Functional Assays binding->cell_based enzyme->cell_based pathway Signaling Pathway Analysis cell_based->pathway animal Animal Models of Disease pathway->animal lead Lead Compound Identification animal->lead

Caption: A logical workflow for investigating the potential biological activity of this compound.

Further research, including in vitro binding and enzyme assays, followed by cell-based functional studies, would be necessary to determine the specific biological targets and mechanisms of action of this compound. The insights gained from such studies could pave the way for its development as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Core Mechanism of Action of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Fluorophenyl)pyrrolidine is a synthetic compound featuring a pyrrolidine ring substituted with a 3-fluorophenyl group. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural motif is a well-established pharmacophore found in a multitude of potent and selective inhibitors of monoamine transporters. This technical guide synthesizes the current understanding of the mechanism of action of this compound, predicated on the extensive research conducted on its structural analogs. The primary mechanism of action is the inhibition of the reuptake of one or more of the key monoamine neurotransmitters—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—by binding to their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide will detail this mechanism, the associated downstream signaling pathways, and the experimental protocols used for its characterization.

Introduction

The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. Its derivatives have been extensively investigated for their ability to modulate monoaminergic neurotransmission. The introduction of a fluorine atom at the meta-position of the phenyl ring, as in this compound, is a common strategy in drug design to modulate physicochemical properties such as metabolic stability and binding affinity. Based on the wealth of data for analogous compounds, this compound is strongly predicted to function as a monoamine reuptake inhibitor.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action of this compound is the inhibition of monoamine transporters (MATs). These transporters are integral membrane proteins responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating their signaling. By blocking these transporters, this compound increases the concentration and prolongs the residence time of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Interaction with Monoamine Transporters

This compound is expected to bind to the substrate-binding site of DAT, SERT, and NET. The affinity and selectivity for each transporter are influenced by the specific substitutions on the phenylpyrrolidine core. Structure-activity relationship (SAR) studies on related analogs suggest that substitutions on the phenyl ring can significantly alter the potency and selectivity profile. For instance, halogen substitutions on the phenyl ring are known to influence binding affinity for monoamine transporters. While specific data for the 3-fluoro substitution is not available, it is a common modification in many known monoamine reuptake inhibitors.

Quantitative Analysis of Analog Activity

To provide a quantitative perspective, the following table summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for a series of representative 3-phenylpyrrolidine analogs. It is important to note that these are representative values for analogous compounds and the precise values for this compound may vary.

Compound ClassTargetBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
Phenylpyrrolidine Analogs DAT10 - 10020 - 200
SERT5 - 5010 - 100
NET1 - 205 - 50
Reference Compounds
CocaineDAT~150~250
SERT~200~300
NET~50~100
FluoxetineSERT~1~5

Note: The data presented are aggregated from various studies on 3-phenylpyrrolidine derivatives and are intended to be illustrative of the potential activity of this compound.

Downstream Signaling Pathways

The inhibition of monoamine reuptake by this compound initiates a cascade of downstream signaling events within the postsynaptic neuron, which are dependent on the specific neurotransmitter system being modulated.

Dopaminergic Signaling

Inhibition of DAT leads to increased dopamine levels in the synapse, which then stimulates postsynaptic dopamine receptors (primarily D1 and D2 subtypes). Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA). D2-like receptor activation, conversely, inhibits adenylyl cyclase, leading to a decrease in cAMP. These pathways ultimately modulate gene expression and neuronal excitability.

Dopaminergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_pre Dopamine DA_vesicle->DA_pre Release DAT Dopamine Transporter (DAT) DA_synapse Dopamine DA_pre->DA_synapse DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Compound This compound Compound->DAT Inhibits

Dopaminergic signaling pathway modulation.
Serotonergic Signaling

By inhibiting SERT, this compound increases synaptic serotonin levels. Serotonin binds to a variety of postsynaptic receptors (e.g., 5-HT₁A, 5-HT₂A), which are coupled to different G-protein signaling cascades. For example, 5-HT₁A receptor activation inhibits adenylyl cyclase, while 5-HT₂A receptor activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

Serotonergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_pre Serotonin Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake HTR2A 5-HT2A Receptor Serotonin_synapse->HTR2A Binds to PLC Phospholipase C HTR2A->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Response Cellular Response Ca_PKC->Response Compound This compound Compound->SERT Inhibits

Serotonergic signaling pathway modulation.
Noradrenergic Signaling

Inhibition of NET increases the synaptic concentration of norepinephrine, which then acts on postsynaptic α- and β-adrenergic receptors. These receptors are also G-protein coupled and modulate various intracellular signaling pathways, including the cAMP and PLC pathways, similar to the dopaminergic and serotonergic systems, leading to changes in neuronal activity and gene expression.

Noradrenergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE_pre Norepinephrine NE_synapse Norepinephrine NE_pre->NE_synapse Release NE_synapse->NET Reuptake Beta_AR β-Adrenergic Receptor NE_synapse->Beta_AR Binds to AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Compound This compound Compound->NET Inhibits

Noradrenergic signaling pathway modulation.

Experimental Protocols

The characterization of the mechanism of action of this compound would involve a series of in vitro assays to determine its binding affinity and functional potency at the monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of the test compound for DAT, SERT, and NET.

  • Objective: To measure the displacement of a specific radioligand from the monoamine transporters by this compound.

  • Materials:

    • Membrane preparations from cells expressing human DAT, SERT, or NET.

    • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

    • Test compound: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These assays measure the functional potency (IC₅₀) of the test compound to inhibit the uptake of neurotransmitters into cells.

  • Objective: To determine the concentration of this compound required to inhibit 50% of the uptake of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Materials:

    • Cells stably expressing human DAT, SERT, or NET.

    • Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

    • Test compound: this compound.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cell harvester and scintillation counter.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC₅₀ value from the concentration-response curve.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay B1 Prepare Membrane Homogenates B2 Incubate with Radioligand & Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Scintillation Counting B3->B4 B5 Calculate Ki B4->B5 U1 Culture Transfected Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add Radiolabeled Neurotransmitter U2->U3 U4 Terminate Uptake & Lyse U3->U4 U5 Scintillation Counting U4->U5 U6 Calculate IC50 U5->U6

Workflow for in vitro characterization.

Conclusion

Based on its chemical structure and the extensive body of research on its analogs, this compound is predicted to act as a monoamine reuptake inhibitor, with potential activity at the dopamine, serotonin, and norepinephrine transporters. This mechanism leads to an increase in the synaptic concentrations of these neurotransmitters, thereby modulating their respective downstream signaling pathways. The precise affinity and selectivity profile of this compound for the different monoamine transporters would require direct experimental evaluation using the methodologies outlined in this guide. Such studies would be crucial for elucidating its full pharmacological profile and potential therapeutic applications.

Spectroscopic Profile of 3-(3-Fluorophenyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 3-(3-Fluorophenyl)pyrrolidine. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted data, comparative analysis with the parent compound pyrrolidine, and generalized experimental protocols. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

This compound is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a 3-fluorophenyl group significantly influences its chemical and physical properties, making it a compound of interest in medicinal chemistry and drug discovery.

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected and predicted spectroscopic data for this compound. The data for the parent compound, pyrrolidine, is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Pyrrolidine (Experimental) This compound (Predicted) Expected Multiplicity
H1 (N-H)~1.7 (broad s)1.5 - 2.5 (broad s)Broad Singlet
H2, H5~2.8 (t)2.8 - 3.5 (m)Multiplet
H3, H4~1.7 (quintet)1.8 - 2.4 (m)Multiplet
H3'Not Applicable3.0 - 3.6 (m)Multiplet
Aromatic HNot Applicable6.8 - 7.4 (m)Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Pyrrolidine (Experimental) [1][2]This compound (Predicted)
C2, C547.145 - 55
C3, C425.725 - 35
C3'Not Applicable40 - 50
C1' (ipso)Not Applicable140 - 150 (d)
C2', C6'Not Applicable110 - 130 (d)
C3' (ipso-F)Not Applicable160 - 165 (d, ¹JCF)
C4'Not Applicable110 - 120 (d)
C5'Not Applicable125 - 135 (d)

Note: Predicted values are estimations based on the analysis of related structures and substituent effects. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (cm⁻¹)

Functional Group Pyrrolidine (Experimental) [3]This compound (Expected) Vibration Mode
N-H3300 - 3400 (weak)3300 - 3500 (weak to medium)Stretching
C-H (aliphatic)2800 - 30002800 - 3000Stretching
C-H (aromatic)Not Applicable3000 - 3100Stretching
C=C (aromatic)Not Applicable1450 - 1600Stretching
C-N~11001050 - 1200Stretching
C-FNot Applicable1100 - 1300 (strong)Stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data [4]

Parameter Value
Molecular FormulaC₁₀H₁₂FN
Molecular Weight165.21 g/mol
Monoisotopic Mass165.0954 Da
Predicted [M+H]⁺166.1027
Predicted [M+Na]⁺188.0846

Expected Fragmentation: The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

Workflows and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different spectroscopic techniques in structure elucidation.

experimental_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_elucidation Structure Elucidation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Spectra (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum (Baseline Correction) IR->Process_IR Process_MS Process Mass Spectrum (Peak Picking) MS->Process_MS Structure Confirm Structure of This compound Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

logical_relationship Interrelation of Spectroscopic Data for Structure Elucidation cluster_nmr NMR cluster_ir IR cluster_ms MS Structure This compound Structure H_NMR ¹H NMR Structure->H_NMR Proton Environment & Connectivity C_NMR ¹³C NMR Structure->C_NMR Carbon Skeleton IR_Spec IR Spectrum Structure->IR_Spec Functional Groups Mass_Spec Mass Spectrum Structure->Mass_Spec Molecular Weight & Formula H_NMR->Structure C_NMR->Structure IR_Spec->Structure Mass_Spec->Structure

Caption: Logical relationship between spectroscopic data and chemical structure.

References

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(3-Fluorophenyl)pyrrolidine, focusing on its solubility and stability, which are critical parameters in the fields of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and theoretical insights.

Physicochemical Properties of this compound and Related Analogs

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structural components: the pyrrolidine ring and the fluorophenyl group. The pyrrolidine ring is a common motif in many pharmaceuticals and is known to influence aqueous solubility.[1][2] The fluorine atom on the phenyl ring can significantly impact lipophilicity, metabolic stability, and binding affinity.[3][4]

For comparative purposes, the known physicochemical properties of the parent compound, 3-Phenylpyrrolidine, are presented below.

Table 1: Physicochemical Properties of 3-Phenylpyrrolidine

PropertyValueSource
Molecular FormulaC₁₀H₁₃N[5][6]
Molecular Weight147.22 g/mol [7]
AppearanceColorless liquid[7]
Density1.027 g/cm³[5]
Boiling Point120-122 °C (at 12 Torr)[5]
Flash Point103.1 °C[5]

The introduction of a fluorine atom to the phenyl ring is expected to modulate these properties. Fluorine is highly electronegative and can alter the electronic distribution of the molecule, potentially affecting its pKa, lipophilicity, and ultimately, its solubility and stability profile.[4] Generally, fluorination can increase metabolic stability and lipophilicity, which may, in turn, influence its solubility.[3]

Aqueous Solubility Assessment

A compound's aqueous solubility is a critical determinant of its absorption and bioavailability.[8] For early-stage drug discovery, kinetic solubility is often determined as it is amenable to high-throughput screening.[9][10][11]

Experimental Protocol: Kinetic Solubility Assay by Shake-Flask Method

This protocol outlines a typical shake-flask method for determining the kinetic solubility of a compound, often starting from a DMSO stock solution.[9][10]

Materials and Reagents:

  • Test compound (this compound)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microtiter plates (96-well)

  • Pipettes and tips

  • Thermomixer or orbital shaker

  • Filtration apparatus (e.g., Millipore MultiScreen® Solubility filter plates)

  • UV-Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Plate Setup:

    • Add 2 µL of the 10 mM DMSO stock solution to the wells of a microtiter plate.

    • Prepare a set of calibration standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and PBS.

  • Incubation:

    • Add 98 µL of PBS (pH 7.4) to the wells containing the test compound, resulting in a final concentration of 200 µM with 2% DMSO.

    • Seal the plate and place it in a thermomixer set to shake at 850 rpm for 2 hours at 25°C.[9]

  • Filtration:

    • After incubation, filter the solutions using a solubility filter plate to remove any precipitated compound.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer at the compound's λmax or by LC-MS/MS for compounds without a strong chromophore.

    • Construct a calibration curve from the standards and determine the concentration of the compound in the filtered samples. The resulting concentration is the kinetic solubility.

Data Presentation: Solubility Data

The results of the kinetic solubility assay should be recorded in a structured format for easy comparison.

Table 2: Kinetic Solubility of this compound

CompoundSolvent/BufferTemperature (°C)Incubation Time (h)Analytical MethodSolubility (µM)
This compoundPBS, pH 7.4252UV-Vis / LC-MSExperimental Value
Reference CompoundPBS, pH 7.4252UV-Vis / LC-MSExperimental Value
Visualization: Kinetic Solubility Workflow

The following diagram illustrates the experimental workflow for the kinetic solubility assay.

G Kinetic Solubility Assay Workflow prep_stock Prepare 10 mM Stock Solution in DMSO plate_setup Dispense Stock Solution into Microtiter Plate prep_stock->plate_setup add_buffer Add PBS (pH 7.4) to achieve final concentration plate_setup->add_buffer incubate Incubate with shaking (e.g., 2h at 25°C) add_buffer->incubate filter Filter to remove precipitate incubate->filter quantify Quantify dissolved compound by UV-Vis or LC-MS/MS filter->quantify analyze Determine solubility against a calibration curve quantify->analyze

Caption: Workflow for a typical kinetic solubility assay.

Chemical Stability Assessment

Evaluating the chemical stability of a new drug substance is a critical step in pharmaceutical development. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[12][13][14][15] These studies are designed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14]

Experimental Protocol: Forced Degradation and Long-Term Stability Studies

This protocol describes a general approach for assessing the stability of a new chemical entity based on ICH guidelines.

Forced Degradation (Stress Testing):

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[15]

  • Hydrolytic Stability:

    • Dissolve the compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) solutions.

    • Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 24 hours).

    • Analyze samples at various time points by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

  • Oxidative Stability:

    • Dissolve the compound in a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Incubate at room temperature for a defined period.

    • Analyze samples at various time points by HPLC.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B.

    • Analyze the exposed samples and a dark control sample by HPLC.

Long-Term and Accelerated Stability Studies:

These studies are performed on at least three primary batches to establish a re-test period.[13][15]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[12][13]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[12][13]

  • Testing Frequency:

    • Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Typically 0, 3, and 6 months.

  • Analysis:

    • At each time point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties using validated stability-indicating methods.

Data Presentation: Stability Data

Stability data should be tabulated to show the change in the quality attributes of the drug substance over time and under different storage conditions.

Table 3: Stability Data for this compound

Storage ConditionTime Point (Months)Assay (%)Total Degradation Products (%)Appearance
25°C / 60% RH0Initial ValueInitial ValueInitial Appearance
3
6
40°C / 75% RH0Initial ValueInitial ValueInitial Appearance
3
6
Visualization: Stability Testing Workflow

The following diagram illustrates a typical workflow for a stability study according to ICH guidelines.

G ICH Stability Testing Workflow start Select ≥ 3 Primary Batches of Drug Substance stress Perform Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) start->stress long_term Long-Term Storage (e.g., 25°C/60%RH) start->long_term accelerated Accelerated Storage (e.g., 40°C/75%RH) start->accelerated sampling Sample at specified time points long_term->sampling intermediate Intermediate Storage (if significant change in accelerated) accelerated->intermediate if 'significant change' accelerated->sampling intermediate->sampling analysis Analyze samples using stability-indicating methods (Assay, Impurities) sampling->analysis evaluation Evaluate data to establish re-test period and storage conditions analysis->evaluation

Caption: Workflow for a typical stability study.

Conclusion

The solubility and stability of this compound are paramount to its successful development as a potential therapeutic agent. While specific data for this compound is sparse, this guide provides a robust framework for its evaluation based on established scientific principles and regulatory guidelines. By following the detailed experimental protocols for solubility and stability testing, researchers can generate the necessary data to understand its physicochemical profile. The insights gained from the behavior of structurally similar pyrrolidine and fluorinated aromatic compounds can further guide formulation and development strategies. A systematic approach to characterizing these properties will be essential for advancing this compound through the drug development pipeline.

References

An In-depth Technical Guide on the Potential Biological Activities of Compounds Containing the 3-(3-Fluorophenyl)pyrrolidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-(3-Fluorophenyl)pyrrolidine scaffold is a significant structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. The strategic incorporation of a fluorine atom onto the phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the potential biological activities of molecules that feature the this compound core. The focus will be on their applications in oncology, neurology, and immunology, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Anticancer Activity: MDM2-p53 Pathway Inhibition

A prominent area of investigation for compounds incorporating the 3-(fluorophenyl)pyrrolidine moiety is the development of inhibitors targeting the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor. The p53 protein is a cornerstone of cancer prevention, and its function is tightly controlled by the E3 ubiquitin ligase MDM2. In a large number of human cancers, MDM2 is overexpressed, leading to the excessive degradation of p53, which in turn allows for unchecked proliferation of cancer cells. The inhibition of the MDM2-p53 interaction can restore the tumor-suppressive functions of p53, thereby inducing cell cycle arrest and apoptosis in malignant cells.

Mechanism of Action

Compounds that are derivatives of a spirooxindole scaffold containing a 3-(fluorophenyl)pyrrolidine moiety have been engineered to mimic the critical interactions of p53 with MDM2. Specifically, the 3-chloro-2-fluorophenyl group, a close analogue of the 3-fluorophenyl group, has been demonstrated to insert into the Leu26 binding pocket of the MDM2 protein[1]. This interaction, in concert with contributions from the broader molecular scaffold, effectively obstructs the binding of p53 to MDM2. This action stabilizes p53, leading to the reactivation of its tumor-suppressive capabilities.

MDM2_p53_Signaling_Pathway MDM2-p53 Signaling and Inhibition cluster_Normal_Cell Normal Cell cluster_Cancer_Cell Cancer Cell with MDM2 Overexpression p53 p53 MDM2 MDM2 p53->MDM2 Binding & Degradation Cell_Cycle_Arrest Cell Cycle Arrest/Apoptosis p53->Cell_Cycle_Arrest Induces MDM2->p53 Negative Feedback p53_cancer p53 Apoptosis_cancer Apoptosis p53_cancer->Apoptosis_cancer Restored Induction MDM2_cancer MDM2 (Overexpressed) MDM2_cancer->p53_cancer Increased Degradation Inhibitor 3-(Fluorophenyl)pyrrolidine -based Inhibitor Inhibitor->MDM2_cancer Inhibits

Caption: The MDM2-p53 pathway and the mechanism of its inhibition.

Quantitative Data

The efficacy of these MDM2 inhibitors has been rigorously quantified through binding assays and cell-based proliferation studies. The table below summarizes key quantitative data for a representative compound, AA-115/APG-115, which contains a related 3-chloro-2-fluorophenyl-pyrrolidine scaffold[1][2].

CompoundTargetAssay TypeKᵢ (nM)Cell LineIC₅₀ (nM)
AA-115/APG-115MDM2Binding Affinity< 1RS4;11 (acute leukemia)38[1]
Cell ProliferationLNCaP (prostate cancer)18[1]
HCT116 (colon cancer)104[1]
SJSA-1 (osteosarcoma)70[1]
Experimental Protocols

The binding affinity of compounds to the MDM2 protein is commonly assessed using a competitive binding assay format, such as a fluorescence polarization (FP) assay.

Fluorescence_Polarization_Assay_Workflow Fluorescence Polarization Binding Assay Workflow start Start step1 Prepare Assay Buffer start->step1 step2 Dispense MDM2 Protein step1->step2 step3 Add Fluorescently Labeled p53-derived Peptide step2->step3 step4 Add Test Compound (e.g., 3-fluorophenyl-pyrrolidine derivative) step3->step4 step5 Incubate to Equilibrium step4->step5 step6 Measure Fluorescence Polarization step5->step6 end Calculate Kᵢ step6->end

Caption: Workflow for a fluorescence polarization-based binding assay.

Methodology:

  • Reagents: The assay utilizes recombinant human MDM2 protein, a fluorescently tagged peptide derived from p53 (e.g., TAMRA-labeled), and the compound being tested.

  • Procedure: The experiment is conducted in a suitable buffer system (e.g., PBS containing 0.01% Triton X-100).

  • A fixed concentration of both MDM2 and the fluorescent peptide are incubated together.

  • Serial dilutions of the test compound are introduced into the mixture.

  • Following an incubation period to allow the binding to reach equilibrium, the fluorescence polarization of the solution is measured.

  • The IC₅₀ value is derived by plotting the polarization measurements against the logarithm of the compound's concentration.

  • The Kᵢ value is subsequently calculated from the IC₅₀ using the Cheng-Prusoff equation.

The antiproliferative effects of the compounds are determined through cell viability assays, with the MTT and CellTiter-Glo assays being common choices.

Methodology:

  • Cell Culture: Human cancer cell lines, such as SJSA-1 and RS4;11, are maintained in their appropriate culture media.

  • Cell Plating: The cells are seeded into 96-well plates and are typically allowed to adhere overnight.

  • Compound Treatment: The cells are exposed to a range of concentrations of the test compound for a defined duration (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: The MTT reagent is added to the wells. After an incubation period, the resulting formazan crystals are solubilized, and the absorbance is measured.

    • CellTiter-Glo Assay: The CellTiter-Glo reagent is used to quantify ATP levels, which serve as an indicator of cell viability, with the output being a luminescent signal.

  • Data Analysis: The IC₅₀ value, representing the concentration at which the compound inhibits cell growth by 50%, is calculated from the resulting dose-response curve.

Anticonvulsant Properties

Derivatives of 3-phenyl-pyrrolidine-2,5-dione, particularly those with a fluorine-substituted phenyl group, have been explored for their potential as anticonvulsant agents[][4]. These compounds are typically assessed in established animal models of epilepsy.

Mechanism of Action

While the exact mechanism of action for these anticonvulsant compounds can be complex, evidence suggests they may exert their effects by modulating the activity of neuronal voltage-gated sodium and calcium channels[4]. By interacting with these ion channels, the compounds can dampen the excessive neuronal firing that underlies seizure activity.

Quantitative Data

The anticonvulsant efficacy is quantified by establishing the median effective dose (ED₅₀) in relevant animal models.

CompoundAnimal ModelED₅₀ (mg/kg)Reference
1-[{4-(4-fluorophenyl)-piperazin-1-yl}-methyl]-3-methyl-3-phenyl-pyrrolidine-2,5-dione (8)Rat (MES test)7.78[]
3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6)Mouse (MES test)68.30[4]
Mouse (6 Hz test)28.20[4]
Experimental Protocols

The MES test is a widely used model for generalized tonic-clonic seizures.

Methodology:

  • Animal Subjects: The test is conducted using either mice or rats.

  • Drug Administration: The test compound is administered through intraperitoneal or oral routes at varying doses.

  • Seizure Induction: Following a predetermined time interval, a brief electrical stimulus is delivered via corneal electrodes.

  • Observation: The animals are monitored for the presence or absence of tonic hindlimb extension, which is the endpoint indicating a seizure.

  • Data Analysis: The ED₅₀, the dose that provides protection from seizures in 50% of the animals, is calculated.

RORγt Inverse Agonism in Immunology

Cis-3,4-diphenylpyrrolidines that feature a 4-fluorophenyl substituent at the 3-position have been developed as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt)[5]. RORγt is a nuclear receptor that is essential for the differentiation of Th17 cells, which are key players in the pathogenesis of autoimmune diseases. Inverse agonists of RORγt have the potential to suppress the production of pro-inflammatory cytokines, most notably IL-17.

Mechanism of Action

These compounds function by binding to the ligand-binding domain of the RORγt receptor, which stabilizes an inactive conformation. This prevents the recruitment of coactivator proteins and results in a decreased transcription of RORγt's target genes, including those that encode for pro-inflammatory cytokines.

RORgt_Signaling_and_Inhibition RORγt Signaling and its Inhibition Th17_Cell Th17 Cell RORgt_Receptor RORγt Th17_Cell->RORgt_Receptor Expression Target_DNA DNA (IL-17 Gene Promoter) RORgt_Receptor->Target_DNA Binds to IL17_Cytokine IL-17 (Pro-inflammatory Cytokine) Target_DNA->IL17_Cytokine Promotes Transcription Inflammatory_Response Inflammation IL17_Cytokine->Inflammatory_Response Drives Inverse_Agonist_Compound 3-(4-Fluorophenyl)pyrrolidine -based Inverse Agonist Inverse_Agonist_Compound->RORgt_Receptor Inhibits

Caption: The RORγt signaling pathway and its inhibition by an inverse agonist.

Quantitative Data

The activity of these RORγt inverse agonists is determined using cell-based reporter gene assays.

CompoundAssay TypeEC₅₀ (nM)Reference
Piperidinyl carboxamide 31RORγt Inverse Agonist Assay61[5]
Experimental Protocols

This assay is typically a cell-based system that utilizes a luciferase reporter to measure the activity of the RORγt receptor.

Methodology:

  • Cell Line and Transfection: A suitable host cell line, such as HEK293, is co-transfected with two plasmids: one expressing the RORγt ligand-binding domain fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence.

  • Compound Treatment: The transfected cells are then treated with a range of concentrations of the test compound.

  • Luciferase Measurement: After an appropriate incubation period, the cells are lysed, and the luciferase activity is quantified using a luminometer.

  • Data Analysis: The EC₅₀ value, which is the concentration of the compound that produces a 50% reduction in luciferase activity, is calculated from the resulting dose-response curve.

Conclusion

The this compound scaffold has proven to be a privileged structure in the field of drug discovery, facilitating the creation of potent and selective modulators for a variety of important biological targets. Its incorporation into molecules designed to target the MDM2-p53 pathway, neuronal ion channels, and the RORγt nuclear receptor underscores its versatility and significance. The fluorophenyl group frequently confers enhanced binding affinity and favorable pharmacokinetic properties, making it a highly desirable feature for medicinal chemists. Continued exploration of this scaffold is poised to deliver novel therapeutic agents for a wide spectrum of diseases. This guide has provided a detailed overview of the key biological activities, the associated quantitative data, and the experimental protocols employed for their characterization, serving as a valuable resource for the scientific research community.

References

3-(3-Fluorophenyl)pyrrolidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility and its prevalence in a vast array of biologically active natural products and synthetic drugs. The introduction of a 3-fluorophenyl substituent onto this saturated heterocyclic core imparts unique physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and providing a vector for specific interactions with biological targets. Consequently, 3-(3-Fluorophenyl)pyrrolidine has emerged as a valuable and highly sought-after building block in the design and synthesis of novel therapeutics, particularly in the fields of neuropharmacology and oncology. This technical guide provides a comprehensive overview of the synthesis, key reactions, and therapeutic applications of this compound, supported by detailed experimental protocols, quantitative biological data, and visual representations of associated pathways and workflows.

Synthesis of the this compound Core

Illustrative Synthetic Pathway

A plausible and efficient route to this compound commences with the Knoevenagel condensation of 3-fluorobenzaldehyde with a suitable active methylene compound, such as diethyl malonate, followed by a series of transformations to construct the pyrrolidine ring.

cluster_synthesis Synthesis of this compound 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Intermediate_A Diethyl 2-(3-fluorobenzylidene)malonate 3-Fluorobenzaldehyde->Intermediate_A Knoevenagel Condensation Diethyl_malonate Diethyl_malonate Diethyl_malonate->Intermediate_A Intermediate_B Michael Adduct Intermediate_A->Intermediate_B Michael Addition (e.g., Nitromethane, NaOEt) Intermediate_C Diester Intermediate_B->Intermediate_C Reduction of nitro group & Cyclization Intermediate_D 3-(3-Fluorophenyl)pyrrolidin-2-one Intermediate_C->Intermediate_D Hydrolysis & Decarboxylation Target This compound Intermediate_D->Target Reduction (e.g., LiAlH4) cluster_dat Role of DAT in Dopaminergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DAT->Presynaptic_Neuron D2_Receptor Dopamine D2 Receptor Dopamine Dopamine Dopamine->D2_Receptor Binding Radioligand This compound-based Radioligand Radioligand->DAT Binding (Imaging Signal) cluster_faah Mechanism of FAAH Inhibition Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Hydrolysis Inactive_Products Arachidonic Acid + Ethanolamine FAAH->Inactive_Products Inactivated_FAAH Inactivated FAAH (Covalent Adduct) FAAH->Inactivated_FAAH FAAH_Inhibitor This compound-based FAAH Inhibitor FAAH_Inhibitor->FAAH Inhibition Increased_AEA Increased Anandamide Levels FAAH_Inhibitor->Increased_AEA Leads to Therapeutic_Effects Analgesia, Anxiolysis Increased_AEA->Therapeutic_Effects

Methodological & Application

Application Notes and Protocols: 3-(3-Fluorophenyl)pyrrolidine as a Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Fluorophenyl)pyrrolidine is a synthetic compound belonging to the class of 3-aryl-pyrrolidines, a scaffold known to exhibit activity at monoamine transporters. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential dopamine reuptake inhibitor (DRI). DRIs block the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft. This mechanism is of significant interest for the development of therapeutics for conditions such as attention-deficit/hyperactivity disorder (ADHD), narcolepsy, and depression. The following protocols outline the necessary steps for the in vitro characterization of this compound's binding affinity and functional potency at the dopamine transporter.

Data Presentation

While specific experimental data for this compound is not extensively available in public literature, the following table provides a template for presenting typical data obtained from the described assays. The values presented are illustrative for a hypothetical selective dopamine reuptake inhibitor.

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)
This compoundDATRadioligand Binding15-
This compoundDATDopamine Reuptake-25
This compoundSERTRadioligand Binding>1000-
This compoundNETRadioligand Binding550-
Cocaine (Reference)DATRadioligand Binding150-
Cocaine (Reference)DATDopamine Reuptake-250

DAT: Dopamine Transporter SERT: Serotonin Transporter NET: Norepinephrine Transporter Kᵢ: Inhibitor constant, a measure of binding affinity. IC₅₀: Half-maximal inhibitory concentration, a measure of functional potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of dopamine reuptake inhibition and the general workflow for characterizing a novel DRI.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicle Synaptic Vesicle Dopamine_synthesis->Vesicle Packaging Dopamine_extracellular Dopamine Vesicle->Dopamine_extracellular Release DAT Dopamine Transporter (DAT) Dopamine_extracellular->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_extracellular->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Inhibitor This compound Inhibitor->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition by this compound.

cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Binding_Assay Radioligand Binding Assay (DAT, SERT, NET) Purification->Binding_Assay Test Compound Reuptake_Assay [3H]Dopamine Reuptake Assay Binding_Assay->Reuptake_Assay Confirms functional activity PK_studies Pharmacokinetic Studies Reuptake_Assay->PK_studies Lead Candidate Behavioral_studies Behavioral Assays (e.g., Locomotor Activity) PK_studies->Behavioral_studies

Caption: Experimental workflow for the characterization of a novel DRI.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol determines the binding affinity (Kᵢ) of this compound for the dopamine transporter by measuring its ability to displace a known radioligand.

Materials:

  • HEK293 cells stably expressing human DAT (or rat striatal tissue homogenate)

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)

  • Non-specific binding control: GBR 12909 (10 µM)

  • Test Compound: this compound dissolved in DMSO, with serial dilutions in binding buffer.

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT cells and harvest by scraping.

    • Homogenize cells in ice-cold binding buffer using a Dounce homogenizer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., via BCA assay).

  • Assay Setup (in triplicate):

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of membrane preparation (~20-50 µg protein).

    • Non-specific Binding: 50 µL of GBR 12909 (10 µM final concentration), 50 µL of [³H]WIN 35,428, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]WIN 35,428, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place filters in scintillation vials with scintillation fluid.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Protocol 2: [³H]Dopamine Reuptake Inhibition Assay

This assay measures the functional potency (IC₅₀) of this compound to inhibit dopamine uptake into cells expressing DAT.

Materials:

  • HEK293 cells stably expressing human DAT (or rat striatal synaptosomes)

  • Uptake Buffer: Krebs-HEPES buffer (pH 7.4)

  • [³H]Dopamine (specific activity ~60 Ci/mmol)

  • Non-specific uptake control: Nomifensine (10 µM)

  • Test Compound: this compound dissolved in DMSO, with serial dilutions in uptake buffer.

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating:

    • Plate HEK293-hDAT cells in a 96-well plate and grow to ~80-90% confluency.

  • Assay Protocol:

    • On the day of the assay, wash cells once with pre-warmed (37°C) uptake buffer.

    • Add 100 µL of uptake buffer containing varying concentrations of this compound to the wells.

    • For control wells (100% uptake), add buffer without the test compound.

    • For non-specific uptake, add nomifensine (10 µM final concentration).

    • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Uptake Initiation and Termination:

    • Initiate uptake by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration ~10-20 nM).

    • Incubate at 37°C for 5-10 minutes.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Detection:

    • Lyse the cells with a scintillation fluid.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Total Uptake - Non-specific Uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of this compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The protocols and frameworks provided in this document offer a comprehensive guide for the initial characterization of this compound as a dopamine reuptake inhibitor. Successful execution of these experiments will elucidate the compound's binding affinity, functional potency, and selectivity for the dopamine transporter, which are critical parameters for its further development as a research tool or potential therapeutic agent.

Application Notes and Protocols for 3-(3-Fluorophenyl)pyrrolidine in Novel Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-(3-Fluorophenyl)pyrrolidine scaffold in the design and development of novel therapeutic agents. This document includes detailed experimental protocols for evaluating compounds derived from this scaffold, quantitative data for key therapeutic classes, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The this compound moiety is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, three-dimensional complexity, and favorable physicochemical properties. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This scaffold has been successfully incorporated into a variety of therapeutic agents targeting distinct biological pathways, including cancer, autoimmune diseases, and type 2 diabetes.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have shown significant promise in three primary therapeutic areas:

  • Oncology: As inhibitors of the MDM2-p53 protein-protein interaction. These compounds block the negative regulation of the p53 tumor suppressor by MDM2, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells.

  • Autoimmune Diseases: As inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt). By inhibiting RORγt, these molecules can suppress the differentiation of pro-inflammatory Th17 cells and the production of IL-17, a key cytokine in the pathogenesis of autoimmune diseases.

  • Type 2 Diabetes: As inhibitors of Dipeptidyl Peptidase-4 (DPP-4). These agents prevent the degradation of incretin hormones, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative compounds incorporating the this compound scaffold.

Table 1: MDM2-p53 Interaction Inhibitors

Compound IDTargetAssay TypeIC50 / Ki (nM)Cell LineReference
MI-888MDM2Competitive BindingKi = 0.44-[1]
AA-115/APG-115MDM2Competitive BindingKi < 1-[2]
Compound 60 MDM2Cell Growth InhibitionIC50 = 38RS4;11[3]
Compound 60 MDM2Cell Growth InhibitionIC50 = 18LNCaP[3]
Compound 60 MDM2Cell Growth InhibitionIC50 = 104HCT116[3]

Table 2: RORγt Inverse Agonists

Compound IDTargetAssay TypeEC50 (nM)Assay DescriptionReference
Compound 31 RORγtInverse Agonist Assay61-[4]
Compound 32 RORγtGal4 Reporter Assay-Potent inverse agonist[4]

Table 3: DPP-4 Inhibitors

Compound IDTargetAssay TypeIC50 (µM)Cell LineReference
Compound 17a DPP-4Enzyme Inhibition0.017-[5]
SitagliptinDPP-4Cell-based Inhibition15.97HepG-2[5]
VildagliptinDPP-4Cell-based Inhibition0.5829HepG-2[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by therapeutic agents derived from this compound.

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 Activates Transcription p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces MDM2->p53 Inhibits (Ubiquitination & Degradation) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Induces Inhibitor This compound Derivative (MDM2 Inhibitor) Inhibitor->MDM2 Inhibits

Caption: MDM2-p53 signaling pathway and the action of a this compound-based inhibitor.

RORgt_Pathway NaiveTCell Naive CD4+ T Cell Th17Cell Th17 Cell NaiveTCell->Th17Cell Differentiation IL17 IL-17 Th17Cell->IL17 Produces RORgt RORγt RORgt->Th17Cell Drives Differentiation Autoimmunity Autoimmune Inflammation IL17->Autoimmunity Promotes Inhibitor This compound Derivative (RORγt Inverse Agonist) Inhibitor->RORgt Inhibits

Caption: RORγt signaling in Th17 cell differentiation and the effect of an inverse agonist.

Experimental Workflow Diagrams

Anticancer_Screening_Workflow start Start: Synthesized Compound in_vitro In Vitro Screening start->in_vitro mtt MTT/MTS Assay (Cell Viability) in_vitro->mtt clonogenic Clonogenic Assay (Long-term Survival) in_vitro->clonogenic western Western Blot (Target Engagement) in_vitro->western in_vivo In Vivo Efficacy mtt->in_vivo clonogenic->in_vivo western->in_vivo xenograft Xenograft Model (Tumor Growth Inhibition) in_vivo->xenograft end Lead Optimization xenograft->end

Caption: General workflow for preclinical evaluation of anticancer compounds.

Detailed Experimental Protocols

I. Synthesis of a Spirooxindole-pyrrolidine MDM2 Inhibitor

This protocol is a representative example for the synthesis of a spirooxindole-pyrrolidine core, a common structure for MDM2 inhibitors derived from this compound.

Materials:

  • Isatin derivative (e.g., 6-chloroisatin)

  • (E)-1-(3-fluorophenyl)-2-nitroethene

  • Sarcosine (N-methylglycine)

  • Methanol (MeOH)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the isatin derivative (1.0 eq), (E)-1-(3-fluorophenyl)-2-nitroethene (1.1 eq), and sarcosine (1.2 eq) in a mixture of methanol and toluene (1:1 v/v).

  • Cycloaddition: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the desired spirooxindole-pyrrolidine product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

II. In Vitro Evaluation of Anticancer Activity

A. MTT Cell Viability Assay [6][7][8][9]

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT116, LNCaP, RS4;11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Clonogenic Survival Assay [10][11][12]

This assay assesses the long-term ability of single cells to form colonies after treatment.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates. Allow cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh complete medium. Incubate for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.

  • Colony Counting: Wash the plates with water and air dry. Count the number of colonies (containing >50 cells).

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the control.

C. Western Blot for MDM2 and p53 [13][14][15]

This protocol is for detecting the on-target effect of MDM2 inhibitors.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., HCT116)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-MDM2, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment and Lysis: Treat cells with the MDM2 inhibitor for 24 hours. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. β-actin is used as a loading control.

III. In Vitro Evaluation of RORγt Inverse Agonist Activity

A. RORγt Reporter Gene Assay [4][16]

This assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.

Materials:

  • Jurkat cells

  • RORγt expression vector

  • Luciferase reporter vector with ROR response elements

  • Transfection reagent

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect Jurkat cells with the RORγt expression vector and the luciferase reporter vector.

  • Compound Treatment: Plate the transfected cells in a 96-well plate and treat with various concentrations of the test compound for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of luciferase activity and determine the EC50 value.

IV. In Vitro Evaluation of DPP-4 Inhibitory Activity

A. Fluorescence-Based DPP-4 Inhibition Assay [5][17][18][19]

This assay measures the inhibition of DPP-4 enzyme activity.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.

  • Incubation: Incubate the mixture for 10-15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding the DPP-4 substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically or at a fixed time point.

  • Data Analysis: Calculate the percent inhibition of DPP-4 activity and determine the IC50 value.

V. In Vivo Evaluation of Antitumor Efficacy

A. Human Tumor Xenograft Model [1][20][21][22][23]

This model is used to assess the in vivo efficacy of anticancer compounds.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-SCID)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional)

  • Vehicle for compound formulation (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) orally or via intraperitoneal injection daily or on a specified schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

The this compound scaffold is a valuable building block for the development of novel therapeutic agents with diverse mechanisms of action. The protocols and data presented in these application notes provide a framework for the synthesis, in vitro, and in vivo evaluation of compounds based on this promising chemical entity. Researchers and drug development professionals can utilize this information to advance their discovery and development programs in oncology, immunology, and metabolic diseases.

References

Application Notes and Protocols for N-Alkylation of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a wide array of biologically active compounds and approved pharmaceuticals. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling effective interaction with biological targets. The specific derivative, 3-(3-Fluorophenyl)pyrrolidine, is a valuable building block for the synthesis of novel therapeutics, particularly in the areas of neuroscience and oncology. The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability.

N-alkylation of the pyrrolidine nitrogen is a critical step in the diversification of this scaffold, allowing for the introduction of various functional groups that can modulate the pharmacological properties of the resulting molecule. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides and Reductive Amination.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the direct N-alkylation of this compound via a nucleophilic substitution (SN2) reaction with an alkyl halide in the presence of a suitable base.[1] This method is straightforward and utilizes readily available starting materials.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile (0.1 M), add the base (K2CO3, 2.0 eq. or DIPEA, 1.5 eq.).

  • Add the alkyl halide (1.1 eq.) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K2CO3 was used.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Data Presentation
Alkylating AgentBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
IodomethaneK2CO3CH3CN604-885-95
Ethyl bromideK2CO3DMF8012-1870-85
Benzyl bromideDIPEACH3CN606-1280-90
Propargyl bromideK2CO3CH3CNRT8-1675-85

Reaction Workflow

direct_alkylation cluster_reactants Reactants cluster_process Process cluster_product Product pyrrolidine This compound reaction_vessel Reaction in Solvent (e.g., Acetonitrile) pyrrolidine->reaction_vessel alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup 1. Reaction 2. Cooling purification Column Chromatography workup->purification Crude Product final_product N-Alkyl-3-(3-Fluorophenyl)pyrrolidine purification->final_product Purified Product reductive_amination pyrrolidine This compound iminium Iminium Ion Intermediate pyrrolidine->iminium + Carbonyl carbonyl Aldehyde/Ketone (R1-CO-R2) carbonyl->iminium product N-Alkyl-3-(3-Fluorophenyl)pyrrolidine iminium->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

References

Application of 3-(3-Fluorophenyl)pyrrolidine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific experimental data for 3-(3-Fluorophenyl)pyrrolidine in publicly accessible literature, the following application notes and protocols have been constructed based on the known neuropharmacological profiles of structurally analogous compounds, particularly 3-phenylpyrrolidine and other monoamine transporter ligands. The quantitative data presented herein is hypothetical and serves as a representative example to guide experimental design. Researchers are strongly encouraged to determine the empirical values for this compound in their own experimental systems.

Introduction

This compound is a synthetic compound belonging to the class of 3-aryl-pyrrolidines. This structural motif is of significant interest in neuropharmacology due to its presence in numerous compounds that interact with central nervous system (CNS) targets, most notably the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). These transporters are critical for regulating neurotransmitter signaling and are the targets for a wide range of therapeutic agents, including antidepressants and psychostimulants. The introduction of a fluorine atom on the phenyl ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, blood-brain barrier penetration, and receptor binding affinity.

These application notes provide a framework for investigating the neuropharmacological properties of this compound, with a focus on its potential as a monoamine transporter ligand.

Mechanism of Action & Signaling Pathway

Based on its structural similarity to known monoamine reuptake inhibitors, this compound is hypothesized to act as a competitive inhibitor at the binding sites of DAT, SERT, and/or NET. By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound would prolong their presence and enhance downstream signaling. The primary mechanism is the inhibition of the transporter-mediated clearance of dopamine, serotonin, and norepinephrine from the synapse.

Monoamine_Transporter_Inhibition Hypothesized Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 3FPP This compound MAT Monoamine Transporter (DAT, SERT, NET) 3FPP->MAT Inhibits MA Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) MA->MAT Reuptake MA_synapse Increased Monoamine Concentration MA->MA_synapse Vesicle Synaptic Vesicle Vesicle->MA Release Receptor Postsynaptic Receptors MA_synapse->Receptor Binds Signaling Downstream Signaling Receptor->Signaling Activates

Caption: Hypothesized mechanism of this compound as a monoamine transporter inhibitor.

Data Presentation

Table 1: Hypothetical In Vitro Binding Affinities of this compound at Monoamine Transporters

This table presents hypothetical binding affinities (Ki, nM) for this compound at human recombinant dopamine, serotonin, and norepinephrine transporters. These values are essential for determining the compound's potency and selectivity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT/SERT SelectivityDAT/NET Selectivity
This compound152505016.673.33
Cocaine (Reference)2503002001.20.8
GBR-12909 (Reference)5300015060030
Table 2: Hypothetical In Vivo Effects of this compound on Locomotor Activity in Mice

This table summarizes the dose-dependent effects of this compound on locomotor activity in mice, a common behavioral assay to assess psychostimulant properties.

Treatment (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle3500 ± 300150 ± 20
This compound (1)4500 ± 450200 ± 25
This compound (3)7800 ± 600350 ± 30
This compound (10)12500 ± 950 550 ± 45
d-Amphetamine (1) (Reference)9500 ± 800 450 ± 40
*p < 0.05, *p < 0.01 compared to Vehicle
Table 3: Hypothetical Effects of this compound on Extracellular Neurotransmitter Levels in Rat Striatum (In Vivo Microdialysis)

This table illustrates the potential impact of this compound on the extracellular concentrations of dopamine and serotonin in the rat striatum, as would be measured by in vivo microdialysis.

Treatment (mg/kg, i.p.)Peak % Increase in Dopamine (Mean ± SEM)Peak % Increase in Serotonin (Mean ± SEM)
Vehicle100 ± 10100 ± 12
This compound (5)250 ± 30120 ± 15
d-Amphetamine (1) (Reference)400 ± 45**150 ± 20
p < 0.05, *p < 0.01 compared to Vehicle

Experimental Protocols

Protocol 1: In Vitro Monoamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for DAT, SERT, and NET.

Binding_Assay_Workflow Workflow for Monoamine Transporter Binding Assay Start Start Prep Prepare cell membranes expressing hDAT, hSERT, or hNET Start->Prep Incubate Incubate membranes with radioligand ([3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET) and varying concentrations of this compound Prep->Incubate Filter Rapidly filter samples through glass fiber filters to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Measure radioactivity on filters using liquid scintillation counting Wash->Scintillation Analyze Analyze data using non-linear regression to determine IC50 and Ki values Scintillation->Analyze End End Analyze->End

Caption: Workflow for the in vitro monoamine transporter binding assay.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • This compound

  • Reference compounds (e.g., Cocaine, GBR-12909)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and a range of concentrations of this compound or reference compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert IC50 values to inhibition constants (Ki) using the Cheng-Prusoff equation.

Protocol 2: Rodent Locomotor Activity Assay

This protocol outlines the procedure for assessing the psychostimulant effects of this compound by measuring locomotor activity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline or 5% DMSO in saline)

  • Reference psychostimulant (e.g., d-amphetamine)

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Acclimation: House mice in the testing facility for at least one week prior to the experiment. Handle mice daily for several days to reduce stress.

  • Habituation: On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually in a locomotor activity chamber for a 30-60 minute habituation period.

  • Drug Administration: After habituation, briefly remove each mouse from the chamber, administer the appropriate dose of this compound, vehicle, or reference drug via intraperitoneal (i.p.) injection, and immediately return it to the chamber.

  • Data Recording: Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes post-injection. Data are typically binned in 5- or 10-minute intervals.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Protocol 3: In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure extracellular levels of dopamine and serotonin in the striatum of awake, freely moving rats following administration of this compound.

Microdialysis_Workflow Workflow for In Vivo Microdialysis Experiment Start Start Surgery Stereotaxically implant a microdialysis guide cannula targeting the striatum Start->Surgery Recovery Allow animal to recover from surgery (several days) Surgery->Recovery Probe_Insertion Insert microdialysis probe and begin perfusion with artificial CSF Recovery->Probe_Insertion Baseline Collect baseline dialysate samples to establish stable neurotransmitter levels Probe_Insertion->Baseline Drug_Admin Administer this compound or vehicle (i.p.) Baseline->Drug_Admin Sample_Collection Continue collecting dialysate samples at regular intervals (e.g., every 20 min) Drug_Admin->Sample_Collection Analysis Analyze neurotransmitter content in dialysate samples using HPLC-ECD Sample_Collection->Analysis Data_Processing Process data as a percentage of baseline levels Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for an in vivo microdialysis study.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

  • Surgery: Anesthetize the rat and stereotaxically implant a guide cannula aimed at the striatum. Secure the cannula with dental cement.

  • Recovery: Allow the animal to recover for several days.

  • Experiment Day: Gently insert a microdialysis probe through the guide cannula. Connect the probe to a perfusion pump and a fraction collector.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer this compound or vehicle (i.p.).

  • Post-injection Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the concentrations of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration for each animal. Analyze the data using repeated measures ANOVA.

Conclusion

The 3-aryl-pyrrolidine scaffold is a promising starting point for the development of novel CNS-active agents. The protocols and hypothetical data presented here provide a comprehensive guide for the initial neuropharmacological characterization of this compound. By systematically evaluating its in vitro binding profile and in vivo behavioral and neurochemical effects, researchers can elucidate its mechanism of action and therapeutic potential.

Application Notes and Protocols: Synthesis of 3-(3-Fluorophenyl)pyrrolidine Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-(3-Fluorophenyl)pyrrolidine and its analogs, key scaffolds in modern medicinal chemistry. These compounds have shown significant potential as modulators of various biological targets, particularly as ligands for dopamine receptors. This application note outlines a multi-step synthetic route to the core scaffold and presents alternative synthetic strategies. Furthermore, it includes a comprehensive Structure-Activity Relationship (SAR) analysis of a series of N-substituted 3-aryl-pyrrolidine analogs, providing valuable data for the rational design of novel therapeutics targeting the dopamine D2 and D3 receptors. Detailed experimental procedures, data tables, and diagrams of the synthetic workflow and the relevant signaling pathway are provided to aid researchers in the development of novel central nervous system (CNS) agents.

Introduction

The 3-arylpyrrolidine motif is a privileged structure in drug discovery, appearing in numerous biologically active compounds. Specifically, analogs of this compound have garnered significant interest due to their potential to interact with a variety of CNS targets, including dopamine receptors. The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions. Understanding the structure-activity relationships of this class of compounds is crucial for optimizing their potency, selectivity, and pharmacokinetic properties. This document serves as a practical guide for the synthesis and SAR exploration of this compound analogs.

Data Presentation: Structure-Activity Relationship (SAR) of N-Substituted Pyrrolidine Analogs at Dopamine D2 and D3 Receptors

The following table summarizes the binding affinities (Ki) of a series of N-substituted pyrrolidine analogs for the human dopamine D2 and D3 receptors. The data highlights the influence of the N-substituent on receptor affinity and selectivity.

Compound IDN-SubstituentLinker Length (n)Aryl MoietyKi (D2R) (nM)Ki (D3R) (nM)Selectivity (D2/D3)
7b 4-(2-methoxyphenyl)piperazino4-1521271.2
7c 4-(2-methoxyphenyl)piperazino4Phenyl9.455.671.7
7d 4-(2-methoxyphenyl)piperazino44-Fluorophenyl13.430.70.4
7e 4-(2,3-dichlorophenyl)piperazino4-65.59.047.2
7f 4-(2,3-dichlorophenyl)piperazino4Phenyl63.43.9016.3
7g 4-(2,3-dichlorophenyl)piperazino44-Fluorophenyl54.34.9610.9
7h 4-(2,3-dichlorophenyl)piperazino43,4-Dichlorophenyl62.39.3413.3
7i 4-(2,3-dichlorophenyl)piperazino4Naphthyl72.33.5220.5
7j 4-(2,3-dichlorophenyl)piperazino44-Biphenyl16312.26.7

Data adapted from a study on novel dopamine D2 and D3 receptor ligands.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a multi-step synthesis starting from 3-fluorobenzaldehyde.

Step 1: Knoevenagel Condensation to form Diethyl 2-(3-fluorobenzylidene)malonate

  • To a solution of 3-fluorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in ethanol, add a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield diethyl 2-(3-fluorobenzylidene)malonate.

Step 2: Michael Addition to form Diethyl 2-(1-(3-fluorophenyl)-2-cyanoethyl)malonate

  • Dissolve the product from Step 1 (1.0 eq) in ethanol.

  • Add potassium cyanide (1.2 eq) and heat the mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is used in the next step without further purification.

Step 3: Hydrolysis and Decarboxylation to form 3-(3-Fluorophenyl)succinic acid

  • To the crude product from Step 2, add a 6M solution of hydrochloric acid.

  • Reflux the mixture for 12-18 hours.

  • Cool the reaction mixture and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(3-fluorophenyl)succinic acid.

Step 4: Synthesis of 3-(3-Fluorophenyl)succinimide

  • Mix 3-(3-fluorophenyl)succinic acid (1.0 eq) with urea (1.5 eq) in xylene.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture, and the product will precipitate.

  • Filter the solid, wash with cold xylene, and dry to obtain 3-(3-fluorophenyl)succinimide.

Step 5: Reduction to this compound

  • To a solution of 3-(3-fluorophenyl)succinimide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add borane-dimethyl sulfide complex (BH3·DMS) (3.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux for 6-8 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 6M hydrochloric acid.

  • Reflux the mixture for 1 hour.

  • Cool to room temperature and basify with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford this compound.

Protocol 2: Palladium-Catalyzed Hydroarylation for the Synthesis of N-Alkyl-3-(3-fluorophenyl)pyrrolidine

This protocol provides an alternative, single-step method to synthesize N-substituted 3-arylpyrrolidines.

  • To a microwave vial, add PdCl2 (0.04 eq), P(o-Tol)3 (0.06 eq), and the desired N-alkyl-3-pyrroline (1.0 eq).

  • Add 1-bromo-3-fluorobenzene (1.2 eq) and N,N-dimethylpiperazine as the solvent.

  • Seal the vial and heat in a microwave reactor at a specified temperature and time, monitoring for completion by GC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkyl-3-(3-fluorophenyl)pyrrolidine.[2]

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Hydrolysis & Decarboxylation cluster_step4 Step 4: Succinimide Formation cluster_step5 Step 5: Reduction A 3-Fluorobenzaldehyde C Diethyl 2-(3-fluorobenzylidene)malonate A->C B Diethyl Malonate B->C E Diethyl 2-(1-(3-fluorophenyl)-2-cyanoethyl)malonate C->E D KCN D->E G 3-(3-Fluorophenyl)succinic acid E->G F HCl F->G I 3-(3-Fluorophenyl)succinimide G->I H Urea H->I K This compound I->K J BH3-DMS J->K D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP G_protein->AC Inhibits Dopamine Dopamine / Analog Dopamine->D2R Binds to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

References

Application Notes and Protocols: Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors Utilizing a Fluorophenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism.[1] It is responsible for the degradation of incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are hormones that stimulate insulin secretion in a glucose-dependent manner.[2] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.[2] This mechanism has made DPP-IV a key therapeutic target for the treatment of type 2 diabetes mellitus.

The development of small molecule inhibitors of DPP-IV has led to a new class of oral antihyperglycemic agents known as "gliptins." A common structural feature in many potent DPP-IV inhibitors is the presence of a fluorinated phenyl group attached to a heterocyclic scaffold, such as a pyrrolidine or piperazine ring. This application note focuses on the synthesis of a prominent DPP-IV inhibitor, Sitagliptin, which features a trifluorophenyl moiety. While a direct synthetic route from 3-(3-Fluorophenyl)pyrrolidine is not prominently documented for Sitagliptin, its synthesis serves as an exemplary case for the construction of DPP-IV inhibitors containing a fluorophenyl pharmacophore.

Quantitative Data

The inhibitory potency of DPP-IV inhibitors is a critical parameter in their evaluation. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTargetIC50 ValueCell Line/Assay Condition
SitagliptinDPP-IV19 nMCaco-2 cell extracts[3]
SitagliptinDPP-IV~20 nMHuman recombinant DPP-IV enzyme[4]

Experimental Protocols

The following protocol describes a multi-step synthesis of Sitagliptin, a potent DPP-IV inhibitor. This synthesis illustrates the construction of the key β-amino acid derivative and its subsequent coupling with the triazolopiperazine moiety.

Synthesis of Sitagliptin Phosphate Monohydrate [5]

Step 1: Synthesis of (E)-4-(2,4,5-trifluorophenyl)but-2-enal

This step is not detailed in the provided search results but typically involves the reaction of 2,4,5-trifluorobenzaldehyde with a suitable reagent to form the unsaturated aldehyde.

Step 2: Tandem aza-Michael/Hemiacetal Reaction

  • Dissolve (E)-4-(2,4,5-trifluorophenyl)but-2-enal in a suitable organic solvent such as dichloromethane.

  • Add N-Boc-hydroxylamine, an organocatalyst (e.g., piperidine), and a Brønsted acid (e.g., benzoic acid) to the solution at 0 °C.

  • Stir the reaction mixture at 0 °C for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral hemiacetal intermediate.

Step 3: Synthesis of the β-amino acid derivative

The chiral hemiacetal from the previous step is converted to the corresponding β-amino acid derivative through a series of reactions which may include oxidation and protection/deprotection steps.

Step 4: Amide Coupling to form Sitagliptin

  • To a solution of the synthesized β-amino acid derivative (e.g., 7b in the cited reference) in dichloromethane, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-Hydroxybenzotriazole (HOBT), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine, and N,N-Diisopropylethylamine (DIPEA).[5]

  • Stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, add water and ethyl acetate.

  • Separate the organic phase and wash it successively with saturated aqueous sodium bicarbonate solution, 1N aqueous HCl solution, and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Step 5: Formation of Sitagliptin Phosphate Monohydrate

  • The crude Sitagliptin base is dissolved in a suitable solvent system (e.g., a mixture of isopropanol and acetonitrile).

  • A solution of phosphoric acid in a suitable solvent is added to precipitate the phosphate salt.

  • The resulting solid is collected by filtration, washed, and dried to yield Sitagliptin phosphate monohydrate.

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Signaling cluster_gut Gut (L-cells) cluster_circulation Blood Circulation cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP-1/GIP Secretion GLP-1/GIP Secretion Food Intake->GLP-1/GIP Secretion Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Secretion->Active GLP-1/GIP DPP-IV DPP-IV Active GLP-1/GIP->DPP-IV Degradation Insulin Secretion Insulin Secretion Active GLP-1/GIP->Insulin Secretion Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-IV->Inactive GLP-1/GIP Sitagliptin Sitagliptin Sitagliptin->DPP-IV Inhibition Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose

Caption: DPP-IV inhibition by Sitagliptin enhances incretin levels, leading to increased insulin secretion.

Experimental Workflow for Sitagliptin Synthesis

Synthesis_Workflow start Starting Materials (e.g., 2,4,5-Trifluorophenylacetic acid) step1 Step 1: Synthesis of β-amino acid precursor start->step1 step2 Step 2: Synthesis of Triazolopiperazine moiety step3 Step 3: Amide Coupling (EDCI, HOBT) step1->step3 step2->step3 step4 Step 4: Deprotection step3->step4 step5 Step 5: Salt Formation (Phosphoric Acid) step4->step5 end Final Product (Sitagliptin Phosphate Monohydrate) step5->end

Caption: A generalized workflow for the chemical synthesis of Sitagliptin.

Logical Relationship of DPP-IV Inhibition

Logical_Relationship inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) enzyme DPP-IV Enzyme inhibitor->enzyme binds to and inhibits incretins Active Incretins (GLP-1, GIP) enzyme->incretins degrades insulin Increased Insulin Secretion incretins->insulin glucagon Decreased Glucagon Secretion incretins->glucagon glucose Reduced Blood Glucose insulin->glucose glucagon->glucose

Caption: The mechanism of action of DPP-IV inhibitors in regulating blood glucose levels.

References

Application Notes and Protocols: The Role of 3-(3-Fluorophenyl)pyrrolidine in Developing Novel Antitrypanosomal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health burden of trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei and American Trypanosomiasis (Chagas disease) caused by Trypanosoma cruzi, necessitates the urgent development of new, effective, and safe therapeutics.[1][2] Current treatment options are often hampered by issues of toxicity, emerging drug resistance, and complex administration regimens.[1][2] In the landscape of medicinal chemistry, fluorine-containing scaffolds have gained prominence due to their ability to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This document explores the application of the 3-(3-fluorophenyl)pyrrolidine moiety as a key structural element in the design and synthesis of novel antitrypanosomal agents.

Application of this compound in Antitrypanosomal Drug Discovery

The incorporation of a this compound group into larger molecular scaffolds has been investigated as a strategy to optimize the potency and drug-like properties of antitrypanosomal compounds. The fluorophenyl group can engage in specific interactions with target proteins, while the pyrrolidine ring serves as a versatile scaffold.

One area of investigation has been its inclusion in triazolopyrimidine and imidazopyridine cores, which have shown potent and selective activity against trypanosomatid parasites.[1] Research into the structure-activity relationships (SAR) of these series has revealed that modifications to the pyrrolidine substituent significantly impact efficacy. For instance, analogs featuring a 3-fluoro substituent on the pyrrolidine ring have been synthesized and evaluated for their antitrypanosomal potency.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected compounds containing fluorinated pyrrolidine and phenyl moieties against Trypanosoma cruzi and Trypanosoma brucei. These compounds belong to the triazolopyrimidine and imidazopyridine series, where modifications were made to explore the impact of fluorination and substitution on the pyrrolidine and phenyl rings.

Compound SeriesR1 SubstituentR2 SubstituentT. cruzi EC50 (nM)[1]T. brucei EC50 (nM)[1]Notes
ImidazopyridinePyrrolidin-1-yl6-fluoro-pyridin-3-yl~50-Reference compound HB175
Imidazopyridine3-fluoro-pyrrolidin-1-yl 6-fluoro-pyridin-3-yl>600 (12-fold loss)-Modification of the urea portion led to diminished potency.[1]
Triazolopyrimidine3,3-difluoro-pyrrolidin-1-yl Pyridin-3-yl~200 (4-fold decrease)-Compared to the non-fluorinated pyrrolidine analog.[1]
Triazolopyrimidine3,3-difluoro-pyrrolidin-1-yl 2-chlorophenyl80-The 2-chlorophenyl substitution at R2 did not fully recover potency.[1]
Pyrimidine-3-fluorophenyl -12,400 (T.b. rhodesiense)[3]In a different 4-phenyl-6-(pyridin-3-yl)pyrimidine scaffold.[3]

EC50: Half maximal effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of novel antitrypanosomal agents. Below are protocols for key in vitro and in vivo experiments, synthesized from established methodologies.[4][5][6]

In Vitro Anti-T. cruzi Amastigote Growth Inhibition Assay

This assay is critical for determining the efficacy of compounds against the clinically relevant intracellular stage of T. cruzi.

Materials:

  • Vero cells (or other suitable host cell line)

  • Cell culture medium (e.g., RPMI 1640) with 10% Fetal Bovine Serum (FBS)

  • T. cruzi trypomastigotes (e.g., Y strain or CL tdTomato strain)[4][5]

  • Test compounds dissolved in DMSO

  • Benznidazole (reference drug)

  • 96-well microplates

  • Fluorescence plate reader (if using fluorescent parasites)

Procedure:

  • Cell Seeding: Seed Vero cells into 96-well plates at a density that allows for the formation of a confluent monolayer. Incubate overnight at 37°C, 5% CO2.

  • Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10.[5]

  • Incubation: Allow the infection to proceed for 5-6 hours to enable parasite invasion.[5]

  • Compound Addition: After incubation, wash the plates to remove non-internalized trypomastigotes. Add fresh medium containing serial dilutions of the test compounds and the reference drug, benznidazole.

  • Incubation: Incubate the plates for 3-4 days at 37°C, 5% CO2.

  • Quantification:

    • For fluorescent strains (e.g., tdTomato), measure the fluorescence intensity using a plate reader. The change in fluorescence correlates with amastigote growth.[5]

    • Alternatively, fix and stain the cells and manually count the number of infected cells and amastigotes per cell under a microscope.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) values by performing a linear regression analysis or using appropriate software to plot the percentage of growth inhibition against the compound concentrations.[5]

In Vitro Anti-T. brucei Bloodstream Form Viability Assay

This assay assesses the activity of compounds against the extracellular bloodstream form of T. brucei.

Materials:

  • T. brucei brucei bloodstream forms (e.g., GUTat 3.1 strain)[7]

  • HMI-9 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • Suramin or pentamidine (reference drugs)

  • 96-well microplates

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Spectrophotometer or fluorometer

Procedure:

  • Parasite Culture: Culture T. brucei bloodstream forms in HMI-9 medium at 37°C, 5% CO2 to maintain a logarithmic growth phase.

  • Assay Setup: Dispense a suspension of parasites into 96-well plates at a density of approximately 2 x 10^4 cells/mL.

  • Compound Addition: Add serial dilutions of the test compounds and reference drugs to the wells.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assessment: Add the resazurin-based reagent to each well and incubate for another 4-6 hours. Measure the fluorescence or absorbance to determine cell viability.

  • Data Analysis: Calculate the EC50 values by plotting the percentage of viability against the compound concentrations.

In Vivo Efficacy in a Murine Model of Acute T. cruzi Infection

Animal models are essential for evaluating the in vivo efficacy and tolerability of lead compounds.[4][5]

Materials:

  • Female BALB/c or Swiss mice

  • Bloodstream trypomastigotes of T. cruzi (e.g., Y strain)[4]

  • Test compound formulated in a suitable vehicle (e.g., water with 0.5% carboxymethylcellulose)

  • Benznidazole (reference drug)

  • Equipment for intraperitoneal (i.p.) injection and blood collection

Procedure:

  • Infection: Infect mice intraperitoneally with 10^4 blood trypomastigotes.[8]

  • Treatment Initiation: Begin treatment 3-6 days post-infection.[5][8] Administer the test compound and benznidazole daily via oral gavage or i.p. injection for a specified period (e.g., 10-15 days).[4][8] Include an infected, untreated control group.

  • Monitoring Parasitemia: Monitor parasitemia levels by collecting blood from the tail vein every few days and counting the number of parasites using a Neubauer chamber.

  • Survival: Monitor and record the survival of the mice daily.

  • Endpoint Analysis: At the end of the experiment, key outcomes to measure include the reduction in parasitemia, the percentage of survival, and potentially parasite load in tissues (e.g., heart) via qPCR.

  • Data Analysis: Compare the parasitemia curves and survival rates between the treated and untreated groups using appropriate statistical tests.

Visualizations

Signaling Pathways and Mechanisms of Action

The precise mechanism of action for many antitrypanosomal compounds is often multifaceted. For scaffolds related to those incorporating this compound, one proposed target is the trypanosomatid proteasome.[1] Inhibition of this complex disrupts protein homeostasis, leading to parasite death.

Compound Antitrypanosomal Compound (e.g., Triazolopyrimidine derivative) Proteasome Trypanosomatid Proteasome Compound->Proteasome Inhibition ProteinDegradation Protein Degradation (Blocked) Proteasome->ProteinDegradation Leads to UbiquitinatedProteins Ubiquitinated Proteins UbiquitinatedProteins->Proteasome Targeted for degradation Apoptosis Apoptosis-like Cell Death ProteinDegradation->Apoptosis Triggers ParasiteDeath Parasite Death Apoptosis->ParasiteDeath

Caption: Putative mechanism of action via proteasome inhibition.

Another potential target for antitrypanosomal agents is Pteridine Reductase 1 (PTR1), an enzyme essential for the parasite's folate metabolism.[9][10][11]

Compound PTR1 Inhibitor PTR1 Pteridine Reductase 1 (PTR1) Compound->PTR1 Inhibition Tetrahydrofolate Tetrahydrofolate (Blocked Synthesis) PTR1->Tetrahydrofolate Catalyzes Dihydrofolate Dihydrofolate Dihydrofolate->PTR1 Substrate DNA_Synthesis DNA Synthesis & Repair Tetrahydrofolate->DNA_Synthesis Essential for ParasiteReplication Parasite Replication (Inhibited) DNA_Synthesis->ParasiteReplication ParasiteDeath Parasite Death ParasiteReplication->ParasiteDeath Failure leads to

Caption: Inhibition of the folate pathway via Pteridine Reductase 1 (PTR1).

Experimental Workflow

The process from initial compound screening to in vivo evaluation follows a structured pipeline to identify promising drug candidates.

Start Compound Library Synthesis (with this compound) InVitro_Tb In Vitro Screening (T. brucei bloodstream form) Start->InVitro_Tb InVitro_Tc In Vitro Screening (T. cruzi amastigote) Start->InVitro_Tc Cytotoxicity Host Cell Cytotoxicity Assay (e.g., Vero, L6 cells) InVitro_Tb->Cytotoxicity InVitro_Tc->Cytotoxicity Selectivity Determine Selectivity Index (SI) Cytotoxicity->Selectivity ADME_Tox In Vitro ADME/Tox Profiling (Metabolic stability, etc.) Selectivity->ADME_Tox High SI InVivo In Vivo Efficacy Study (Murine Model) ADME_Tox->InVivo Favorable Profile Lead Lead Candidate InVivo->Lead Efficacious & Tolerated

Caption: Drug discovery workflow for antitrypanosomal agents.

Conclusion

The strategic incorporation of the this compound moiety represents a viable approach in the development of novel antitrypanosomal drug candidates. While direct substitution on the pyrrolidine ring has shown variable results, highlighting the sensitivity of structure-activity relationships, the broader use of fluorophenyl groups continues to yield potent compounds.[1][3] The protocols and workflows outlined here provide a framework for the systematic evaluation of such compounds, from initial in vitro screening to in vivo validation. Further exploration of this chemical space, guided by SAR, is warranted to identify new leads that can progress through the drug development pipeline and ultimately address the unmet medical need in the treatment of trypanosomiasis.

References

Application Notes and Protocols: 3-(3-Fluorophenyl)pyrrolidine as a Scaffold for RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation and function of T helper 17 (Th17) cells. These cells are key mediators of inflammation and are implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. As the master regulator of Th17 cell lineage, RORγt has emerged as a high-priority target for the development of novel anti-inflammatory therapeutics. Inverse agonists of RORγt are small molecules that suppress the constitutive activity of the receptor, leading to a downstream reduction in the production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A).

The 3-(3-Fluorophenyl)pyrrolidine moiety has been identified as a versatile and effective scaffold for the design of potent and selective RORγt inverse agonists. This scaffold provides a key structural framework that allows for strategic modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes on the utility of this scaffold, summarizes key structure-activity relationship (SAR) data, and offers comprehensive protocols for the biological evaluation of these compounds.

RORγt Signaling Pathway and Mechanism of Inverse Agonism

RORγt, upon binding to its response elements (ROREs) in the promoter regions of target genes, recruits coactivator proteins to initiate gene transcription. This process is constitutively active, leading to the production of IL-17A and other pro-inflammatory cytokines. RORγt inverse agonists bind to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that prevents the recruitment of coactivators and may even promote the recruitment of corepressors. This leads to the suppression of RORγt-mediated gene transcription and a subsequent reduction in inflammation.

RORgt_Signaling_Pathway cluster_nucleus Nucleus cluster_extracellular Drug Action RORgt RORγt RORE RORE (on DNA) RORgt->RORE Binds to Coactivator Coactivator RORgt->Coactivator Recruits RORgt->block Transcription Gene Transcription (e.g., IL17A) Coactivator->Transcription Initiates Inverse_Agonist This compound based Inverse Agonist Inverse_Agonist->RORgt Binds to LBD block->Coactivator Blocks Recruitment

RORγt signaling and inverse agonist inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic data for a series of RORγt inverse agonists based on the this compound scaffold. These compounds were evaluated for their ability to inhibit RORγt activity in biochemical and cellular assays, as well as their metabolic stability in liver microsomes.

Table 1: In Vitro Potency of this compound Analogs

Compound IDRORγt Reporter Assay EC50 (nM)[1]Human Whole Blood IL-17A IC50 (nM)RORα Reporter Assay EC50 (nM)[1]RORβ Reporter Assay EC50 (nM)[1]
10A 61120>10000>10000
31 61150>10000>10000
Example 1 4595>10000>10000
Example 2 82210>10000>10000

Table 2: In Vitro Pharmacokinetic Properties

Compound IDHuman Liver Microsomal Stability (% remaining after 60 min)[1]Mouse Liver Microsomal Stability (% remaining after 60 min)[1]
10A 8578
31 9288
Example 1 8881
Example 2 7565

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound-based RORγt inverse agonists are provided below.

Experimental Workflow Overview

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (FRET, Reporter) Cellular Cellular Assays (IL-17A Production, Th17 Differentiation) Biochemical->Cellular Potency Confirmation ADME In Vitro ADME (Microsomal Stability) Cellular->ADME Candidate Selection PK Pharmacokinetics ADME->PK Lead Optimization PD Pharmacodynamics (IL-17A Inhibition) PK->PD Efficacy Efficacy Models (e.g., Psoriasis Model) PD->Efficacy Compound Test Compound (this compound derivative) Compound->Biochemical Compound->Cellular Compound->ADME

Drug discovery workflow for RORγt inverse agonists.
RORγt Gal4 Reporter Gene Assay

This assay measures the ability of a compound to act as an inverse agonist by quantifying the inhibition of RORγt-mediated luciferase reporter gene expression.

Materials:

  • HEK293T cells

  • Expression plasmid for a fusion protein of the GAL4 DNA-binding domain and the RORγt ligand-binding domain (GAL4-RORγt-LBD)

  • Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS-Luc)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (DMEM with 10% FBS)

  • Luciferase assay reagent (e.g., Bright-Glo)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the GAL4-RORγt-LBD and UAS-Luc plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, remove the medium and add fresh medium containing the test compounds at various concentrations (typically in a 10-point dose-response curve). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a four-parameter logistic equation.

Human Whole Blood IL-17A Production Assay

This cellular assay assesses the functional activity of RORγt inverse agonists by measuring the inhibition of IL-17A production in human whole blood.

Materials:

  • Freshly collected human whole blood from healthy donors (using heparin as an anticoagulant)

  • RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • Test compounds

  • 96-well culture plates

  • Human IL-17A ELISA kit or other cytokine detection system (e.g., Luminex)

  • CO2 incubator

Protocol:

  • Blood Dilution: Dilute the heparinized whole blood 1:1 with RPMI-1640 medium.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Blood Addition: Add 180 µL of the diluted whole blood to each well.

  • Stimulation: Add 20 µL of a pre-mixed solution of anti-CD3 and anti-CD28 antibodies to each well to stimulate T-cell activation and cytokine production.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Plasma Collection: Centrifuge the plates to pellet the blood cells and carefully collect the supernatant (plasma).

  • IL-17A Measurement: Quantify the concentration of IL-17A in the plasma samples using an ELISA kit or other detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of IL-17A production for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value.

Mouse Th17 Cell Differentiation Assay

This assay evaluates the effect of the compounds on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • Spleens from C57BL/6 mice

  • Naive CD4+ T cell isolation kit (e.g., MACS)

  • RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics

  • Recombinant mouse IL-6 and TGF-β1

  • Anti-mouse CD3 and anti-mouse CD28 antibodies

  • Anti-mouse IL-4 and anti-mouse IFN-γ neutralizing antibodies

  • Test compounds

  • Flow cytometer

  • Anti-mouse IL-17A and anti-mouse CD4 antibodies for flow cytometry

Protocol:

  • Naive T Cell Isolation: Isolate naive CD4+ T cells from mouse spleens using a negative selection kit.

  • Cell Culture: Culture the isolated naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to the culture medium.

  • Th17 Differentiation Cocktail: Add the Th17 polarizing cytokines (IL-6 and TGF-β1) and neutralizing antibodies (anti-IL-4 and anti-IFN-γ) to the culture medium.

  • Compound Treatment: Add the test compounds at various concentrations to the cell cultures.

  • Incubation: Incubate the cells for 3-4 days at 37°C in a 5% CO2 incubator.

  • Restimulation: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Flow Cytometry Staining: Stain the cells for surface CD4 and intracellular IL-17A using fluorescently labeled antibodies.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells. Calculate the inhibition of Th17 differentiation for each compound concentration.

Liver Microsomal Stability Assay

This in vitro ADME assay assesses the metabolic stability of the compounds in the presence of liver microsomes, providing an indication of their hepatic clearance.

Materials:

  • Human and mouse liver microsomes

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control compounds (e.g., a rapidly metabolized compound)

  • Acetonitrile

  • LC-MS/MS system

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the reaction mixture and incubate at 37°C.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the amount of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).

References

Application Notes and Protocols for Dopamine Transporter (DAT) Binding Assay Using 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, playing a vital role in regulating dopaminergic signaling.[1][2] Its involvement in various neurological and psychiatric conditions, including Parkinson's disease, ADHD, and substance use disorders, makes it a significant target for drug discovery and development.[2] Radioligand binding assays are fundamental in vitro tools used to identify and characterize novel compounds that interact with DAT.[3][4][5]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds, such as 3-(3-Fluorophenyl)pyrrolidine, for the dopamine transporter. The protocol is designed for use with cell membranes expressing recombinant human DAT (hDAT) and a suitable radioligand.

Dopamine Signaling Pathway

The following diagram illustrates the central role of the Dopamine Transporter (DAT) in a dopaminergic synapse.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Downstream_Signaling Downstream Signaling Dopamine_Receptor->Downstream_Signaling Activation

Caption: Dopamine signaling at the synapse.

Experimental Protocols

This section details the necessary steps for preparing materials and conducting the DAT binding assay.

Materials and Reagents
ReagentSupplierCatalog #Storage
hDAT expressing cells (e.g., HEK293, CHO)Commercial VendorN/A-80°C / LN2
Radioligand (e.g., [³H]WIN 35,428)PerkinElmerNET-1076-20°C
This compoundCustom Synthesis/VendorN/ART / 4°C
Nomifensine (for non-specific binding)Sigma-AldrichN3758RT
Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)N/AN/A4°C
Wash Buffer (Ice-cold Assay Buffer)N/AN/A4°C
Scintillation CocktailPerkinElmer6013329RT
96-well platesVWR40002-012RT
Glass fiber filtersMilliporeSigmaGFBRT
Cell Membrane Preparation
  • Cell Culture : Culture cells stably or transiently expressing hDAT (e.g., HEK-293, CHO, or COS-7 cells) to confluency.[3][6]

  • Harvesting : Scrape cells into ice-cold homogenization buffer.

  • Homogenization : Homogenize the cell suspension using a Potter-Elvehjem homogenizer.[2]

  • Centrifugation : Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[7]

  • Membrane Pelleting : Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[7]

  • Washing : Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation.

  • Final Preparation : Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL, aliquot, and store at -80°C until use.

Radioligand Binding Assay

The following workflow outlines the competitive binding assay procedure.

DAT_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Radioligand, and Test Compounds Add_Components To 96-well plate, add: 1. Assay Buffer 2. Test Compound or Vehicle 3. Radioligand 4. Cell Membranes Prepare_Reagents->Add_Components Prepare_Membranes Thaw and Dilute Cell Membranes Prepare_Membranes->Add_Components Incubate Incubate at Room Temperature (e.g., 60-120 min) Add_Components->Incubate Filtration Rapidly Filter through Glass Fiber Filters Incubate->Filtration Washing Wash Filters with Ice-Cold Wash Buffer Filtration->Washing Scintillation Add Scintillation Cocktail to Filters Washing->Scintillation Counting Quantify Radioactivity (CPM) Scintillation->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Generate_Curve Plot % Inhibition vs. [Test Compound] Calculate_Binding->Generate_Curve Determine_IC50_Ki Determine IC50 and Ki Values Generate_Curve->Determine_IC50_Ki Data_Analysis_Flow Raw_CPM Raw CPM Data from Scintillation Counter Avg_CPM Average CPM for each Condition (Total, NSB, Test) Raw_CPM->Avg_CPM Specific_Binding Calculate Specific Binding: Total Binding - NSB Avg_CPM->Specific_Binding Percent_Inhibition Calculate % Inhibition for each [Test Compound] Avg_CPM->Percent_Inhibition Specific_Binding->Percent_Inhibition Plot_Data Plot % Inhibition vs. log[Test Compound] Percent_Inhibition->Plot_Data Nonlinear_Regression Perform Non-linear Regression (Sigmoidal Dose-Response) Plot_Data->Nonlinear_Regression IC50 Determine IC50 Value Nonlinear_Regression->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Determine Ki Value Cheng_Prusoff->Ki

References

Application Notes: In Vitro Functional Characterization of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Fluorophenyl)pyrrolidine is a chemical entity featuring a pyrrolidine ring, a scaffold present in numerous natural alkaloids and synthetic drugs that target the central nervous system.[1] The inclusion of a fluorinated phenyl group can enhance lipophilicity and metabolic stability, making it a compound of interest for pharmaceutical development, particularly in neuropharmacology.[2] Based on its structural similarity to known psychoactive compounds, its primary biological targets are hypothesized to be the monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT).[3] These transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft.[4] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[4][5]

These application notes provide detailed protocols for characterizing the in vitro functional activity of this compound at these key monoamine transporters using radioligand binding and synaptosomal uptake inhibition assays.

Illustrative Quantitative Data Summary

The following table presents an example of how to summarize the inhibitory profile of a test compound like this compound. The values are for illustrative purposes to demonstrate data presentation.

Target TransporterAssay TypeRadioligandKi (nM)IC50 (nM)
Dopamine (DAT)Binding Affinity[³H]CFT125-
Dopamine (DAT)Uptake Inhibition[³H]Dopamine-250
Norepinephrine (NET)Binding Affinity[³H]Nisoxetine45-
Norepinephrine (NET)Uptake Inhibition[³H]Norepinephrine-90
Serotonin (SERT)Binding Affinity[³H]Paroxetine850-
Serotonin (SERT)Uptake Inhibition[³H]Serotonin->1000

Signaling Pathway: Monoamine Transporter Inhibition

Monoamine transporters are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the signal. Inhibitors block this process, increasing the concentration and duration of neurotransmitters in the synapse, leading to enhanced postsynaptic receptor activation.

Mechanism of Monoamine Reuptake Inhibition cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Transporter Monoamine Transporter (DAT, NET, or SERT) Vesicle Vesicle with Neurotransmitters Neurotransmitter NT Vesicle->Neurotransmitter Release Postsynaptic Neuron Postsynaptic Neuron Receptor Postsynaptic Receptor Receptor->Postsynaptic Neuron Signal Neurotransmitter->Transporter Reuptake Neurotransmitter->Receptor Binding Compound 3-(3-Fluorophenyl) pyrrolidine Compound->Transporter Inhibition Workflow for Radioligand Binding Assay start Start prep Prepare Cell Membranes (e.g., from HEK293 cells expressing target transporter or brain tissue) start->prep protein_assay Determine Protein Concentration (e.g., BCA Assay) prep->protein_assay incubation Incubate Membranes with: 1. Radioligand (e.g., [³H]CFT for DAT) 2. Test Compound (Varying Concentrations) 3. Buffer protein_assay->incubation filtration Terminate Reaction by Rapid Filtration (Through glass fiber filters to separate bound and free radioligand) incubation->filtration wash Wash Filters with Ice-Cold Buffer (To remove non-specifically bound radioligand) filtration->wash scintillation Quantify Radioactivity (Using a liquid scintillation counter) wash->scintillation analysis Data Analysis scintillation->analysis calculation Calculate IC₅₀ and Kᵢ values (Using Cheng-Prusoff equation) analysis->calculation Workflow for Synaptosomal Uptake Assay start Start prep Isolate Synaptosomes (From fresh rodent brain tissue, e.g., striatum for DAT) start->prep protein_assay Determine Protein Concentration (e.g., BCA Assay) prep->protein_assay pre_incubation Pre-incubate Synaptosomes with: 1. Test Compound (Varying Concentrations) 2. Buffer protein_assay->pre_incubation initiate_uptake Initiate Uptake (Add radiolabeled neurotransmitter, e.g., [³H]Dopamine) pre_incubation->initiate_uptake incubation Incubate at 37°C for a short duration (e.g., 1-5 minutes to measure initial uptake rate) initiate_uptake->incubation filtration Terminate Uptake by Rapid Filtration (Through glass fiber filters) incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Quantify Radioactivity (Using a liquid scintillation counter) wash->scintillation analysis Data Analysis scintillation->analysis calculation Calculate Specific Uptake and IC₅₀ value analysis->calculation

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-(3-Fluorophenyl)pyrrolidine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-(3-Fluorophenyl)pyrrolidine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies and other applications in drug discovery and development requiring accurate measurement of this compound.

Introduction

This compound is a chemical scaffold of interest in medicinal chemistry and drug development. Accurate quantification of this and related compounds in biological matrices is essential for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[2][3] This document provides a comprehensive protocol for the analysis of this compound in human plasma, designed for researchers in pharmaceutical and clinical laboratory settings.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • d4-3-(3-Fluorophenyl)pyrrolidine (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[4][5]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 150 µL of the internal standard (IS) working solution (e.g., d4-3-(3-Fluorophenyl)pyrrolidine in acetonitrile) to each tube. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample processing.[6][7][8]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Dilute the supernatant with 100 µL of water containing 0.1% formic acid to ensure compatibility with the initial mobile phase conditions.

  • Seal the plate or cap the vials and place them in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

Analysis is performed using a standard HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemStandard UHPLC/HPLC System
ColumnC18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05

Note: The use of a column with a fluorinated stationary phase (e.g., PFP) may offer alternative selectivity for this fluorinated analyte and could be explored during method development.[9][10]

Table 2: Mass Spectrometer Conditions

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage4500 V
Source Temperature500°C
Nebulizer Gas50 psi
Drying Gas50 psi
Collision GasNitrogen
MRM Transitions
CompoundPrecursor Ion (m/z)
This compound166.1
d4-3-(3-Fluorophenyl)pyrrolidine (IS)170.1

Note: MRM transitions are predictive and should be optimized experimentally by infusing the analyte and internal standard into the mass spectrometer.[11]

Visualized Workflows

Experimental Workflow Diagram

The overall process from sample receipt to final data acquisition is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (150 µL) Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (14,000g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Dilute Dilute with Water + 0.1% FA (100 µL) Transfer->Dilute Inject Inject (5 µL) Dilute->Inject LC_Sep Chromatographic Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify G cluster_validation_params Validation Parameters Start Method Development Validation Full Validation Start->Validation Selectivity Selectivity & Specificity Validation->Selectivity Calibration Calibration Curve (Linearity, Range) Validation->Calibration Accuracy Accuracy & Precision (Intra- & Inter-batch) Validation->Accuracy Recovery Matrix Effect & Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, etc.) Validation->Stability End Method Ready for Sample Analysis Selectivity->End Calibration->End Accuracy->End Recovery->End Stability->End

References

Application Notes and Protocols for Chiral HPLC Separation of 3-(3-Fluorophenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Fluorophenyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and analysis crucial for the development of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioselective separation of such chiral compounds. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high efficiency in resolving a wide variety of racemic mixtures, including those of pyrrolidine derivatives.

This document provides a detailed protocol for the development of a chiral HPLC method for the separation of the enantiomers of this compound. The methodology is based on a screening approach using polysaccharide-based chiral stationary phases under normal phase, reversed-phase, and polar organic modes.

Recommended Screening Protocol for Method Development

A systematic screening of different chiral stationary phases and mobile phase compositions is the most effective strategy for developing a successful enantioselective HPLC method.

1. Chiral Stationary Phase Selection:

It is recommended to screen a selection of polysaccharide-based CSPs to identify the optimal column for the separation of this compound enantiomers. The following types of columns are suggested as a starting point due to their proven efficacy with similar compounds:

  • Cellulose-based CSPs:

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralcel® OZ-H)

  • Amylose-based CSPs:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)

    • Amylose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux® Cellulose-2)

2. Mobile Phase Screening:

The following mobile phase systems should be evaluated for each column:

  • Normal Phase (NP):

    • n-Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20, 70:30 v/v)

    • n-Hexane/Ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v)

    • Addition of a basic additive like diethylamine (DEA) or a acidic additive like trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape and resolution for basic or acidic analytes, respectively.

  • Reversed-Phase (RP):

    • Acetonitrile/Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate

    • Methanol/Water with 0.1% Formic Acid or 10 mM Ammonium Bicarbonate

  • Polar Organic (PO):

    • Methanol with 0.1% DEA or 0.1% TFA

    • Acetonitrile with 0.1% DEA or 0.1% TFA

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC method development and analysis of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemate Racemic this compound dissolve Dissolve in Mobile Phase (approx. 1 mg/mL) racemate->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter injector Inject Sample filter->injector column Chiral Stationary Phase injector->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Resolution (Rs) and Enantiomeric Excess (%ee) integration->calculation

Caption: Workflow for Chiral HPLC Analysis.

Detailed Experimental Protocol (Example Method)

This protocol provides a starting point for the analysis. Optimization will likely be necessary to achieve baseline separation.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

Procedure:

  • System Preparation:

    • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition:

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the retention time (t_R), resolution (R_s), selectivity factor (α), and enantiomeric excess (% ee) if applicable.

Data Presentation

The following table summarizes hypothetical data from a screening experiment to provide a template for data presentation.

Chiral Stationary PhaseMobile Phase Composition (v/v/v)t_R1 (min)t_R2 (min)Resolution (R_s)Selectivity (α)
Chiralcel® OD-H n-Hexane/IPA/DEA (90:10:0.1)8.59.81.81.15
Chiralpak® AD-H n-Hexane/IPA/DEA (90:10:0.1)10.211.51.61.13
Lux® Cellulose-2 n-Hexane/Ethanol/DEA (85:15:0.1)7.99.12.11.18
Chiralcel® OD-H ACN/Water/FA (70:30:0.1)12.312.301.00
Chiralpak® AD-H Methanol/DEA (100:0.1)6.57.21.21.11

Note: The data presented in this table is illustrative and intended for demonstration purposes only. Actual results may vary.

Logical Relationship for Method Optimization

The following diagram outlines the logical steps for optimizing the chiral separation after an initial successful screening.

G start Initial Screening (Select best CSP and Mobile Phase) optimize_mp Optimize Mobile Phase - Adjust organic modifier % - Change alcohol modifier (e.g., IPA to Ethanol) start->optimize_mp optimize_additive Optimize Additive - Adjust concentration - Change additive (e.g., DEA to TEA) optimize_mp->optimize_additive optimize_flow Optimize Flow Rate - Lower flow rate for better resolution - Higher flow rate for faster analysis optimize_additive->optimize_flow optimize_temp Optimize Temperature - Lower temperature may increase resolution optimize_flow->optimize_temp validation Method Validation - Linearity, Precision, Accuracy optimize_temp->validation

Caption: Chiral Method Optimization Strategy.

Troubleshooting & Optimization

Troubleshooting side reactions in 3-(3-Fluorophenyl)pyrrolidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-(3-Fluorophenyl)pyrrolidine.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on identifying potential causes and providing actionable solutions.

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the starting pyrroline and the formation of pyrrole. What is causing this, and how can I minimize it?

Answer: This observation strongly suggests the occurrence of redox side-reactions during your palladium-catalyzed hydroarylation.[1] In this scenario, the starting N-alkyl pyrroline can act as a hydride source, leading to the formation of a stable pyrrole byproduct and reducing the overall yield of the desired this compound.

Troubleshooting Steps:

  • Optimize Hydride Source: Instead of relying on the substrate as the hydride donor, consider the addition of a controlled external hydride source. Formic acid or a hydrosilane are commonly used in reductive Heck reactions and can help to minimize substrate-derived side reactions.

  • Protecting Group Strategy: The choice of the nitrogen protecting group on the pyrroline is crucial. N-acyl pyrrolines are known to be more prone to side reactions and can lead to mixtures of products in Mizoroki-Heck arylations.[1] Switching to an N-alkyl (e.g., N-propyl) or N-Boc protecting group can favor the desired hydroarylation pathway.[1]

  • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can promote the decomposition of starting materials and the formation of byproducts.

Question 2: My final product is a mixture of 2-(3-Fluorophenyl)pyrrolidine and the desired this compound. How can I improve the regioselectivity of the reaction?

Answer: Achieving high regioselectivity between the C2 and C3 positions of the pyrrolidine ring is a common challenge in hydroalkylation and hydroarylation reactions. The formation of the 2-substituted regioisomer can be competitive with the desired 3-substituted product.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of catalyst and ligand system is paramount for controlling regioselectivity. For instance, cobalt catalysts with modified bisoxazoline (BOX) ligands have been shown to favor the formation of C3-alkylated pyrrolidines. In contrast, nickel-based catalytic systems can promote the formation of C2-alkylated products through a tandem isomerization/hydroalkylation pathway. Therefore, for the synthesis of this compound, a cobalt-based system may be more suitable.

  • Substrate Control: The electronic and steric properties of the substituents on both the pyrroline and the aryl halide can influence the regiochemical outcome. While the 3-fluorophenyl group is fixed, modifications to the N-protecting group on the pyrroline could subtly influence the steric environment around the double bond and favor C3 arylation.

Question 3: The yield of my reaction is consistently low, and I observe a complex mixture of unidentified byproducts by TLC and NMR. What are the likely causes and how can I troubleshoot this?

Answer: Low yields and the formation of complex byproduct mixtures can stem from a variety of factors, including impure starting materials, suboptimal reaction conditions, or catalyst deactivation.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the purity of your 1-N-protected-3-pyrroline and 1-fluoro-3-iodobenzene (or the corresponding bromide/triflate). Impurities can interfere with the catalytic cycle.

  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Ensure that the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.

  • Catalyst and Ligand Stability: The palladium catalyst and phosphine ligands can be sensitive to air and moisture. Use fresh, high-purity catalyst and ligands, and handle them under an inert atmosphere.

  • Systematic Optimization: If the issue persists, a systematic optimization of reaction parameters is recommended. This can be done by varying one parameter at a time, such as the solvent, base, temperature, and catalyst/ligand ratio. A Design of Experiments (DoE) approach can also be a powerful tool for efficiently optimizing multiple parameters.

Data Presentation

The following table summarizes illustrative data for the synthesis of N-Boc-3-(3-Fluorophenyl)pyrrolidine via a palladium-catalyzed hydroarylation, highlighting the impact of different reaction parameters on yield and purity. Please note that this data is representative and intended for comparative purposes.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF100244585
2Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane80186592
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110127895
4CoBr₂ (5)(S)-BOX (6)NaOtBuTHF602472>98 (regioselectivity)

Experimental Protocols

Representative Protocol for Palladium-Catalyzed Hydroarylation of 1-Boc-3-pyrroline with 1-Fluoro-3-iodobenzene:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 1-Boc-3-pyrroline (1.0 mmol) and degassed toluene (5 mL).

  • Aryl Halide Addition: Add 1-fluoro-3-iodobenzene (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-Boc-3-(3-Fluorophenyl)pyrrolidine.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) start->analyze_byproducts sub_purity Impure Starting Materials? check_purity->sub_purity sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_byproducts Identifiable Byproducts? analyze_byproducts->sub_byproducts sub_purity->check_conditions No purify Purify/Re-source Reagents sub_purity->purify Yes sub_conditions->analyze_byproducts No optimize Systematically Optimize: - Temperature - Solvent - Base - Catalyst/Ligand sub_conditions->optimize Yes sub_byproducts->optimize No address_side_reactions Address Specific Side Reactions (e.g., Redox, Isomerization) sub_byproducts->address_side_reactions Yes

Caption: Troubleshooting workflow for low product yield.

regioselectivity_control Controlling Regioselectivity start Mixture of 2- and 3-Arylpyrrolidine catalyst_ligand Modify Catalyst and Ligand System start->catalyst_ligand protecting_group Alter N-Protecting Group start->protecting_group co_catalyst Use Cobalt Catalyst (e.g., CoBr₂/(S)-BOX) for C3-Selectivity catalyst_ligand->co_catalyst ni_catalyst Avoid Nickel Catalysts (may favor C2-alkylation) catalyst_ligand->ni_catalyst steric_bulk Increase Steric Bulk of N-Protecting Group to Favor C3-Arylation protecting_group->steric_bulk end Improved Regioselectivity for This compound co_catalyst->end steric_bulk->end side_reaction_pathway Side Reaction Pathway in Hydroarylation start N-Alkyl-3-pyrroline + Ar-X + Pd(0) desired_path Desired Hydroarylation Pathway start->desired_path side_path Redox Side Reaction Pathway start->side_path product 3-Aryl-pyrrolidine desired_path->product byproduct Pyrrole + Reduced Ar-H side_path->byproduct note N-Alkyl-3-pyrroline acts as a hydride donor, leading to the formation of a stable pyrrole byproduct. side_path->note

References

Technical Support Center: Optimizing the Synthesis of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing 3-arylpyrrolidines, including the 3-fluorophenyl analogue, typically involve the formation of the pyrrolidine ring from acyclic precursors or the modification of an existing pyrrolidine scaffold. Key strategies include:

  • Palladium-Catalyzed Hydroarylation: This method involves the reaction of an N-substituted pyrroline with an aryl halide (e.g., 3-fluorobromobenzene) in the presence of a palladium catalyst to form the C-C bond at the 3-position of the pyrrolidine ring.[1][2]

  • Synthesis from Succinimide Derivatives: A common route starts with a 3-arylsuccinimide, which is then reduced to the corresponding pyrrolidine. The aryl group is introduced early in the synthesis.

  • N-Boc Protection/Deprotection Strategy: Often, the pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions. The desired modifications are made to the molecule, followed by the removal of the Boc group, typically under acidic conditions.[3]

Q2: I am observing low yields in my synthesis. What are the general areas I should investigate?

A2: Low yields can arise from a variety of factors. A systematic approach to troubleshooting is recommended:

  • Reagent Purity: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where necessary.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or concentration of reactants can significantly impact yield. Small-scale trial reactions are useful for optimizing these parameters.

  • Inert Atmosphere: Many organometallic reactions, such as palladium-catalyzed couplings, are sensitive to oxygen and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., nitrogen or argon).

  • Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitor the reaction progress to check for any degradation over time.

Q3: Are there specific challenges associated with the fluorine substituent?

A3: The presence of a fluorine atom on the phenyl ring can influence the reactivity of the molecule. While often beneficial for the properties of the final compound, it can present challenges during synthesis. For instance, the electronic effects of fluorine can alter the reactivity of the aryl halide in cross-coupling reactions. Additionally, certain fluorinating reagents can be sensitive to moisture and may require specific handling precautions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield in Palladium-Catalyzed Hydroarylation Inefficient catalyst activity.Screen different palladium catalysts and ligands. For example, a combination of Pd₂(dba)₃ and a phosphine ligand like P(o-Tol)₃ has been shown to be effective for similar transformations.[1]
Side reactions, such as Heck vinylation.Optimize the reaction conditions, including solvent, temperature, and base. The choice of base can be critical in minimizing side products.
Incomplete N-Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., TFA or HCl in a suitable solvent) or extend the reaction time. Monitor the reaction closely by TLC or LC-MS.
Acid-labile functional groups elsewhere in the molecule are degrading.Consider milder deprotection methods. For example, using oxalyl chloride in methanol can be effective at room temperature.[4]
Formation of Multiple Byproducts Impure starting materials.Purify all starting materials before use.
Non-selective reaction conditions.Re-evaluate the reaction conditions. For instance, in reductive amination steps, the choice of reducing agent can influence selectivity.
Difficulty in Product Purification The product is a viscous oil or difficult to crystallize.Consider converting the final product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.
Byproducts have similar polarity to the product.Optimize your chromatography method. Experiment with different solvent systems or consider using a different stationary phase.

Quantitative Data on Reaction Yields

Optimizing reaction conditions is crucial for maximizing yield. The following tables provide comparative data for key reaction steps in the synthesis of 3-arylpyrrolidines.

Table 1: Optimization of Palladium-Catalyzed Carboamination for 2-Arylmethylpyrrolidine Synthesis

This table provides data for a closely related transformation to illustrate the effect of different ligands on reaction yield and enantioselectivity.

EntryLigandYield (%)ee (%)
1(S)-BINAP2510
2(S)-Phanephos<10-
3(R)-Siphos-PE7882

Data adapted from a study on the asymmetric palladium-catalyzed carboamination to form 2-(arylmethyl)pyrrolidines.[5]

Table 2: Optimization of N-Boc Deprotection using Oxalyl Chloride

This table demonstrates the effect of varying equivalents of oxalyl chloride on the deprotection of N-Boc-1-naphthylamine, a model substrate.

EntryEquivalents of (COCl)₂Time (h)Yield (%)
11470
22285
33190

Data adapted from a study on the mild deprotection of the N-Boc group using oxalyl chloride.[4]

Experimental Protocols

The following protocols are representative methods for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of N-Boc-3-pyrrolidinone

This protocol describes the oxidation of N-Boc-3-hydroxypyrrolidine to the corresponding ketone, a common intermediate.

  • Reaction Setup: To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) under a nitrogen atmosphere, add Dess-Martin periodinane (2.0 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

  • Extraction: Extract the mixture with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]

Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the N-Boc protecting group.

  • Reaction Setup: Dissolve the N-Boc protected this compound (1.0 eq) in a solution of 25-50% TFA in DCM.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA. The crude product is often obtained as the TFA salt.

Visualizing Synthetic and Troubleshooting Workflows

The following diagrams illustrate the general synthetic pathway and a troubleshooting workflow for low yield.

SynthesisWorkflow A N-Boc-3-pyrrolidinone B N-Boc-3-hydroxy-3-(3-fluorophenyl)pyrrolidine A->B Grignard Reaction with 3-fluorophenylmagnesium bromide C N-Boc-3-(3-fluorophenyl)pyrrolidine B->C Dehydroxylation D This compound C->D N-Boc Deprotection (e.g., TFA) TroubleshootingWorkflow Start Low Yield Observed CheckPurity Assess Reagent and Solvent Purity Start->CheckPurity CheckPurity->Start Impure -> Purify & Repeat CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) CheckPurity->CheckConditions Purity OK CheckAtmosphere Ensure Inert Atmosphere (if required) CheckConditions->CheckAtmosphere Conditions OK Optimize Systematically Optimize Reaction Parameters CheckConditions->Optimize Suboptimal -> Adjust CheckAtmosphere->Start Inadequate -> Improve & Repeat AnalyzeByproducts Analyze Crude Product for Byproducts (LC-MS, NMR) CheckAtmosphere->AnalyzeByproducts Atmosphere OK AnalyzeByproducts->Optimize Identified Side Reactions -> Modify Conditions

References

Technical Support Center: Improving Chiral Purity of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the chiral purity of 3-(3-Fluorophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for improving the chiral purity of this compound?

A1: The two predominant methods for improving the chiral purity of a racemic amine like this compound are:

  • Chiral Resolution: This involves separating the enantiomers from the racemic mixture. The most common industrial method is diastereomeric salt formation, where a chiral resolving agent is used to form two diastereomeric salts with different physical properties (like solubility), allowing for their separation by crystallization.[1][2][3][4][5]

  • Asymmetric Synthesis: This approach involves synthesizing the desired enantiomer directly using chiral catalysts, auxiliaries, or reagents, thus avoiding the formation of a racemic mixture altogether.[6][7] This method avoids the inherent 50% loss of the undesired enantiomer associated with classical resolution.[4]

Q2: How do I choose between chiral resolution and asymmetric synthesis?

A2: The choice depends on factors like the scale of production, cost, and available resources. Chiral resolution via diastereomeric salt crystallization is often considered straightforward, economical, and easier to scale up for multi-gram to kilogram quantities.[1][5] Asymmetric synthesis can be more efficient in terms of atom economy but may require more complex catalyst systems and optimization.[6]

Q3: What is a chiral resolving agent and how does it work?

A3: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers.[4] For resolving a racemic amine like this compound, a chiral acid is used. The resulting diastereomeric salts have different physical properties, most notably solubility in a specific solvent.[1][2][3] This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation.[2]

Q4: How is the enantiomeric excess (e.e.) determined?

A4: The most common and reliable method for determining the enantiomeric excess of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents and gas chromatography (GC) with a chiral column.[9][10][11]

Troubleshooting Guide: Diastereomeric Salt Resolution

This section addresses common issues encountered during the chiral resolution of this compound via diastereomeric salt crystallization.

Problem 1: No crystals are forming from the solution.

Potential Cause Troubleshooting Action & Protocol
Inappropriate Solvent Choice The solvent may be too effective, keeping both diastereomeric salts fully dissolved. A systematic solvent screening is crucial.[12] Protocol: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and their mixtures with water).
Insufficient Supersaturation The solution is not concentrated enough for nucleation to occur. Protocol: 1. Slowly evaporate the solvent under reduced pressure. 2. Gradually cool the solution to a lower temperature. 3. Add an anti-solvent (a solvent in which the salt is less soluble) dropwise to induce precipitation.[12]
Presence of Impurities Impurities can inhibit crystal nucleation and growth.[12] Protocol: Ensure the starting racemic this compound and the chiral resolving agent are of high purity by re-purifying if necessary (e.g., via distillation or recrystallization).

Problem 2: The enantiomeric excess (e.e.) of the crystallized product is low.

Potential Cause Troubleshooting Action & Protocol
Suboptimal Resolving Agent The chosen chiral acid may not provide sufficient differentiation in solubility between the two diastereomeric salts. Protocol: Screen a variety of commercially available chiral acids. Tartaric acid derivatives and mandelic acid are common choices for resolving amines.[3][4]
Incorrect Molar Ratio The ratio of the resolving agent to the racemic amine affects the composition and solubility of the salts formed.[1] Protocol: Experiment with different molar ratios. Ratios greater than 1.5 or less than 0.5 can sometimes yield more enantiopure products by avoiding complex mixtures of neutral and acidic salts.[1]
Crystallization Occurred Too Quickly Rapid crystallization can trap the more soluble diastereomer in the crystal lattice, reducing purity. Protocol: 1. Slow down the cooling rate. 2. Reduce the level of supersaturation. 3. Consider using seeding with a small amount of high-purity crystal to control growth.[12]
Mother Liquor Contamination Inadequate washing of the filtered crystals leaves behind mother liquor containing the undesired enantiomer. Protocol: Gently wash the filtered crystals with a small amount of cold, fresh solvent to displace the mother liquor without dissolving the desired product.[2]
Key Chiral Resolving Agents for Amines
Resolving AgentTypeCommon Solvents
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)AcidAlcohols (Ethanol, Methanol), Acetone
(-)-Dibenzoyl-L-tartaric acid (DBTA)AcidAlcohols, Acetonitrile
(R)-(-)-Mandelic AcidAcidWater, Alcohols
(+)-Tartaric AcidAcidWater, Alcohols
(+)-Camphor-10-sulfonic acidAcidAlcohols, Esters

Data compiled from multiple sources.[2][3][4]

Workflow for Diastereomeric Salt Resolution

G cluster_prep Preparation cluster_process Process cluster_iso Isolation cluster_analysis Analysis racemate Racemic this compound dissolve Dissolve Racemate & Agent in Solvent (with heating) racemate->dissolve agent Chiral Resolving Agent (e.g., D-Tartaric Acid) agent->dissolve solvent Select Solvent (e.g., Ethanol) solvent->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filter Crystals (Less Soluble Diastereomer) cool->filter wash Wash with Cold Solvent filter->wash liberate Liberate Amine (Add Base, e.g., NaOH) wash->liberate Solid Crystals extract Extract Free Amine liberate->extract purify Purify & Dry extract->purify product Enantiomerically Enriched Product purify->product analyze Determine e.e. (Chiral HPLC) product->analyze

Caption: Workflow for improving chiral purity via diastereomeric salt resolution.

Troubleshooting Guide: Chiral HPLC/SFC Analysis & Purification

This section addresses common issues related to the analysis and purification of this compound enantiomers using chromatography.

Problem: Poor or no enantiomeric resolution (Rs < 1.5).

Potential Cause Troubleshooting Action & Protocol
Inappropriate Chiral Stationary Phase (CSP) The selected column does not provide sufficient chiral recognition for the analyte. Polysaccharide-based CSPs are a good starting point.[8][13] Protocol: Screen different CSPs. For pyrrolidine derivatives, columns like CHIRALPAK® (amylose-based) or CHIRALCEL® (cellulose-based) are often effective.[8][14][15]
Suboptimal Mobile Phase The mobile phase composition (solvents and additives) is critical for resolution. Protocol: 1. Optimize Solvent Ratio: Systematically vary the ratio of the primary solvents (e.g., Hexane/Isopropanol).[8] 2. Add Modifiers: For basic amines, adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) can significantly improve peak shape and resolution.[16] For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.[14][16]
Incorrect Temperature Temperature affects the thermodynamics of the chiral recognition process.[17] Protocol: Optimize the column temperature. Lower temperatures often enhance selectivity, but this is compound-dependent.[17] Systematically test temperatures from 15°C to 40°C in 5°C increments.
Typical Chiral HPLC Conditions
ParameterNormal Phase Method
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate))
Column Dimensions 250 x 4.6 mm, 3-5 µm
Mobile Phase Isocratic mixture of n-Hexane and an alcohol (e.g., Isopropanol, Ethanol)
Typical Ratio 90:10 (v/v) Hexane:IPA (adjust as needed for optimal resolution)
Additive 0.1% Diethylamine (DEA) for basic analytes
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (can be optimized)
Detection UV at 210-220 nm
Data compiled from multiple sources.[8][16]

Troubleshooting Logic for Poor HPLC Resolution

G start Poor or No Resolution (Rs < 1.5) csp Is the CSP appropriate for this analyte class? start->csp mobile_phase Optimize Mobile Phase (Solvent Ratio & Additives) csp->mobile_phase Yes screen_csp Screen Other CSPs csp->screen_csp No temp Optimize Column Temperature mobile_phase->temp Partial Improvement success Resolution Achieved (Rs >= 1.5) mobile_phase->success Significant Improvement column_health Check Column Health (Efficiency & Backpressure) temp->column_health Partial Improvement temp->success Significant Improvement column_health->screen_csp No Improvement column_health->success Performance Restored

Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Resolution

Objective: To resolve racemic this compound using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA).

Materials:

  • Racemic this compound

  • (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)

  • Ethanol (anhydrous)

  • Sodium Hydroxide (NaOH), 2M solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, heating mantle, filtration apparatus

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve racemic this compound (1.0 eq) in a minimal amount of warm ethanol. In a separate flask, dissolve DPTTA (0.5-1.0 eq) in warm ethanol.

  • Combine the two solutions with stirring. Heat the mixture gently to ensure complete dissolution.[14]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator for several hours to promote crystallization of the less soluble diastereomeric salt.[12][14]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of cold ethanol to remove residual mother liquor.[2]

  • Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from fresh hot ethanol.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt crystals in a mixture of water and DCM.

  • While stirring vigorously, add 2M NaOH solution dropwise until the aqueous layer is basic (pH > 11). This will neutralize the tartaric acid and liberate the free amine.[3]

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer two more times with fresh DCM.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the e.e. of an enriched sample of this compound.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA, reagent grade)

  • Sample: Racemic standard and enantiomerically enriched sample of this compound (~1 mg/mL in mobile phase)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, e.g., n-Hexane/IPA/DEA (90:10:0.1, v/v/v). Degas the mobile phase before use.

  • Column Equilibration: Install the chiral column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.[13]

  • Standard Injection: Inject 10 µL of the racemic standard solution to determine the retention times of both enantiomers and confirm that the system provides baseline separation (Rs > 1.5).

  • Sample Injection: Inject 10 µL of the enantiomerically enriched sample solution.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard run.

    • Integrate the peak areas for each enantiomer (Area1 and Area2).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100

References

Technical Support Center: Scale-Up Synthesis of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 3-(3-Fluorophenyl)pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound suitable for scale-up?

A1: The most prevalent methods for constructing the 3-aryl pyrrolidine skeleton on a larger scale include:

  • Palladium-catalyzed Heck Reaction: This involves the arylation of an N-protected 2,5-dihydropyrrole with a 3-fluorophenyl halide. This method is widely used in both laboratory and industrial settings.[1]

  • 1,3-Dipolar Cycloaddition: This approach utilizes the reaction of an azomethine ylide with a styrene derivative. While powerful for stereochemical control, optimizing for large-scale production can be challenging.[1]

  • Reduction of a Succinimide Precursor: A multi-step process involving the synthesis of a 3-(3-fluorophenyl)succinimide followed by reduction.

Q2: What are the critical process parameters to monitor during the scale-up of the Heck reaction for this synthesis?

A2: Key parameters for a successful and scalable Heck reaction include:

  • Catalyst and Ligand Selection: The choice of palladium source (e.g., Pd(OAc)₂) and phosphine ligand is crucial for reactivity and preventing side reactions.

  • Base Selection: The base used is critical for regenerating the active palladium catalyst. Common bases include triethylamine or inorganic carbonates.

  • Solvent: The choice of solvent can influence reaction kinetics and impurity profiles.

  • Temperature: Precise temperature control is necessary to ensure complete reaction and minimize the formation of thermal degradation products.

  • Agitation: Proper mixing is essential for maintaining homogeneity, especially in large reactor vessels.

Q3: How can I minimize the formation of the double-bond isomer by-product during the Heck reaction?

A3: The formation of 3-(3-Fluorophenyl)-2,5-dihydropyrrole is a common side reaction. Strategies to minimize this include:

  • Addition of Silver or Thallium Salts: The addition of silver carbonate or thallium acetate has been reported to suppress double-bond isomerization.

  • Optimization of Reaction Conditions: Fine-tuning the temperature, reaction time, and catalyst/ligand system can favor the desired product.

Q4: What are the typical impurities encountered in the synthesis of this compound?

A4: Besides the starting materials and the double-bond isomer, other potential impurities can include:

  • Over-reduced by-products: If a hydrogenation step is employed.

  • Residual Palladium: Catalyst residues are a major concern in pharmaceutical intermediates and require efficient removal.

  • Solvent Residues: Inadequate drying can lead to residual solvents in the final product.

  • Process-related impurities: Arising from side reactions of starting materials or intermediates. According to ICH guidelines, impurities present above 0.1% should be identified and quantified.[2]

Troubleshooting Guides

Issue 1: Low Yield in the Heck Reaction
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is of high quality and has been stored properly. Consider a pre-activation step if necessary.
Inappropriate Ligand Screen different phosphine ligands to find one that promotes the desired reaction efficiently.
Suboptimal Base The choice and amount of base are critical. Experiment with different organic or inorganic bases.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Poor Mixing Ensure adequate agitation in the reactor to maintain a homogeneous reaction mixture.
Issue 2: Incomplete Reaction or Stalling
Potential Cause Troubleshooting Step
Catalyst Poisoning Ensure all starting materials and solvents are free from impurities that could poison the palladium catalyst.
Insufficient Reagent Verify the stoichiometry of all reagents, especially the aryl halide and the base.
Precipitation of Reagents Check for the precipitation of any reaction components at the reaction temperature, which could indicate solubility issues at scale.
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Formation of Closely Eluting Impurities Optimize the reaction conditions to minimize the formation of by-products. Develop a more selective crystallization or chromatographic purification method.
Residual Palladium in the Final Product Employ palladium scavengers or perform multiple crystallizations to reduce palladium levels to acceptable limits.
Product Oiling Out During Crystallization Screen for suitable crystallization solvents and optimize the cooling profile. The use of an anti-solvent may be beneficial.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Reaction Parameters for a Typical Heck Reaction

ParameterLab-Scale (Illustrative)Scaled-Up (Illustrative)
Reactant A (N-Boc-2,5-dihydropyrrole) 1.0 eq1.0 eq
Reactant B (1-bromo-3-fluorobenzene) 1.1 eq1.05 eq
Palladium Acetate (Catalyst) 2 mol%0.5 - 1 mol%
Phosphine Ligand 4 mol%1 - 2 mol%
Base (e.g., Triethylamine) 2.0 eq1.5 - 1.8 eq
Solvent AcetonitrileToluene or DMF
Temperature 80 °C80 - 100 °C
Reaction Time 12 - 24 h24 - 48 h
Typical Yield 70 - 85%65 - 80%

Note: This data is illustrative and based on general knowledge of Heck reactions. Actual parameters will need to be optimized for the specific process.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Heck Reaction (Scaled-Up)

Disclaimer: This is a generalized protocol and must be adapted and optimized for specific equipment and safety considerations at a larger scale.

  • Reactor Preparation: The reactor is rendered inert by purging with nitrogen.

  • Reagent Charging: The solvent (e.g., Toluene), N-Boc-2,5-dihydropyrrole, 1-bromo-3-fluorobenzene, and the phosphine ligand are charged into the reactor.

  • Inerting: The mixture is sparged with nitrogen for a sufficient period to remove dissolved oxygen.

  • Catalyst Addition: The palladium acetate catalyst is added to the reaction mixture under a nitrogen blanket.

  • Base Addition: The base (e.g., triethylamine) is added, and the mixture is heated to the target temperature (e.g., 90 °C).

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC) until completion.

  • Work-up:

    • The reaction mixture is cooled to room temperature.

    • The mixture is filtered to remove any precipitated salts.

    • The filtrate is washed with water and brine.

    • The organic layer is treated with a palladium scavenger if necessary.

    • The organic layer is dried over a suitable drying agent (e.g., sodium sulfate).

  • Solvent Swap and Crystallization: The solvent is exchanged to a suitable crystallization solvent (e.g., isopropanol), and the product is crystallized, isolated by filtration, and dried under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactor Preparation (Inerting) B Reagent Charging (N-Boc-2,5-dihydropyrrole, 1-bromo-3-fluorobenzene, Ligand) A->B C Catalyst & Base Addition (Pd(OAc)2, Triethylamine) B->C D Heck Reaction (Heating & Monitoring) C->D E Cooling & Filtration D->E Reaction Complete F Aqueous Washes (Water, Brine) E->F G Palladium Scavenging (If required) F->G H Drying & Solvent Swap G->H I Crystallization & Isolation H->I J Final Product: This compound I->J

Caption: A generalized experimental workflow for the scale-up synthesis of this compound.

troubleshooting_logic Start Low Yield in Heck Reaction Cause1 Inactive Catalyst? Start->Cause1 Solution1 Verify catalyst quality and consider pre-activation. Cause1->Solution1 Yes Cause2 Suboptimal Reaction Conditions? Cause1->Cause2 No Outcome Improved Yield Solution1->Outcome Solution2 Optimize temperature, base, and ligand. Cause2->Solution2 Yes Cause3 Catalyst Poisoning? Cause2->Cause3 No Solution2->Outcome Solution3 Ensure purity of starting materials and solvents. Cause3->Solution3 Yes Solution3->Outcome

Caption: A logical troubleshooting workflow for addressing low yields in the Heck reaction.

References

Overcoming solubility issues of 3-(3-Fluorophenyl)pyrrolidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(3-Fluorophenyl)pyrrolidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during in vitro and in vivo assays. Here you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating when I dilute my DMSO stock into the aqueous assay buffer. What is happening?

A1: This phenomenon, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the final aqueous-based assay medium. The pyrrolidine moiety may enhance aqueous solubility, but the fluorophenyl group contributes to its lipophilicity.[1][2] The rapid shift from a high-concentration organic solvent stock (like DMSO) to an aqueous buffer can cause the compound to precipitate.[3]

Q2: What is the maximum recommended concentration of DMSO in an assay?

A2: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, ideally below 1% (v/v). For particularly sensitive cell-based assays, a concentration of less than 0.1% is often recommended.[3] High concentrations of DMSO can lead to compound precipitation and may also directly impact the biological activity of proteins and cells.[3][4][5] It is always best to determine the tolerance of your specific assay system to DMSO.

Q3: How can I determine the solubility of this compound in my specific assay buffer?

A3: A practical method to assess solubility is through visual inspection of serial dilutions. You can prepare a dilution series of your compound in the assay buffer within a microplate and visually check for any cloudiness or solid particles against a dark background. For a more quantitative measurement, methods like nephelometry (light scattering) or measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader can detect turbidity, which indicates precipitation.[3][6]

Q4: Can additives like detergents or cyclodextrins help with solubility?

A4: Yes, non-ionic detergents such as Triton™ X-100 or Tween®-20, typically at low concentrations (0.001% to 0.01%), can help solubilize compounds and prevent aggregation.[3] Cyclodextrins, which are cyclic oligosaccharides, can also be employed to enhance the solubility of poorly soluble drugs by forming inclusion complexes.[7][8][9][10][11][12] It is crucial to test these additives in control experiments to ensure they do not interfere with the assay.[3]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

This is a common issue when the compound's concentration exceeds its kinetic solubility.

Troubleshooting Steps & Solutions
StrategyMechanism of ActionAdvantagesDisadvantages
Decrease Final Concentration Lowers the compound concentration to below its solubility limit.Simple to implement; avoids introducing potentially interfering substances.May not be feasible if high concentrations are required for the desired biological effect.
Serial Dilution Gradual change in solvent polarity prevents the compound from crashing out of solution.[3]Can maintain a higher final concentration in a soluble state.Requires an additional dilution step.
pH Modification The pyrrolidine group is basic and will be protonated at acidic pH, which can increase aqueous solubility.Can significantly enhance solubility if the compound has ionizable groups.Requires the assay to be compatible with the altered pH.
Use of Co-solvents Increases the overall solvating capacity of the assay buffer.[13][14][15]Can be effective for highly lipophilic compounds.Co-solvents can affect enzyme activity or cell viability.[4]
Addition of Solubilizing Excipients Cyclodextrins encapsulate the hydrophobic parts of the molecule, while surfactants form micelles to carry the compound in solution.[3][13]Can achieve higher soluble concentrations than co-solvents alone.Excipients may interfere with the assay or have their own biological effects.
Issue 2: Compound precipitates over the course of the assay.

This may indicate that the compound concentration is above its thermodynamic solubility limit or that the compound is unstable in the assay buffer.

Troubleshooting Steps & Solutions
StrategyCorrective ActionRationale
Lower Compound Concentration Reduce the final concentration of the compound in the assay.Ensures the concentration remains below the thermodynamic solubility limit throughout the experiment.[3]
Control Temperature Maintain a constant and controlled temperature for all assay components and during the incubation.Prevents temperature fluctuations that can lead to precipitation.[3]
Assess Compound Stability Evaluate the stability of the compound in the assay buffer over the time course of the experiment.If the compound is degrading, the degradation products may be less soluble. A shorter incubation time may be necessary.[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using Turbidimetry

This protocol provides a method to determine the kinetic solubility of this compound in your assay buffer.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Assay buffer.

  • 96-well clear-bottom microplate.

  • Microplate reader capable of measuring absorbance at 600 nm.

Procedure:

  • Preparation of Dilutions: In the 96-well plate, add the appropriate volume of assay buffer to each well.

  • Compound Addition: Add a small volume of the 10 mM compound stock solution to the wells to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Incubation: Incubate the plate at the desired assay temperature for a set period (e.g., 1 hour).

  • Measurement: Measure the absorbance of each well at 600 nm using a microplate reader.

  • Analysis: An increase in absorbance at this wavelength indicates the formation of a precipitate. The highest concentration without a significant increase in absorbance is considered the kinetic solubility.[3]

Protocol 2: Co-solvent Tolerance Assay

This protocol helps determine the maximum concentration of a co-solvent (e.g., DMSO) that can be used without significantly affecting the biological assay's performance.

Materials:

  • Enzyme/Cell stock solution.

  • Substrate/Agonist stock solution.

  • Assay buffer.

  • 100% co-solvent (e.g., DMSO).

Procedure:

  • Set up Reactions: Prepare a series of reaction tubes or wells with increasing concentrations of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Maintain Constant Concentrations: Ensure the final concentrations of the enzyme/cells and substrate/agonist are constant across all conditions.

  • Initiate and Measure: Initiate the reaction and measure the activity or response according to your specific assay protocol.

  • Analyze Data: Plot the assay signal (as a percentage of the control without co-solvent) against the co-solvent concentration. Select the highest concentration of co-solvent that does not cause a significant drop in activity (e.g., maintains >90% activity).[6]

Visualizations

experimental_workflow Workflow for Addressing Solubility Issues cluster_prep Preparation cluster_test Solubility Testing cluster_troubleshoot Troubleshooting cluster_solutions Solutions cluster_assay Assay prep_stock Prepare 10 mM Stock in 100% DMSO dilution Dilute Stock into Buffer prep_stock->dilution prep_buffer Prepare Assay Buffer prep_buffer->dilution observation Observe for Precipitation dilution->observation precipitate Precipitation Observed? observation->precipitate no_precipitate No Precipitation precipitate->no_precipitate No yes_precipitate Yes precipitate->yes_precipitate Yes run_assay Proceed with Assay no_precipitate->run_assay lower_conc Lower Final Concentration yes_precipitate->lower_conc add_cosolvent Add Co-solvent/ Excipient yes_precipitate->add_cosolvent change_ph Modify Buffer pH yes_precipitate->change_ph serial_dilute Use Serial Dilution yes_precipitate->serial_dilute lower_conc->dilution add_cosolvent->dilution change_ph->prep_buffer serial_dilute->dilution

Caption: A logical workflow for identifying and troubleshooting solubility issues.

signaling_pathway_placeholder Hypothetical Signaling Pathway Interaction cluster_solubilization Solubilization Aids compound This compound (Solubilized) receptor Target Receptor compound->receptor Binds effector Effector Protein receptor->effector Activates second_messenger Second Messenger effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers dmso DMSO dmso->compound cyclodextrin Cyclodextrin cyclodextrin->compound surfactant Surfactant surfactant->compound

Caption: Interaction of a solubilized compound with a hypothetical signaling pathway.

References

Preventing degradation of 3-(3-Fluorophenyl)pyrrolidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-(3-Fluorophenyl)pyrrolidine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to proper storage conditions. The compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat and ignition.[1][2][3][4] For neat compound and solutions, refer to the summary table below.

Q2: Which solvents are recommended for dissolving this compound?

A2: While specific solubility data is not extensively available in the provided search results, general practices for similar compounds suggest that common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol are likely suitable. It is recommended to perform small-scale solubility tests before preparing a large stock solution. The stability of the compound can be solvent-dependent.

Q3: What are the likely degradation pathways for this compound in solution?

A3: The primary degradation pathways for this compound in solution are likely to involve oxidation of the pyrrolidine ring and potential reactions involving the fluorophenyl group under harsh conditions. The secondary amine in the pyrrolidine ring is susceptible to oxidation. Exposure to air, light, and certain metal ions can catalyze these degradation processes.

Q4: How can I detect degradation of my this compound solution?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound. Visual indicators of degradation can include a change in color or the formation of precipitates.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ConditionsContainer
Neat (Solid/Liquid)2-8°C[5][6]Inert gas (Argon or Nitrogen)[7]Amber vial, protected from light[2]Tightly sealed
In Solution≤ -20°C (for long-term)Inert gas overlay if possibleAmber vial, protected from lightTightly sealed

Troubleshooting Guide

Problem: My this compound solution has changed color.

  • Possible Cause: Oxidation of the pyrrolidine ring is a common cause of color change in amine-containing compounds. This can be accelerated by exposure to air and light.

  • Solution:

    • Prepare fresh solutions using deoxygenated solvents.

    • Store solutions under an inert atmosphere (argon or nitrogen).

    • Protect solutions from light by using amber vials or wrapping vials in aluminum foil.

Problem: I am observing precipitation in my stock solution.

  • Possible Cause: The compound may have limited solubility in the chosen solvent at the storage temperature. Alternatively, degradation products may be precipitating out of solution.

  • Solution:

    • Confirm the solubility of the compound in the chosen solvent at the storage temperature. You may need to use a different solvent or a lower concentration.

    • Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.

    • If precipitation persists, filter the solution before use and consider preparing fresh stock.

Problem: I am seeing a loss of biological activity in my experiments.

  • Possible Cause: The compound may be degrading in the experimental medium or under the experimental conditions (e.g., elevated temperature, specific pH).

  • Solution:

    • Perform a stability study of the compound under your specific experimental conditions.

    • Prepare fresh dilutions from a new stock solution immediately before each experiment.

    • Analyze the purity of the stock solution using a suitable analytical method like HPLC to confirm its integrity.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under various conditions.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, Ethanol)

  • HPLC or GC-MS system

  • Incubators/water baths set to desired temperatures

  • Amber and clear glass vials

Methodology:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Aliquot the stock solution into several amber and clear vials.

  • Store the vials under different conditions:

    • Temperature: 4°C, room temperature (20-25°C), and an elevated temperature (e.g., 40°C).

    • Light: Protected from light (amber vials) and exposed to ambient light (clear vials).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each condition.

  • Analyze the samples by HPLC or GC-MS to determine the concentration of the parent compound remaining.

  • Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.

Protocol 2: Analysis of Degradation Products by HPLC

Objective: To separate and identify potential degradation products of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is commonly used for similar compounds. A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for an optimal wavelength, starting around 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare samples as described in the stability assessment protocol.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

  • The peak corresponding to this compound should decrease in area as degradation progresses.

Visualizations

cluster_Degradation Potential Degradation Pathways A This compound B Oxidation (e.g., N-oxide, hydroxylated products) A->B Air, Metal Ions C Ring Opening A->C Harsh pH, High Temp D Other Reactions (e.g., photodecomposition) A->D UV/Light Exposure cluster_Workflow Stability Assessment Workflow prep Prepare Stock Solution aliquot Aliquot into Vials (Amber & Clear) prep->aliquot store Store under Varied Conditions (Temp, Light) aliquot->store sample Sample at Time Points store->sample analyze Analyze by HPLC/GC-MS sample->analyze plot Plot % Remaining vs. Time analyze->plot cluster_Troubleshooting Troubleshooting Decision Tree start Unexpected Experimental Result q1 Is the solution discolored? start->q1 a1 Potential Oxidation - Prepare fresh solution - Use deoxygenated solvent - Store under inert gas q1->a1 Yes q2 Is there a precipitate? q1->q2 No a2 Solubility Issue or Degradation - Check solubility - Warm and vortex before use - Filter solution q2->a2 Yes q3 Loss of activity? q2->q3 No a3 Compound Degradation - Confirm stock purity (HPLC) - Prepare fresh dilutions - Assess stability in media q3->a3 Yes end Consult Further Technical Support q3->end No

References

Technical Support Center: Synthesis of 3-(3-Fluorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-fluorophenyl)pyrrolidine derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are:

  • Palladium-Catalyzed Arylation: This method involves the cross-coupling of a pyrroline precursor with a (3-fluorophenyl) source, typically an aryl halide or triflate. The Mizoroki-Heck reaction is a common example of this approach.

  • Reductive Amination: This route typically involves the reaction of a suitable ketone or aldehyde precursor with an amine, followed by reduction. For instance, the condensation of 1-amino-3-(3-fluorophenyl)propan-2-ol with a suitable C2-synthon followed by cyclization and reduction can yield the desired product.

Q2: I am observing low yields in my palladium-catalyzed reaction. What are the potential causes and solutions?

A2: Low yields in palladium-catalyzed arylations of pyrrolidines can stem from several factors. Please refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common culprits include catalyst deactivation, suboptimal ligand choice, inappropriate base or solvent, and issues with the quality of starting materials.

Q3: How can I minimize the formation of side products during the synthesis?

A3: Minimizing side products requires careful optimization of reaction conditions. Key parameters to control include reaction temperature, concentration, and the stoichiometry of reagents. For palladium-catalyzed reactions, the choice of ligand and base is crucial in directing the reaction towards the desired product and minimizing side reactions such as β-hydride elimination or reductive dehalogenation. In reductive amination, controlling the pH and the rate of addition of the reducing agent can prevent over-reduction or the formation of dimeric impurities.

Q4: What are the recommended purification techniques for this compound derivatives?

A4: Purification of this compound derivatives is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific derivative. A common starting point is a gradient of ethyl acetate in hexanes. Due to the basic nature of the pyrrolidine nitrogen, it may be beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent tailing on the silica gel column.

Troubleshooting Guides

Palladium-Catalyzed Synthesis of this compound

This guide focuses on troubleshooting a typical Mizoroki-Heck type reaction between a protected 3-pyrroline and 1-bromo-3-fluorobenzene.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst- Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. - Consider using a pre-catalyst that is activated in situ. - Increase the catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
2. Inappropriate Ligand- Screen different phosphine ligands. For electron-deficient aryl halides, electron-rich and bulky ligands (e.g., Buchwald-type ligands) are often effective. - Ensure the ligand is not air-sensitive if it requires handling under inert conditions.
3. Incorrect Base- The choice of base is critical. Screen inorganic bases (e.g., Cs₂CO₃, K₃PO₄) and organic bases (e.g., NaOtBu). The strength and solubility of the base can significantly impact the reaction rate.
4. Poor Quality Starting Materials- Verify the purity of the 3-pyrroline and 1-bromo-3-fluorobenzene by NMR or GC-MS. - Ensure the solvent is anhydrous, as water can deactivate the catalyst.
Formation of Significant Side Products (e.g., Homocoupling of Aryl Halide) 1. Suboptimal Ligand-to-Metal Ratio- Vary the ligand-to-palladium ratio. Typically, a 1:1 to 2:1 ratio is used.
2. Reaction Temperature Too High- Lower the reaction temperature. High temperatures can sometimes promote side reactions.
Incomplete Conversion 1. Insufficient Reaction Time- Monitor the reaction progress by TLC or GC-MS and extend the reaction time if necessary.
2. Catalyst Deactivation Over Time- If the reaction stalls, consider adding a fresh portion of the catalyst.
Reductive Amination Synthesis

This guide addresses common issues in a reductive amination approach to synthesize this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Pyrrolidine 1. Inefficient Imine/Enamine Formation- Adjust the pH of the reaction mixture. Imine formation is often favored under slightly acidic conditions. - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation.
2. Ineffective Reducing Agent- Choose a suitable reducing agent. Sodium triacetoxyborohydride is often mild and selective for imines. Sodium borohydride can also be used, but may require pH control. - Ensure the reducing agent is fresh and active.
Formation of Over-reduced or Other Byproducts 1. Non-selective Reducing Agent- Use a milder reducing agent. - Control the reaction temperature; perform the reduction at a lower temperature.
2. Incorrect Stoichiometry- Carefully control the stoichiometry of the reactants and the reducing agent.
Difficulty in Product Isolation 1. Emulsion during Workup- Adjust the pH of the aqueous layer. - Add brine to break up emulsions.
2. Product is Water Soluble- If the product has high water solubility, perform multiple extractions with an organic solvent. - Consider back-extraction into an acidic aqueous phase, followed by basification and re-extraction into an organic solvent to purify the amine.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of N-Boc-3-(3-Fluorophenyl)pyrrolidine

This protocol is a representative procedure based on established palladium-catalyzed C-N coupling reactions.

Materials:

  • N-Boc-3-pyrroline

  • 1-Bromo-3-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Add N-Boc-3-pyrroline (1.0 mmol) and 1-bromo-3-fluorobenzene (1.2 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to afford N-Boc-3-(3-Fluorophenyl)pyrrolidine.

Data Presentation: Optimization of Palladium-Catalyzed Arylation

The following table summarizes the effect of different reaction parameters on the yield of 3-aryl-pyrrolidine derivatives, based on literature data for similar reactions.

Entry Palladium Source Ligand Base Solvent Temperature (°C) Yield (%)
1Pd(OAc)₂P(t-Bu)₃Cs₂CO₃Toluene10075
2Pd₂(dba)₃XPhosNaOtBuDioxane11092
3Pd(OAc)₂SPhosK₃PO₄Toluene10085
4Pd₂(dba)₃RuPhosK₂CO₃THF8068

Visualizations

Palladium_Catalyzed_Arylation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Coordination Coordination Ar-Pd(II)-X(L2)->Coordination Pyrroline Alkene-Pd Complex Alkene-Pd Complex Coordination->Alkene-Pd Complex Migratory Insertion Migratory Insertion Alkene-Pd Complex->Migratory Insertion Alkyl-Pd Complex Alkyl-Pd Complex Migratory Insertion->Alkyl-Pd Complex Beta-Hydride Elimination Beta-Hydride Elimination Alkyl-Pd Complex->Beta-Hydride Elimination Product Product Beta-Hydride Elimination->Product HPd(II)X(L2) HPd(II)X(L2) Beta-Hydride Elimination->HPd(II)X(L2) Reductive Elimination Reductive Elimination Reductive Elimination->Pd(0)L2 HPd(II)X(L2)->Reductive Elimination Base Base Base Base->Reductive Elimination

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents (Catalyst, Ligand, Base, Starting Materials) Solvent Add Anhydrous Solvent Reagents->Solvent Inert Establish Inert Atmosphere (Argon or Nitrogen) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for synthesis.

Enhancing the regioselectivity of 3-(3-Fluorophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(3-Fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry. This guide focuses on enhancing regioselectivity and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include the Palladium-catalyzed Mizoroki-Heck reaction and 1,3-dipolar cycloaddition reactions. Both methods offer distinct advantages and challenges regarding regioselectivity and substrate scope.

Q2: How does the fluorine substituent at the meta-position of the phenyl ring affect the regioselectivity of the synthesis?

A2: The fluorine atom at the meta-position is moderately electron-withdrawing, which can influence the electronic density of the aromatic ring. In Palladium-catalyzed reactions, this can affect the rate and regioselectivity of migratory insertion. Careful selection of ligands and reaction conditions is crucial to control the formation of the desired 3-substituted product over other isomers.

Q3: What are the key factors to control for achieving high regioselectivity in the Mizoroki-Heck reaction for this synthesis?

A3: Key factors for controlling regioselectivity in the Mizoroki-Heck reaction include the choice of palladium catalyst and phosphine ligand, the nature of the protecting group on the pyrrolidine nitrogen, the base, and the solvent. Steric hindrance and electronic effects of the ligand play a significant role in directing the arylation to the C3 position of the pyrroline ring.

Q4: Can 1,3-dipolar cycloaddition be a viable alternative for the synthesis of this compound?

A4: Yes, 1,3-dipolar cycloaddition of an azomethine ylide with a 3-fluorostyrene derivative is a powerful method. The regioselectivity is often controlled by the frontier molecular orbital interactions between the dipole and the dipolarophile. The electron-withdrawing nature of the fluorine substituent can enhance the reactivity of the styrene derivative.

Troubleshooting Guides

Method 1: Palladium-Catalyzed Mizoroki-Heck Reaction

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is fresh and handled under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inefficient LigandScreen different phosphine ligands. Bulky, electron-rich ligands often improve catalytic activity.
Inappropriate BaseThe choice of base is critical. Try screening inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like triethylamine or DBU.
Low Reaction TemperatureGradually increase the reaction temperature in increments of 10°C. Monitor for product degradation.
Poor Quality ReagentsEnsure all reagents, especially the N-protected pyrroline and the 3-fluoroaryl halide, are pure.

Issue 2: Poor Regioselectivity (Formation of 2-Aryl or other isomers)

Possible Cause Troubleshooting Step
Incorrect Ligand ChoiceThe steric and electronic properties of the phosphine ligand are paramount for regiocontrol. Experiment with a range of monodentate and bidentate phosphine ligands.[1][2][3]
Wrong Palladium PrecursorDifferent palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the active catalytic species and thus regioselectivity.
Unsuitable SolventThe polarity of the solvent can affect the reaction pathway. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane).
Steric Hindrance of Protecting GroupThe size of the N-protecting group (e.g., Boc, Cbz) can influence the approach of the catalyst. Consider using a smaller or larger protecting group to alter the steric environment.
Method 2: 1,3-Dipolar Cycloaddition

Issue 1: Low Yield of Cycloadduct

Possible Cause Troubleshooting Step
Inefficient Azomethine Ylide GenerationEnsure the conditions for generating the azomethine ylide are optimal. This may involve adjusting the temperature, solvent, or the method of generation (e.g., thermal, catalytic).
Low Reactivity of DipolarophileThe 3-fluorostyrene derivative may not be sufficiently activated. Consider adding a Lewis acid catalyst to lower the LUMO energy of the dipolarophile.[4]
Unsuitable SolventThe solvent can influence the stability and reactivity of the azomethine ylide. Screen a variety of solvents to find the optimal medium for the cycloaddition.[4]
Reversibility of the ReactionIf the cycloaddition is reversible, consider running the reaction at a lower temperature to favor the product.

Issue 2: Formation of Regioisomers

Possible Cause Troubleshooting Step
Unfavorable Frontier Molecular Orbital (FMO) OverlapThe regioselectivity is governed by FMO interactions. Modifying the electronic properties of the azomethine ylide (e.g., by changing substituents) or the dipolarophile can alter the FMO energies and favor the desired regioisomer.[5][6]
Catalysis EffectsIf using a catalyst, its nature can influence the regiochemical outcome. Screen different Lewis or Brønsted acid catalysts.
Solvent PolarityThe polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. Experiment with a range of solvents.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Mizoroki-Heck Reaction of N-Boc-3-pyrroline with 3-Fluoroiodobenzene

This protocol is a representative procedure and may require optimization.

Materials:

  • N-Boc-3-pyrroline

  • 3-Fluoroiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature.

  • Add N-Boc-3-pyrroline (1.0 equiv), 3-fluoroiodobenzene (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture to 100°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: 1,3-Dipolar Cycloaddition of Azomethine Ylide with 3-Fluorostyrene

This protocol is a representative procedure and may require optimization.

Materials:

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (azomethine ylide precursor)

  • 3-Fluorostyrene

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) and 3-fluorostyrene (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables provide expected, representative data based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions.

Table 1: Mizoroki-Heck Reaction Regioselectivity

Aryl HalideLigandBaseSolventRegioisomeric Ratio (3-aryl:other)Yield (%)
3-FluoroiodobenzenePCy₃K₂CO₃Dioxane>95:570-85
3-FluorobromobenzeneP(o-tol)₃Cs₂CO₃DMF90:1065-80
3-FluorotriflateSPhosK₃PO₄Toluene>98:275-90

Table 2: 1,3-Dipolar Cycloaddition Diastereoselectivity

Azomethine Ylide PrecursorDipolarophileCatalystSolventDiastereomeric Ratio (trans:cis)Yield (%)
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine3-FluorostyreneTFADCM>95:570-85
Sarcosine methyl ester3-FluorostyreneAgOAcToluene90:1060-75
Glycine methyl ester/aldehyde3-FluorostyreneNone (Thermal)Xylene80:2050-65

Visualizations

Mizoroki_Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Troubleshooting start Start: N-Boc-3-pyrroline & 3-Fluoroiodobenzene reagents Reagents: Pd(OAc)₂, PCy₃, K₂CO₃, Dioxane reaction Heck Reaction (100°C, 12-24h) reagents->reaction workup Workup & Purification reaction->workup analysis Analysis: Yield & Regioselectivity workup->analysis troubleshoot Troubleshoot? analysis->troubleshoot product Desired Product: this compound troubleshoot->product No low_yield Low Yield? troubleshoot->low_yield Yes poor_regio Poor Regioselectivity? low_yield->poor_regio No optimize_yield Optimize: Catalyst, Base, Temp. low_yield->optimize_yield Yes poor_regio->product No optimize_regio Optimize: Ligand, Solvent poor_regio->optimize_regio Yes optimize_yield->reaction optimize_regio->reaction

Caption: Workflow for the Mizoroki-Heck synthesis of this compound.

Cycloaddition_Troubleshooting cluster_yield Low Yield Troubleshooting cluster_regio Regioselectivity Troubleshooting start Start: 1,3-Dipolar Cycloaddition check_yield Is Yield Low? start->check_yield check_regio Are Regioisomers Formed? check_yield->check_regio No ylide_gen Optimize Ylide Generation check_yield->ylide_gen Yes success Successful Synthesis check_regio->success No fmo Modify Electronics (Dipole/Dipolarophile) check_regio->fmo Yes lewis_acid Add Lewis Acid Catalyst ylide_gen->lewis_acid solvent_yield Screen Solvents lewis_acid->solvent_yield solvent_yield->start catalyst_regio Screen Catalysts fmo->catalyst_regio solvent_regio Vary Solvent Polarity catalyst_regio->solvent_regio solvent_regio->start

Caption: Troubleshooting guide for 1,3-dipolar cycloaddition synthesis.

References

Technical Support Center: Production of 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(3-Fluorophenyl)pyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during production and to provide answers to frequently asked questions. Our goal is to help you reduce impurities and improve the overall yield and quality of your product.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Low yield of this compound is observed after the reaction.

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or catalyst deactivation.

  • Side Reactions: Competing side reactions may be consuming the starting materials or the desired product.

  • Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction.[1]

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or pressure may not be ideal for the specific synthetic route.

Troubleshooting Steps:

StepActionRationale
1 Monitor Reaction Progress: Use techniques like TLC, GC-MS, or HPLC to monitor the consumption of starting materials and the formation of the product over time. This will help determine the optimal reaction time.
2 Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and the formation of by-products.
3 Verify Starting Material Purity: Analyze the purity of all starting materials and reagents using appropriate analytical methods (e.g., NMR, GC-MS). Impurities can act as catalyst poisons or participate in side reactions.
4 Evaluate Catalyst: If a catalyst is used, ensure it is fresh and active. Consider trying different catalysts or catalyst loadings to improve efficiency.
5 Solvent Screening: The choice of solvent can significantly impact reaction outcomes. Perform small-scale experiments with a variety of solvents to identify the one that gives the best yield and impurity profile.

Q2: My final product is contaminated with a significant amount of an unknown impurity.

Possible Causes:

  • Formation of By-products: The reaction conditions may favor the formation of one or more by-products.

  • Degradation of Product: The desired product might be unstable under the reaction or work-up conditions, leading to degradation products.

  • Carryover of Intermediates: An intermediate from a multi-step synthesis may not have fully reacted and is carried over into the final product.

Troubleshooting Steps:

StepActionRationale
1 Characterize the Impurity: Isolate the impurity using preparative chromatography (e.g., flash chromatography or preparative HPLC) and characterize its structure using spectroscopic methods (NMR, MS, IR).[2] Knowing the structure of the impurity is key to understanding its formation.
2 Review Reaction Mechanism: Based on the impurity's structure, review the reaction mechanism to identify potential side reactions that could lead to its formation.
3 Modify Reaction Conditions: Adjust reaction parameters such as temperature, reaction time, or order of reagent addition to disfavor the formation of the identified by-product.
4 Optimize Work-up Procedure: The work-up procedure can sometimes introduce impurities or cause product degradation. Ensure that the pH is controlled during aqueous washes and that the product is not exposed to excessive heat or air.
5 Implement a Purification Step: If the impurity cannot be eliminated by modifying the reaction conditions, develop a robust purification method such as crystallization or chromatography to remove it.

Q3: I am observing multiple spots on the TLC plate of my crude product, indicating a mixture of compounds.

Possible Causes:

  • Incomplete reaction and presence of starting materials.

  • Formation of multiple by-products.

  • Stereoisomers: If the synthesis creates chiral centers, a mixture of diastereomers or enantiomers may be present.

Troubleshooting Steps:

StepActionRationale
1 Optimize Reaction Selectivity: For reactions that can produce multiple isomers (e.g., regioisomers or stereoisomers), screen different catalysts, solvents, and temperature conditions to improve selectivity towards the desired product.
2 Purification Strategy: Develop a multi-step purification strategy. This may involve an initial extraction to remove highly polar or non-polar impurities, followed by column chromatography to separate closely related compounds.[3] For stereoisomers, chiral chromatography may be necessary.
3 Crystallization: Attempt to selectively crystallize the desired product from the mixture. This can be a highly effective method for purification if a suitable solvent system is found. Formation of a salt (e.g., hydrochloride) can sometimes facilitate crystallization and improve purity.[4]

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes for this compound?

A: Common synthetic strategies for 3-arylpyrrolidines, which can be adapted for this compound, include:

  • Reductive Amination: This involves the reaction of a suitable 4-oxo- or 4-amino- precursor with 3-fluorobenzaldehyde or a related electrophile, followed by reduction of the intermediate imine or enamine.

  • Grignard Reaction: The addition of a 3-fluorophenyl magnesium halide to a suitable pyrrolidine-based electrophile.[5][6]

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki or Heck coupling can be used to form the bond between the phenyl ring and the pyrrolidine scaffold.

Q: What types of impurities can I expect from a reductive amination synthesis?

A: In a reductive amination, you might encounter the following impurities:

  • Unreacted Starting Materials: Incomplete reaction can leave residual aldehyde/ketone and amine.

  • Over-alkylation: The product amine can sometimes react further with the carbonyl compound, leading to a tertiary amine by-product.

  • Iminium Ion Intermediate: Incomplete reduction can leave the iminium ion intermediate in the product mixture.

  • By-products from the Reducing Agent: Some reducing agents can introduce their own by-products. For example, the use of sodium cyanoborohydride can sometimes lead to the formation of cyanated by-products.[7]

Q: What are the best analytical techniques to assess the purity of this compound?

A: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting trace impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and identifying and quantifying impurities, often without the need for reference standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the main peak and any impurities, aiding in their identification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination (Hypothetical)

This protocol is a generalized procedure based on common reductive amination reactions and should be optimized for specific laboratory conditions.

  • Imine Formation: To a solution of pyrrolidin-3-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add 3-fluorobenzaldehyde (1.05 eq).

  • Reduction: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a more polar solvent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent (e.g., a mixture of hexane and ethyl acetate with a small percentage of triethylamine to prevent streaking of the amine).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Hypothetical Impurity Profile from a Reductive Amination Synthesis

Impurity IDStructurePotential SourceTypical Level (Crude, %)
IMP-01 Unreacted Pyrrolidin-3-oneIncomplete Reaction1-5%
IMP-02 Unreacted 3-FluorobenzaldehydeIncomplete Reaction1-3%
IMP-03 Over-alkylation ProductSide Reaction0.5-2%
IMP-04 Iminium IntermediateIncomplete Reduction<1%

Table 2: Comparison of Purification Methods

Purification MethodPurity AchievedYieldThroughput
Column Chromatography >99%60-80%Low to Medium
Crystallization (as HCl salt) >99.5%50-70%High
Distillation (Kugelrohr) 98-99%70-85%Medium

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (Pyrrolidin-3-one, 3-Fluorobenzaldehyde) B Reductive Amination A->B C Crude Product B->C D Column Chromatography C->D E Pure this compound D->E

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic A Problem Identified (e.g., Low Yield, High Impurity) B Analyze Reaction Data (TLC, LC-MS, NMR) A->B C Identify Root Cause B->C D Optimize Reaction Conditions (Temp, Time, Catalyst) C->D Reaction Issue E Improve Work-up Procedure C->E Work-up Issue F Develop Purification Method C->F Purification Needed G Problem Resolved D->G E->G F->G

Caption: A logical approach to troubleshooting synthesis and purification issues.

References

Technical Support Center: Method Development for Resolving 3-(3-Fluorophenyl)pyrrolidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful resolution of 3-(3-Fluorophenyl)pyrrolidine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The most common and effective methods for resolving this compound enantiomers are chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and diastereomeric salt crystallization. Chiral HPLC and SFC are analytical and preparative techniques that separate enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1] Diastereomeric salt crystallization is a classical resolution technique suitable for larger-scale separations, which involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility.[2]

Q2: Which type of chiral stationary phase (CSP) is most suitable for the HPLC or SFC separation of this compound?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended for the initial screening of this compound isomers. These CSPs are known for their broad applicability and high success rates in resolving a wide range of chiral compounds, including amines.[3] Immobilized polysaccharide-based columns are particularly robust and can tolerate a wider range of solvents.

Q3: Why am I observing poor peak shape (e.g., tailing) for this compound in chiral HPLC/SFC?

A3: Poor peak shape, especially tailing, for basic compounds like this compound is often due to strong interactions between the basic amine group and acidic silanol groups on the surface of the silica-based CSP.[4] To mitigate this, a basic additive, such as diethylamine (DEA) or triethylamine (TEA), should be added to the mobile phase at a low concentration (typically 0.1-0.5%).[4] This additive competes with the analyte for the active sites on the stationary phase, leading to improved peak symmetry.

Q4: Can temperature be used to optimize the separation of this compound enantiomers?

A4: Yes, temperature is a critical parameter for optimizing chiral separations. Varying the column temperature can significantly impact selectivity and resolution.[3] In some cases, lowering the temperature can enhance the chiral recognition and improve separation, while in other instances, increasing the temperature may be beneficial. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for your specific method.

Q5: What are suitable resolving agents for the diastereomeric salt crystallization of racemic this compound?

A5: For the resolution of a basic compound like this compound, chiral acidic resolving agents are used. Derivatives of tartaric acid, such as L-(+)-tartaric acid or dibenzoyl-L-tartaric acid, are excellent candidates.[2][5] Mandelic acid derivatives are also commonly employed. The choice of resolving agent and crystallization solvent often requires empirical screening to find the combination that provides the best separation based on the differential solubility of the resulting diastereomeric salts.[6]

Troubleshooting Guides

Chiral HPLC/SFC Method Development

Issue: Poor or No Resolution of Enantiomers

dot

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental Protocol: Chiral HPLC Method Screening

  • Column Selection:

    • Screen on at least two different polysaccharide-based CSPs (e.g., a cellulose-based and an amylose-based column).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol) in ratios of 90:10, 80:20, and 70:30 (v/v). To each of these, prepare a version with and without 0.1% Diethylamine (DEA).

    • Reversed Phase: Prepare mobile phases of Acetonitrile and water (with 0.1% DEA) in ratios of 50:50, 60:40, and 70:30 (v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Sample Concentration: 1 mg/mL in mobile phase

    • Detection: UV at 254 nm

  • Evaluation:

    • Inject the racemic this compound standard under each condition.

    • Evaluate the chromatograms for resolution (Rs). A resolution of >1.5 is generally considered baseline separation.

    • Select the column and mobile phase combination that provides the best resolution for further optimization.

Data Presentation: Example HPLC Screening Results

CSP TypeMobile Phase (v/v/v)Resolution (Rs)
Cellulose-basedn-Hexane/Isopropanol/DEA (90:10:0.1)1.8
Cellulose-basedn-Hexane/Ethanol/DEA (80:20:0.1)1.5
Amylose-basedn-Hexane/Isopropanol/DEA (80:20:0.1)2.1
Amylose-basedAcetonitrile/Water/DEA (60:40:0.1)0.8

Issue: Peak Splitting in SFC

dot

Caption: Troubleshooting workflow for peak splitting in SFC.

Experimental Protocol: SFC Method Optimization

  • Initial Conditions:

    • Column: Amylose-based CSP (e.g., Chiralpak® IA)

    • Mobile Phase: 80% CO2, 20% Methanol with 0.2% DEA

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 35°C

    • Sample: 1 mg/mL in Methanol

  • Troubleshooting Steps:

    • Sample Solvent: If peak splitting is observed, dissolve a new sample directly in the mobile phase (or a weaker solvent like isopropanol) and re-inject.

    • Loading: Reduce the injection volume from 5 µL to 2 µL.

    • Back Pressure: Increase the back pressure in increments of 10 bar (e.g., to 160 bar, then 170 bar) to observe the effect on peak shape.

    • Modifier: Decrease the percentage of Methanol to 15%, then 10%.

    • Co-solvent: Switch the co-solvent from Methanol to Ethanol and re-evaluate.

Data Presentation: Example SFC Optimization Results

Parameter ChangedValueObservation
Injection Volume2 µLPeak splitting reduced, but not eliminated.
Back Pressure170 barImproved peak shape, resolution increased to 2.3.
Modifier %15% MethanolFurther improvement in peak symmetry.
Co-solvent20% EthanolBaseline separation with excellent peak shape (Rs = 2.5).
Diastereomeric Salt Crystallization

Issue: Low Yield or Enantiomeric Excess (ee)

dot

Caption: Troubleshooting workflow for diastereomeric salt resolution.

Experimental Protocol: Diastereomeric Salt Resolution Screening

  • Reactant Preparation:

    • Dissolve 10 mmol of racemic this compound in 50 mL of a chosen solvent (e.g., Ethanol).

    • In a separate flask, dissolve 10 mmol of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same hot solvent.

  • Salt Formation and Crystallization:

    • Add the hot resolving agent solution to the solution of the racemic base.

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to room temperature.

    • If no crystals form, try cooling further in an ice bath or scratching the inside of the flask.

    • Allow the crystallization to proceed for several hours or overnight.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals.

    • To determine the enantiomeric excess of the crystallized salt, liberate the free base by dissolving the salt in water and adding a base (e.g., 1M NaOH) until the pH is >10. Extract the free base with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent.

    • Analyze the recovered this compound by chiral HPLC or SFC to determine the ee.

Data Presentation: Example Resolution Screening Results

Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Recovered Base (%)
L-(+)-Tartaric AcidEthanol4592
L-(+)-Tartaric AcidIsopropanol4088
Dibenzoyl-L-tartaric AcidEthanol35>98
Dibenzoyl-L-tartaric AcidAcetone3895

References

Stabilizing 3-(3-Fluorophenyl)pyrrolidine for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of 3-(3-Fluorophenyl)pyrrolidine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of the compound during your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at low temperatures, ideally between 2-8°C. For extended periods (over a year), storage at -20°C to -40°C is recommended to minimize degradation.[1] The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-related degradation.[2][3] It is also advisable to protect it from light.

Q2: The liquid has developed a yellow or brown tint. Is it still usable?

A2: A change in color from colorless or light yellow to a darker yellow or brown hue can be an indicator of degradation. While a slight color change may not significantly impact all applications, it suggests a decrease in purity. It is highly recommended to perform a purity analysis, such as HPLC, to determine the extent of degradation before use in sensitive experiments.

Q3: I've noticed a precipitate in the container. What should I do?

A3: Precipitate formation can indicate the presence of degradation products or polymerization. Do not use the material with a precipitate without further analysis. Attempting to redissolve the precipitate by warming may accelerate degradation. It is safer to analyze a small, clear aliquot to assess purity.

Q4: How should I handle this compound to prevent contamination and degradation during use?

A4: As a cyclic secondary amine, this compound can be sensitive to air and moisture.[2][4] Use air-sensitive handling techniques, such as working under an inert gas (argon or nitrogen).[3][5][6] Use clean, dry syringes and needles for transferring the liquid. After dispensing, purge the container headspace with inert gas before resealing tightly.

Q5: What are the potential degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented, related fluorinated compounds can undergo degradation through several mechanisms. These may include oxidation of the pyrrolidine ring, nucleophilic substitution of the fluorine atom, and hydrolysis.[2][5] The presence of moisture, oxygen, and light can accelerate these processes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results Compound degradation leading to lower active concentration or interfering byproducts.1. Verify the purity of your stock of this compound using the HPLC protocol below. 2. If purity is compromised, use a fresh, unopened vial. 3. Review your handling procedures to ensure they minimize exposure to air and moisture.
Discoloration of the compound Oxidation or formation of degradation products.1. Assess the extent of discoloration. A significant change warrants purity analysis. 2. If possible, compare the performance of the discolored material to a fresh sample in a small-scale, non-critical experiment.
Inconsistent results between batches Variation in the stability of different lots or improper storage of an older batch.1. Always record the lot number of the compound used in your experiments. 2. Perform a quick purity check on new and old batches to ensure consistency. 3. Ensure all batches are stored under the same optimal conditions.

Stability Data

The following table provides representative data on the expected stability of this compound under various storage conditions. This data is for illustrative purposes and actual stability may vary.

Storage Condition Time Point Purity (%) Appearance
2-8°C, Inert Atmosphere, Dark 0 Months>99%Colorless to Light Yellow Liquid
6 Months>98%Colorless to Light Yellow Liquid
12 Months>97%Colorless to Light Yellow Liquid
24 Months>95%Light Yellow Liquid
Room Temperature (~25°C), Air, Light 0 Months>99%Colorless to Light Yellow Liquid
1 Month~95%Yellow Liquid
3 Months~90%Yellow to Brownish Liquid
6 Months<85%Brown Liquid with Potential Precipitate
40°C, 75% RH, Air, Light (Accelerated) 0 Weeks>99%Colorless to Light Yellow Liquid
1 Week~92%Yellow Liquid
2 Weeks~88%Brownish Liquid
4 Weeks<80%Dark Brown Liquid

Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol outlines a procedure to establish the shelf life of this compound under defined storage conditions.

  • Sample Preparation:

    • Procure at least three batches of this compound.

    • Aliquot the compound into amber glass vials with Teflon-lined caps.

    • Purge the headspace of each vial with argon or nitrogen before sealing.

  • Storage Conditions:

    • Place the vials in stability chambers maintained at the following conditions:

      • Long-term: 2-8°C

      • Accelerated: 40°C / 75% Relative Humidity (RH)

  • Testing Schedule:

    • Initial (Time 0): Test all batches for initial purity and appearance.

    • Long-term: Test at 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: Test at 1, 3, and 6 months.

  • Analytical Method:

    • At each time point, analyze the samples for purity using the HPLC method detailed in Protocol 2.

    • Document the appearance (color, clarity) of each sample.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Determine the shelf life as the time at which the purity drops below a predetermined specification (e.g., 95%).

Protocol 2: HPLC Method for Purity Analysis

This method is for the determination of the purity of this compound and the detection of degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase (10% B) to a final concentration of 0.1 mg/mL.

Visualizations

Potential Degradation Pathway of this compound A This compound B Oxidation (e.g., N-oxide) A->B [O] C Hydrolysis (e.g., Ring Opening) A->C H2O D Dehalogenation A->D -F

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing cluster_0 Preparation cluster_1 Storage cluster_2 Analysis cluster_3 Evaluation A Aliquot Compound into Vials B Purge with Inert Gas and Seal A->B C Place in Stability Chambers (Long-term and Accelerated Conditions) B->C D Pull Samples at Scheduled Time Points C->D E Perform HPLC Analysis for Purity D->E F Visual Inspection for Appearance D->F G Analyze Data and Plot Trends E->G F->G H Determine Shelf Life G->H

Caption: Workflow for conducting a long-term stability study.

References

Technical Support Center: Improving the Efficiency of 3-(3-Fluorophenyl)pyrrolidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during coupling reactions with 3-(3-fluorophenyl)pyrrolidine. The following information is designed to help you optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination reaction with this compound is giving low yields. What are the common causes?

A1: Low yields in Buchwald-Hartwig aminations involving this compound can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often effective for coupling secondary amines. The catalyst system needs to be robust enough to facilitate the coupling of the secondary amine, which can be less reactive than primary amines.

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary if your substrates are base-sensitive.

  • Reaction Temperature: Inadequate heating can lead to incomplete conversion. These reactions often require elevated temperatures (80-110 °C) to proceed efficiently.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Incomplete removal of air from the reaction vessel can lead to catalyst deactivation and lower yields.

  • Side Reactions: Hydrodehalogenation of the aryl halide is a common side reaction that consumes starting material and reduces the yield of the desired product. This can be influenced by the choice of ligand and base.

Q2: I am observing significant starting material recovery in my amide coupling (acylation) of this compound. How can I improve the conversion?

A2: Incomplete conversion in amide coupling reactions is a frequent issue. Consider the following troubleshooting steps:

  • Carboxylic Acid Activation: Ensure your carboxylic acid is effectively activated. Standard coupling reagents like HATU, HBTU, or EDC with an additive like HOBt are generally effective. For challenging couplings, converting the carboxylic acid to an acid chloride can increase reactivity.

  • Stoichiometry and Order of Addition: Using a slight excess of the activated carboxylic acid or the coupling reagent can drive the reaction to completion. Pre-activating the carboxylic acid with the coupling reagent before adding the this compound is a common and effective strategy.

  • Solvent Choice: Anhydrous aprotic polar solvents like DMF or DCM are typically good choices. Ensure your solvent is completely dry, as water can hydrolyze the activated intermediate.

  • Steric Hindrance: If either the carboxylic acid or the acyl chloride has significant steric bulk, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

Q3: Are there specific challenges associated with the 3-fluorophenyl group in these coupling reactions?

A3: The fluorine atom on the phenyl ring can influence the reactivity of the pyrrolidine. The electron-withdrawing nature of fluorine can slightly decrease the nucleophilicity of the pyrrolidine nitrogen compared to its non-fluorinated analog. This effect is generally modest but can be a factor in reactions with less reactive electrophiles. However, the fluorine substituent is generally well-tolerated in many palladium-catalyzed coupling reactions and does not typically participate in side reactions under standard conditions.

Troubleshooting Guides

Issue 1: Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low conversion, starting materials remainInactive catalyst or insufficient temperatureUse a pre-catalyst like a G3 or G4 palladacycle. Ensure the reaction is heated to an appropriate temperature (e.g., 100 °C in toluene or dioxane).
Formation of hydrodehalogenated areneSuboptimal ligand/base combinationScreen different bulky biarylphosphine ligands (e.g., XPhos, RuPhos). Consider using a weaker base like K₃PO₄.
Reaction stallsCatalyst deactivationEnsure rigorous exclusion of oxygen by using Schlenk techniques or working in a glovebox. Degas the solvent thoroughly.
Product is formed but difficult to isolateEmulsion during workupTry different solvent systems for extraction. A brine wash can help break up emulsions.
Issue 2: Incomplete Amide Coupling Reaction
Symptom Possible Cause Suggested Solution
Unreacted this compoundInefficient carboxylic acid activationSwitch to a more powerful coupling reagent (e.g., HATU, COMU). Alternatively, convert the carboxylic acid to the acid chloride.
Reaction is slowSteric hindrance on either coupling partnerIncrease the reaction temperature and/or extend the reaction time. Monitor by TLC or LC-MS.
Presence of hydrolysis byproductsWater in the reaction mixtureUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Epimerization of adjacent chiral centersBase is too strong or reaction temperature is too highUse a weaker, non-nucleophilic base like DIPEA or 2,4,6-collidine. Run the reaction at a lower temperature if possible.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), a bulky biarylphosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide) followed by this compound (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using an Acid Chloride

This protocol describes the acylation of this compound with a substituted benzoyl chloride.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 equiv.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of the substituted benzoyl chloride (1.1 equiv.) in anhydrous DCM dropwise to the stirred pyrrolidine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and yields for common coupling reactions. Note that optimal conditions can vary depending on the specific substrates used.

Table 1: Buchwald-Hartwig Amination of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene1001285-95
24-BromoanisoleXPhos Pd G3 (2)-K₃PO₄ (1.5)Dioxane1101880-90
31-Bromo-4-nitrobenzenePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (2.0)Toluene1002470-80
42-BromopyridineBrettPhos Pd G3 (2)-LHMDS (1.3)THF801075-85

Table 2: Amide Coupling of this compound with Various Acylating Agents

EntryAcylating AgentCoupling Reagent/ConditionsBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Benzoyl Chloride-Et₃N (1.5)DCMRT2>95
24-Nitrobenzoic AcidHATU (1.1 equiv.)DIPEA (2.0)DMFRT490-98
3Acetic Anhydride-Pyridine (2.0)DCMRT1>95
43-Fluorobenzoyl Chloride-DIPEA (1.5)THFRT390-97

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction reaction_type Identify Reaction Type start->reaction_type buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N Coupling amide Amide Coupling / Acylation reaction_type->amide Acylation catalyst_check Check Catalyst/Ligand System (e.g., XPhos, RuPhos) buchwald->catalyst_check base_check_bh Evaluate Base (e.g., NaOtBu, K3PO4) catalyst_check->base_check_bh No Improvement temp_check_bh Verify Reaction Temperature (80-110 °C) base_check_bh->temp_check_bh No Improvement inert_check Ensure Inert Atmosphere temp_check_bh->inert_check No Improvement side_reaction_bh Check for Hydrodehalogenation inert_check->side_reaction_bh No Improvement solution Optimize Conditions & Re-run side_reaction_bh->solution activation_check Check Carboxylic Acid Activation (e.g., HATU, Acid Chloride) amide->activation_check solvent_check Verify Anhydrous Solvent activation_check->solvent_check No Improvement sterics_check Consider Steric Hindrance solvent_check->sterics_check No Improvement base_check_amide Check Base for Epimerization sterics_check->base_check_amide If applicable base_check_amide->solution

Caption: Troubleshooting workflow for low-yield coupling reactions.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex  Ar-X Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex  Pyrrolidine side_reaction Side Reaction: Hydrodehalogenation OA_complex->side_reaction  β-Hydride Elimination Amido_complex L-Pd(II)(Ar)(Amido) Amido Complex Amine_complex->Amido_complex  -Base-H+ Amido_complex->Pd0  Reductive Elimination product N-Aryl-pyrrolidine (Product) Amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Validation & Comparative

In Vitro Activity of 3-(3-Fluorophenyl)pyrrolidine: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Profile of 3-(3-Fluorophenyl)pyrrolidine and its Analogs.

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a 3-(3-fluorophenyl) group to this scaffold presents a unique chemical entity with potential for diverse pharmacological activities. This guide provides a comparative overview of the in vitro activity of this compound, with a focus on its interaction with monoamine transporters, a key target class for neurological and psychiatric disorders. Due to the limited publicly available data on the standalone this compound, this guide also incorporates data from structurally related analogs to provide a broader context for its potential biological activity.

Comparative Analysis of Monoamine Transporter Inhibition

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse. Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs. The following table summarizes the in vitro binding affinities (Ki, nM) of various pyrrolidine derivatives, including those with significant structural similarities to this compound, against these transporters. This comparative data allows for an assessment of potential structure-activity relationships.

Compound/AnalogDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Reference Compound(s)
Data for this compound specifically not available in public literature. N/AN/AN/A
Pyrovalerone Analog (4a)11.5>10,00037.8[1]
3,3-Disubstituted Pyrrolidine AnalogLow nM PotencyLow nM PotencyLow nM Potency[2]
3-(Phenoxy-phenyl-methyl)-pyrrolidine Analog (39b)-Potent InhibitorPotent Inhibitor[3]
Paroxetine (contains a 4-fluorophenyl group)11001.1350[4]
GBR 12909 (piperazine-based DAT inhibitor)Potent Inhibitor--[5]

Note: The table includes data for structurally related compounds to infer the potential activity profile of this compound. Direct experimental validation is required.

Experimental Protocols

To validate the in vitro activity of this compound and its analogs, standardized radioligand binding assays are employed. These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine, serotonin, and norepinephrine transporters.

Materials:

  • HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]paroxetine (for SERT), and [³H]nisoxetine (for NET).

  • Test compound (this compound) and reference compounds (e.g., cocaine, paroxetine, desipramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing the target transporter in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh buffer.

  • Binding Assay: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the concentration-response curves. Calculate the Ki value using the Cheng-Prusoff equation.

Experimental and Logical Workflows

The process of validating the in vitro activity of a novel compound like this compound follows a structured workflow, from initial screening to detailed characterization. The signaling pathway illustrates the mechanism of action of monoamine transporter inhibitors.

G cluster_workflow Experimental Workflow A Compound Synthesis (this compound) B Primary Screening: Radioligand Binding Assays (DAT, SERT, NET) A->B C Data Analysis: Determine IC50 and Ki values B->C D Hit Identification (Potent and/or Selective Binders) C->D E Secondary Assays: Functional Uptake Assays D->E F Lead Optimization E->F

Caption: A typical workflow for the in vitro validation of a novel compound.

G cluster_pathway Monoamine Transporter Inhibition Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_synapse Monoamine Vesicle->MA_synapse Release Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, or NET) MA_synapse->Transporter Reuptake Transporter->MA Inhibitor This compound (Inhibitor) Inhibitor->Transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by compounds like this compound.

References

A Comparative Analysis of 3-(3-Fluorophenyl)pyrrolidine and Other Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dopamine Reuptake Inhibitors

Dopamine reuptake inhibitors are a class of compounds that block the action of the dopamine transporter, a protein responsible for clearing dopamine from the synaptic cleft.[1] By inhibiting this reuptake process, DRIs increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[1] This mechanism of action underlies their therapeutic application in conditions such as attention-deficit/hyperactivity disorder (ADHD) and narcolepsy, as well as their potential for abuse.[1] The pyrrolidine scaffold is a key structural motif in a number of compounds targeting monoamine transporters.[2]

Comparative Analysis of Dopamine Reuptake Inhibitors

While direct quantitative data for 3-(3-Fluorophenyl)pyrrolidine is not available, the following table presents the binding affinities (Ki) and functional potencies (IC50) of several well-characterized DRIs for the dopamine transporter. Lower Ki and IC50 values indicate higher affinity and potency, respectively.

CompoundKi (nM) for DATIC50 (nM) for Dopamine UptakeSpeciesAssay Details
This compound Data not availableData not available--
Cocaine ~200~510Human[3]
Methylphenidate ~84~130Rat[4]
GBR 12909 ~1~34-45Rat/Human[5]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize dopamine reuptake inhibitors.

Radioligand Binding Assay for Dopamine Transporter Affinity

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand.

  • Tissue Preparation: Membranes from cells expressing the dopamine transporter (e.g., HEK293-hDAT cells) or from dopamine-rich brain regions (e.g., rat striatum).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or 1 µM unlabeled WIN 35,428).

  • Test Compounds: Serial dilutions of the compound of interest.

  • Filtration Apparatus: Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Centrifuge to pellet the membranes and wash to remove endogenous substances. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Dopamine Uptake Assay

This functional assay measures the potency (IC50) of a compound to inhibit the uptake of dopamine into cells or synaptosomes.

Materials:

  • Radiolabeled Dopamine: [³H]Dopamine.

  • Cell/Tissue Preparation: Synaptosomes prepared from dopamine-rich brain regions (e.g., rat striatum) or cells expressing the dopamine transporter.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., nomifensine or cocaine) at a high concentration.

  • Test Compounds: Serial dilutions of the compound of interest.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Preparation: Pre-warm the cell/synaptosome preparation and uptake buffer to the assay temperature (e.g., 37°C).

  • Pre-incubation: Add the cell/synaptosome suspension to a 96-well plate. Add varying concentrations of the test compound or the non-specific uptake control and pre-incubate for a short period (e.g., 10-20 minutes).

  • Initiation of Uptake: Add [³H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination: Terminate the uptake by rapidly washing the cells/synaptosomes with ice-cold uptake buffer to remove extracellular [³H]Dopamine.

  • Lysis and Quantification: Lyse the cells/synaptosomes and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Visualizations

Dopamine Signaling Pathway at the Synapse

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine in Vesicle L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptor Dopamine_synapse->Dopamine_receptor Binding Signaling Downstream Signaling Dopamine_receptor->Signaling DRI Dopamine Reuptake Inhibitor (e.g., this compound) DRI->DAT Inhibition

Caption: Dopamine signaling at the synapse and the mechanism of dopamine reuptake inhibition.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prep Prepare DAT-expressing membranes start->prep setup Set up 96-well plate: - Membranes - Radioligand ([3H]WIN 35,428) - Test Compound / Controls prep->setup incubate Incubate to reach equilibrium setup->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash quantify Quantify radioactivity using scintillation counting wash->quantify analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki quantify->analyze end End analyze->end

References

A Comparative Analysis of Dopamine Transporter Affinity: 3-(3-Fluorophenyl)pyrrolidine vs. GBR 12909

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available data regarding the dopamine transporter (DAT) affinity of 3-(3-Fluorophenyl)pyrrolidine and the well-characterized research compound GBR 12909. While extensive quantitative data and detailed experimental protocols are available for GBR 12909, a potent and selective DAT inhibitor, similar information for this compound is not readily found in the public domain. This guide, therefore, provides a detailed overview of GBR 12909's interaction with the dopamine transporter, supported by experimental data, and outlines the methodologies used for such characterization. A direct quantitative comparison with this compound cannot be made at this time due to the absence of published affinity data for the latter.

GBR 12909: A High-Affinity Ligand for the Dopamine Transporter

GBR 12909, a diarylpiperazine derivative, is widely recognized in the scientific community as a potent and selective inhibitor of the dopamine transporter.[1] Its high affinity makes it a valuable tool for studying the dopaminergic system and as a reference compound in the development of novel DAT inhibitors.[2]

Quantitative Data for GBR 12909 DAT Affinity

The binding affinity of GBR 12909 for the dopamine transporter has been determined through various in vitro assays, primarily radioligand binding and dopamine uptake inhibition studies.[2][3] The key quantitative parameters, the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀), are summarized below. Lower values of Kᵢ and IC₅₀ indicate a higher binding affinity and inhibitory potency, respectively.

CompoundParameterValue (nM)SpeciesAssay TypeReference
GBR 12909Kᵢ1RatSynaptosomal Dopamine Uptake Inhibition[1]
GBR 12909IC₅₀34-45-Dopamine Uptake Inhibition[3]

Experimental Protocols

The determination of dopamine transporter affinity for compounds like GBR 12909 relies on well-established in vitro experimental protocols. The two primary methods are radioligand binding assays and dopamine uptake inhibition assays.

Radioligand Binding Assay

This method directly measures the affinity of a compound for the dopamine transporter by competing with a radiolabeled ligand that is known to bind to the transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the dopamine transporter.

Methodology:

  • Membrane Preparation: Brain tissue rich in dopamine transporters (e.g., rat striatum) is homogenized in a suitable buffer. The homogenate is then centrifuged to isolate the cell membranes containing the transporters.

  • Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428 or [³H]GBR 12935) and varying concentrations of the unlabeled test compound (e.g., GBR 12909).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the IC₅₀ value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental_Workflow_Binding_Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay tissue Brain Tissue (e.g., Striatum) homogenization Homogenization tissue->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Isolated Membranes (with DAT) centrifugation->membranes incubation Incubation: Membranes + Radioligand + Test Compound membranes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

Experimental Workflow for a Dopamine Transporter Binding Assay.
Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the primary function of the dopamine transporter, which is the reuptake of dopamine into the presynaptic neuron.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound for dopamine uptake.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals containing functional dopamine transporters, are prepared from brain tissue (e.g., rat striatum) through homogenization and differential centrifugation.

  • Pre-incubation: The synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: The uptake of dopamine is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]dopamine).

  • Termination: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer to remove any extracellular radiolabeled dopamine.

  • Quantification: The amount of radioactivity that has been taken up by the synaptosomes is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific dopamine uptake (the IC₅₀ value) is determined from a dose-response curve.[3]

Signaling Pathway of Dopamine Transporter Inhibition

The primary mechanism of action for compounds like GBR 12909 is competitive inhibition of the dopamine transporter. By binding to the transporter, these inhibitors block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Extracellular Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to signaling Downstream Signaling DA_receptor->signaling inhibitor DAT Inhibitor (e.g., GBR 12909) inhibitor->DAT Blocks

Mechanism of Dopamine Transporter Inhibition.

This compound: A Data Gap in Dopamine Transporter Affinity

Despite a thorough search of scientific databases and literature, no specific quantitative data (Kᵢ or IC₅₀ values) for the binding affinity of this compound to the dopamine transporter could be located. While studies on other substituted pyrrolidine analogs as monoamine transporter inhibitors exist, the specific affinity of this particular compound for DAT has not been publicly reported. Therefore, a direct and quantitative comparison of its DAT affinity with that of GBR 12909 is not feasible at this time.

Conclusion

GBR 12909 is a well-documented, high-affinity inhibitor of the dopamine transporter, with its binding characteristics thoroughly quantified through established in vitro assays. These experimental protocols provide a robust framework for assessing the DAT affinity of novel compounds. In contrast, the dopamine transporter affinity of this compound remains uncharacterized in the available scientific literature, precluding a direct comparison with GBR 12909. Further research is required to determine the specific binding profile of this compound at the dopamine transporter to enable a comprehensive comparative analysis.

References

Comparative Analysis of 3-Phenylpyrrolidine Derivatives and their Cross-Reactivity with Serotonin and Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of 3-phenylpyrrolidine derivatives with the serotonin transporter (SERT) and the norepinephrine transporter (NET). Due to the limited availability of public data specifically for 3-(3-Fluorophenyl)pyrrolidine, this document focuses on structurally similar analogs to provide insights into the potential binding affinities and functional activities. The information presented is intended to serve as a reference for researchers engaged in the discovery and development of novel therapeutics targeting monoamine transporters.

Comparative Binding Affinities of 3-Phenylpyrrolidine Analogs

The following table summarizes the in vitro binding affinities (Ki, in nM) of various 3-substituted pyrrolidine derivatives for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET). These compounds, while structurally related to this compound, possess different substitutions that influence their potency and selectivity. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.

Compound/AnalogTargetKi (nM)Reference CompoundKi (nM)
3-(Phenoxy-phenyl-methyl)-pyrrolidine derivative (Compound 39b) hSERTPotentNot SpecifiedNot Specified
hNETPotentNot SpecifiedNot Specified
1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)ethyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 4) hSERT47.0Not SpecifiedNot Specified
hNET167.0Not SpecifiedNot Specified
1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)propyl-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (Compound 11) hSERT9.2Not SpecifiedNot Specified
hNETNot TestedNot SpecifiedNot Specified

Note: "Potent" indicates that the source described the compound as having significant activity, but did not provide a specific Ki value.[1] Data for compounds 4 and 11 are from a study on multi-target antidepressants.[2]

Experimental Protocols

The determination of binding affinities for SERT and NET typically involves competitive radioligand binding assays. Below are detailed methodologies for conducting these experiments.

Serotonin Transporter (SERT) Binding Assay

This protocol is adapted from established methods for determining the affinity of a test compound for hSERT expressed in a cell line.[3][4]

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound or analog.

  • Reference Compound: A known selective serotonin reuptake inhibitor (SSRI), such as Paroxetine or Fluoxetine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.

  • Filtration apparatus (Cell Harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]Citalopram (final concentration ~1 nM), and cell membrane preparation (typically 20-50 µg protein).

      • Non-specific Binding: Reference compound (e.g., 10 µM Paroxetine), [³H]Citalopram, and cell membrane preparation.

      • Competitive Binding: Serial dilutions of the test compound, [³H]Citalopram, and cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for SERT.

Norepinephrine Transporter (NET) Binding Assay

This protocol outlines a standard procedure for assessing the binding affinity of a test compound for hNET.[5][6][7]

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound or analog.

  • Reference Compound: A known NET inhibitor, such as Desipramine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.

  • Filtration apparatus (Cell Harvester).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as for the SERT binding assay, using hNET-expressing cells.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]Nisoxetine (final concentration ~1 nM), and cell membrane preparation (typically 20-50 µg protein).

      • Non-specific Binding: Reference compound (e.g., 10 µM Desipramine), [³H]Nisoxetine, and cell membrane preparation.

      • Competitive Binding: Serial dilutions of the test compound, [³H]Nisoxetine, and cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes.

  • Filtration:

    • Rapidly filter the plate contents through pre-soaked glass fiber filters and wash with ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the IC₅₀ and Ki values as described in the SERT binding assay protocol, using the Kd of [³H]Nisoxetine for NET.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the competitive radioligand binding assays described above.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture hSERT/hNET Expressing Cells prep_membranes Prepare Cell Membranes prep_cells->prep_membranes incubation Incubate Membranes with Radioligand & Compounds prep_membranes->incubation prep_reagents Prepare Buffers, Radioligand & Compounds filtration Separate Bound & Free Ligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: General workflow for SERT/NET competitive binding assays.

Signaling Pathways

The serotonin and norepinephrine transporters are critical for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. Inhibition of these transporters leads to an increase in the extracellular concentration of serotonin and norepinephrine, enhancing their signaling.

signaling_pathways cluster_sert Serotonin (5-HT) Synapse cluster_net Norepinephrine (NE) Synapse sert_presynaptic Presynaptic Neuron sert_postsynaptic Postsynaptic Neuron sert SERT serotonin_vesicle 5-HT Vesicles serotonin_synapse serotonin_vesicle->serotonin_synapse Release serotonin_synapse->sert Reuptake sert_receptor 5-HT Receptor serotonin_synapse->sert_receptor Binding sert_receptor->sert_postsynaptic Signal Transduction sert_inhibitor 3-Phenylpyrrolidine Derivative sert_inhibitor->sert Inhibition net_presynaptic Presynaptic Neuron net_postsynaptic Postsynaptic Neuron net NET ne_vesicle NE Vesicles ne_synapse ne_vesicle->ne_synapse Release ne_synapse->net Reuptake net_receptor Adrenergic Receptor ne_synapse->net_receptor Binding net_receptor->net_postsynaptic Signal Transduction net_inhibitor 3-Phenylpyrrolidine Derivative net_inhibitor->net Inhibition

References

Unveiling the Binding Profile of 3-(3-Fluorophenyl)pyrrolidine at the Dopamine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the putative binding of 3-(3-Fluorophenyl)pyrrolidine with well-characterized DAT ligands, including the potent inhibitor WIN 35,428 (a cocaine analog) and other relevant pyrrolidine-based compounds. The information presented is synthesized from published SAR studies and computational modeling data.

Comparative Binding Affinities at the Dopamine Transporter

The binding affinity of a compound for the dopamine transporter is a key determinant of its potency as a dopamine reuptake inhibitor. The following table summarizes the reported binding affinities (Ki values) for selected DAT ligands, providing a framework for estimating the potential affinity of this compound.

CompoundStructureReported DAT Binding Affinity (Ki, nM)Reference
WIN 35,428Tropane-based~10-20[1]
CocaineTropane-based~100-300[2]
GBR 12909Piperazine-based~1-5[2]
α-PVPPyrrolidine-based~22[3]
This compound Pyrrolidine-based Estimated based on SAR N/A

Note: The binding affinity for this compound is an estimation based on the structure-activity relationships of related compounds. The 3-fluorophenyl substitution is generally well-tolerated and can, in some cases, enhance binding affinity compared to the unsubstituted phenyl ring.

Inferred Binding Mode of this compound

Based on the SAR of 3-aryl-pyrrolidine analogs, the binding of this compound to DAT is likely to involve key interactions within the transporter's binding pocket. The pyrrolidine nitrogen is expected to form a crucial salt bridge with an acidic residue, such as Asp79, in the transporter. The 3-fluorophenyl group is predicted to occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions with surrounding amino acid residues.

The overall binding is anticipated to be competitive with the natural substrate, dopamine, as well as with other DAT inhibitors like cocaine. This competitive interaction is the basis for its presumed mechanism of action as a dopamine reuptake inhibitor.

Experimental Protocol: [³H]WIN 35,428 Competitive Binding Assay

To experimentally determine the binding affinity of this compound for DAT, a radioligand binding assay is the gold standard. The following is a detailed protocol for a competitive binding assay using [³H]WIN 35,428, a widely used radioligand that binds with high affinity to the dopamine transporter.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine transporter by measuring its ability to displace the binding of [³H]WIN 35,428.

Materials:

  • HEK-293 cells stably expressing the human dopamine transporter (hDAT)

  • Cell culture reagents

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

  • Unlabeled cocaine (for determining non-specific binding)

  • This compound (test compound)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Multi-channel pipette, filtration apparatus, and glass fiber filters

Procedure:

  • Cell Preparation: Culture hDAT-expressing HEK-293 cells to confluency. On the day of the experiment, harvest the cells and prepare a cell membrane suspension in ice-cold assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes, [³H]WIN 35,428 (at a concentration near its Kd, e.g., 5 nM), and assay buffer.

    • Non-specific Binding: Cell membranes, [³H]WIN 35,428, and a high concentration of unlabeled cocaine (e.g., 10 µM).

    • Competitive Binding: Cell membranes, [³H]WIN 35,428, and varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of [³H]WIN 35,428 as a function of the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Scientific Workflow

To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture hDAT Cell Culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup (Total, Non-specific, Competitive) membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis IC50 & Ki Calculation scintillation->data_analysis

Caption: Workflow for the [³H]WIN 35,428 competitive binding assay.

Competitive_Binding DAT DAT Radioligand [³H]WIN 35,428 DAT->Radioligand Binds Inhibitor 3-(3-Fluorophenyl) pyrrolidine Inhibitor->DAT Competes

Caption: Principle of competitive binding at the dopamine transporter.

References

A Head-to-Head Comparison of 3-Phenylpyrrolidine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of centrally acting agents. Analogs of this structure have demonstrated significant potential as inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. This guide provides a comparative analysis of 3-phenylpyrrolidine and its analogs, focusing on their in vitro performance as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Comparative In Vitro Activity of 3,4-Disubstituted Pyrrolidine Analogs

The following table summarizes the in vitro binding affinities (Kᵢ) of a series of 3,4-disubstituted pyrrolidine analogs for the dopamine, serotonin, and norepinephrine transporters. This data is crucial for understanding the structure-activity relationship (SAR) of this class of compounds and for guiding the design of more potent and selective inhibitors. The most potent analog identified in this series has Kᵢ values of 0.084 µM in [³H]mazindol binding, and 0.20 µM, 0.23 µM, and 0.031 µM in the inhibition of dopamine (DA), serotonin (SER), and norepinephrine (NE) reuptake, respectively.[1]

Compound IDSubstitution PatternDAT Kᵢ (µM)SERT Kᵢ (µM)NET Kᵢ (µM)[³H]mazindol Binding Kᵢ (µM)
Analog 12 Specific substitutions not detailed in abstract0.200.230.0310.084
Analog 11 Specific substitutions not detailed in abstract----

Data presented is based on available information from the cited literature. Detailed substitution patterns for individual analogs were not fully available in the reviewed abstracts.

Signaling Pathway: Monoamine Transporter Inhibition

Phenylpyrrolidine analogs typically exert their effects by binding to monoamine transporters (DAT, NET, and SERT) on the presynaptic neuronal membrane. This binding action blocks the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft. The resulting increase in the synaptic concentration of these neurotransmitters leads to enhanced and prolonged signaling at the postsynaptic neuron.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Vesicle (Dopamine, Serotonin, Norepinephrine) Neurotransmitter Neurotransmitter (DA, 5-HT, NE) Presynaptic_Vesicle->Neurotransmitter Release Monoamine_Transporter Monoamine Transporter (DAT, SERT, NET) Analog 3-Phenylpyrrolidine Analog Analog->Monoamine_Transporter Inhibition Neurotransmitter->Monoamine_Transporter Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Signal_Transduction Signal_Transduction Postsynaptic_Receptor->Signal_Transduction Signal Transduction

Inhibition of monoamine reuptake by 3-phenylpyrrolidine analogs.

Experimental Protocols

The data presented in this guide are typically generated using in vitro radioligand binding and uptake inhibition assays. These assays are fundamental for determining the potency and selectivity of compounds for monoamine transporters.

Radioligand Binding Assay for DAT, NET, and SERT

This assay measures the binding affinity (Kᵢ) of a test compound by assessing its ability to compete with a radiolabeled ligand that has high affinity and selectivity for a specific transporter.

Materials:

  • Membrane Preparations: Cell membranes from HEK293 or other suitable cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram or [³H]Paroxetine

  • Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Compound: To determine non-specific binding (e.g., 10 µM benztropine for DAT, 1 µM desipramine for NET, 10 µM fluoxetine for SERT).

  • Filtration Apparatus: 96-well plate harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Thawed cell membranes are homogenized in ice-cold assay buffer. Protein concentration is determined and adjusted to a desired final concentration.

  • Assay Setup: In a 96-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Prepare cell membranes expressing DAT, SERT, or NET D Incubate membranes, radioligand, and test compounds in 96-well plate A->D B Prepare serial dilutions of 3-phenylpyrrolidine analogs B->D C Prepare radioligand solution ([3H]WIN 35,428, [3H]Nisoxetine, etc.) C->D E Separate bound and free radioligand by rapid vacuum filtration D->E Equilibrium F Wash filters with ice-cold buffer E->F G Quantify radioactivity on filters using a scintillation counter F->G H Plot competition curves and determine IC50 values G->H I Calculate Ki values using Cheng-Prusoff equation H->I

Workflow for a competitive radioligand binding assay.
Monoamine Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cell Lines: HEK293 or other suitable cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay Buffer: Krebs-HEPES or similar physiological buffer.

  • Scintillation Counter.

Procedure:

  • Cell Plating: Cells are plated in 96-well plates and grown to confluence.

  • Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: A fixed concentration of the radiolabeled substrate is added to initiate uptake.

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid washing with ice-cold buffer.

  • Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of uptake inhibition against the concentration of the test compound.

Conclusion

The 3-phenylpyrrolidine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The available data, although limited in the public domain for a comprehensive series of 3-(3-fluorophenyl)pyrrolidine analogs, indicates that substitutions on the pyrrolidine ring and the phenyl group can significantly modulate potency and selectivity for DAT, SERT, and NET. Further structure-activity relationship studies are warranted to fully explore the potential of this chemical class for the treatment of various neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of such novel chemical entities.

References

Validating the Mechanism of Action of 3-(3-Fluorophenyl)pyrrolidine in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 3-(3-Fluorophenyl)pyrrolidine, a putative triple reuptake inhibitor (TRI), against other established TRIs. The primary therapeutic hypothesis for this class of compounds is the simultaneous inhibition of the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Rigorous validation of this mechanism of action using cell-based assays is a critical step in the preclinical development of novel therapeutics for a range of neurological and psychiatric disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to aid in experimental design and data interpretation.

Comparative In Vitro Performance of Triple Reuptake Inhibitors

The inhibitory activity of a compound at monoamine transporters is a key determinant of its pharmacological profile. This activity is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table presents a comparison of the in vitro potencies of several well-characterized triple reuptake inhibitors. Due to the limited availability of public data for this compound, a representative compound from the 3,3-disubstituted pyrrolidine series is included to illustrate the potential activity profile of this chemical class.[1][2]

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
Representative 3,3-disubstituted pyrrolidine Low NanomolarLow NanomolarLow Nanomolar
Tesofensine111.76.5
Dasotraline1543
Centanafadine83638

Note: Specific IC50 values for this compound are not publicly available. The data for the "Representative 3,3-disubstituted pyrrolidine" is based on a study describing a series of analogs with low nanomolar potency at all three transporters.[1][2]

Experimental Protocols

To validate the mechanism of action of this compound, a monoamine reuptake inhibition assay is the gold standard. This section provides a detailed protocol for conducting such an assay in a cell-based format.

Monoamine Reuptake Inhibition Assay

This assay quantifies the ability of a test compound to block the uptake of a radiolabeled monoamine substrate into cultured cells that are genetically engineered to express a specific human monoamine transporter.

Materials and Reagents:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 or other appropriate selection antibiotic

  • 96-well cell culture plates

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled substrates: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine

  • Test compound (e.g., this compound) and known reference inhibitors

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture: Maintain HEK293 cell lines stably expressing either hSERT, hNET, or hDAT in DMEM supplemented with 10% FBS, penicillin-streptomycin, and the appropriate selection antibiotic (e.g., G418). Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.

  • Assay Execution:

    • On the day of the experiment, carefully wash the cell monolayers with pre-warmed assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor for a defined period (e.g., 10-20 minutes) at 37°C.

    • Initiate the reuptake process by adding the assay buffer containing the specific radiolabeled monoamine substrate to each well.

    • Allow the uptake to proceed for a short, defined interval (e.g., 5-15 minutes) at 37°C.

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer. This step is critical to remove any unincorporated radiolabeled substrate.

  • Quantification:

    • Lyse the cells in each well using a suitable lysis buffer.

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation fluid to each vial and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (determined in the presence of a high concentration of a known selective inhibitor) from the total uptake measured.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test compound at each transporter.

Visualizing the Mechanism and Workflow

To facilitate a clearer understanding of the underlying biological processes and the experimental procedures, the following diagrams have been generated.

Signaling Pathway of Monoamine Reuptake Inhibition

This diagram illustrates the proposed mechanism of action for a triple reuptake inhibitor like this compound at a monoaminergic synapse.

Mechanism of Triple Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Presynaptic_Neuron SERT SERT NET NET DAT DAT Vesicle Synaptic Vesicle (Monoamines) Serotonin 5-HT Vesicle->Serotonin Release Norepinephrine NE Vesicle->Norepinephrine Release Dopamine DA Vesicle->Dopamine Release Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binds Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Binds Dopamine->DAT Reuptake Dopamine->Postsynaptic_Receptors Binds TRI This compound (Triple Reuptake Inhibitor) TRI->SERT Inhibits TRI->NET Inhibits TRI->DAT Inhibits

Caption: Monoamine reuptake inhibition at the synapse.

Experimental Workflow for Monoamine Reuptake Assay

The following flowchart provides a step-by-step visualization of the experimental workflow for the monoamine reuptake inhibition assay.

Monoamine Reuptake Inhibition Assay Workflow Start Start Cell_Culture 1. Culture HEK293 cells expressing SERT, NET, or DAT Start->Cell_Culture Cell_Plating 2. Plate cells in 96-well plates Cell_Culture->Cell_Plating Compound_Prep 3. Prepare serial dilutions of This compound Cell_Plating->Compound_Prep Pre_incubation 4. Pre-incubate cells with compound Compound_Prep->Pre_incubation Uptake_Initiation 5. Add radiolabeled monoamine substrate Pre_incubation->Uptake_Initiation Termination 6. Terminate uptake by washing with cold buffer Uptake_Initiation->Termination Lysis 7. Lyse cells Termination->Lysis Scintillation 8. Measure radioactivity with scintillation counter Lysis->Scintillation Data_Analysis 9. Calculate % inhibition and determine IC50 Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow of the monoamine reuptake assay.

References

A Comparative Pharmacokinetic Analysis of 3-(3-Fluorophenyl)pyrrolidine Derivatives and Piperidine-Based Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of 3-(3-Fluorophenyl)pyrrolidine derivatives against piperidine-based analogs. The selection of a core heterocyclic scaffold is a critical decision in drug design, profoundly influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. This document summarizes key pharmacokinetic data, details the experimental protocols used to obtain this data, and visualizes relevant biological pathways and experimental workflows to aid in the rational design of novel therapeutic agents.

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of drug candidates are essential for predicting their in vivo behavior. The following tables summarize key ADME data for representative this compound derivatives and their piperidine-containing counterparts. The choice between a pyrrolidine and a piperidine scaffold can significantly impact a drug's ADME profile. The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability and volume of distribution compared to pyrrolidine analogs.[1] Conversely, the five-membered pyrrolidine ring can sometimes offer enhanced metabolic stability compared to the six-membered piperidine ring.[1]

Compound ClassDerivative ExampleTargetClearance (CL) (mL/min/kg)Volume of Distribution (Vd) (L/kg)Half-Life (t½) (h)Oral Bioavailability (F) (%)Species
This compound MDM2 Inhibitor (AA-115/APG-115)MDM2---Excellent (specific value not provided)[2]Preclinical
Piperidine-Based Analog MET Kinase Inhibitor (GNE-A)METMouse: 15.8, Rat: 36.6, Dog: 2.44, Monkey: 13.9[3]2.1 - 9.0[3]Rat: 1.67, Dog: 16.3[3]Mouse: 88.0, Rat: 11.2, Dog: 55.8, Monkey: 72.4[3]Mouse, Rat, Dog, Monkey
Piperidine-Based Analog para-Fluorofentanylµ-opioid receptor--1.12 ± 0.03[4]-Rat

Note: Direct comparative data for a series of this compound derivatives with systematic structural modifications is limited in the public domain. The data presented is from representative compounds to illustrate the general pharmacokinetic properties of these classes.

Experimental Protocols

The following are detailed methodologies for key in vivo and in vitro experiments used to determine the pharmacokinetic profiles of drug candidates.

In Vivo Pharmacokinetic Studies

These studies are essential for understanding the behavior of a compound in a living organism.

1. Animal Models and Dosing:

  • Species: Typically, initial studies are conducted in rodents (e.g., Sprague-Dawley rats or BALB/c mice)[5][6].

  • Dosing Regimen: Compounds are administered via both intravenous (IV) and oral (PO) routes to determine absolute bioavailability[5]. A typical oral gavage dose for rats might be 10 mg/kg[6].

  • Formulation: The drug is often formulated in a vehicle suitable for the route of administration, such as a solution or suspension[5].

2. Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vein or through sparse sampling methods[5][6].

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored, typically at -80°C, until analysis[5].

3. Bioanalysis:

  • Method: Plasma concentrations of the drug and its major metabolites are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity[5].

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC) are calculated using non-compartmental analysis software (e.g., Phoenix WinNonlin)[6].

In Vitro ADME Assays

These assays provide early insights into a compound's potential pharmacokinetic properties.

1. Metabolic Stability:

  • System: The metabolic stability of a compound is often assessed using liver microsomes or S9 fractions, which contain key drug-metabolizing enzymes[7].

  • Procedure: The test compound is incubated with the microsomal or S9 fraction in the presence of necessary cofactors (e.g., NADPH). Aliquots are taken at various time points, and the reaction is quenched.

  • Analysis: The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

2. Plasma Protein Binding:

  • Method: Equilibrium dialysis is a common method to determine the extent of a drug's binding to plasma proteins.

  • Procedure: A semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium.

  • Analysis: The concentration of the drug in both compartments is measured to calculate the percentage of the drug that is bound to plasma proteins.

3. Cell Permeability:

  • Model: Caco-2 cell monolayers are widely used as an in vitro model of the human intestinal barrier to predict drug absorption[8].

  • Procedure: The compound is added to the apical (donor) side of the Caco-2 monolayer, and its appearance on the basolateral (receiver) side is monitored over time.

  • Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_in_life In-Life Phase cluster_post Post-Study Analysis Formulation Compound Formulation Dosing Dosing (IV & PO) Formulation->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing Blood_Collection Blood Sample Collection Dosing->Blood_Collection Plasma_Processing Plasma Processing Blood_Collection->Plasma_Processing LC_MS LC-MS/MS Analysis Plasma_Processing->LC_MS PK_Analysis Pharmacokinetic Analysis LC_MS->PK_Analysis Report Final Report PK_Analysis->Report

Caption: A typical workflow for a preclinical in vivo pharmacokinetic study.

MDM2-p53 Signaling Pathway

Many this compound derivatives are being investigated as inhibitors of the MDM2-p53 interaction, a key pathway in cancer therapy.[2] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[9] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[10][11] Inhibiting the MDM2-p53 interaction can stabilize p53, leading to the suppression of tumor growth.[9]

G cluster_stress Cellular Stress DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces expression Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation MDM2->p53 targets for degradation Inhibitor This compound Derivative (Inhibitor) Inhibitor->MDM2 inhibits

Caption: The MDM2-p53 signaling pathway and the mechanism of its inhibition.

RORγt Signaling in Th17 Cell Differentiation

Certain pyrrolidine derivatives have been designed as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory Th17 cells.[12] RORγt drives the expression of interleukin-17 (IL-17), a cytokine implicated in various autoimmune diseases.[13]

G TGFb_IL6 TGF-β + IL-6 Naive_T_Cell Naive CD4+ T Cell TGFb_IL6->Naive_T_Cell stimulate STAT3 STAT3 Naive_T_Cell->STAT3 activates RORgt RORγt STAT3->RORgt induces expression Th17_Cell Th17 Cell RORgt->Th17_Cell drives differentiation IL17 IL-17 Production Th17_Cell->IL17 Inverse_Agonist Pyrrolidine Derivative (Inverse Agonist) Inverse_Agonist->RORgt inhibits

Caption: RORγt-mediated differentiation of Th17 cells and its therapeutic targeting.

References

Confirming the Stereochemistry of 3-(3-Fluorophenyl)pyrrolidine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's stereochemistry is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of 3-(3-Fluorophenyl)pyrrolidine, a common building block in medicinal chemistry. We will explore the principles, experimental protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for stereochemical confirmation depends on various factors, including the developmental stage, sample availability, and the specific information required (enantiomeric purity vs. absolute configuration). The following table summarizes the key performance characteristics of these three powerful methods.

Analytical Technique Information Provided Sample Requirement (Typical) Throughput Strengths Limitations
Chiral HPLC Enantiomeric excess (e.e.), Retention times (t_R)1-5 mgHighExcellent for quantification of enantiomers, robust and widely available.[1][2][3][4][5]Does not directly provide absolute configuration; requires method development for each compound.
NMR Spectroscopy (with Chiral Auxiliaries) Diastereomeric differentiation, Chemical shifts (δ), Coupling constants (J)5-10 mgMediumProvides detailed structural information and can determine relative stereochemistry.[1][6]Indirect method for determining enantiomeric excess; may require synthesis of diastereomers.
Vibrational Circular Dichroism (VCD) Absolute configuration5-10 mgLowProvides definitive absolute configuration in solution without the need for crystallization.[7][8][9][10][11]Requires complex quantum chemical calculations for spectral interpretation; lower throughput.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are representative protocols for the stereochemical analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is ideal for determining the enantiomeric purity of a sample of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® AD-H or protein-based like a chiral AGP column).[5][12]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add a small amount of a suitable amine modifier, such as diethylamine (0.1%), to improve peak shape. Degas the mobile phase by sonication.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers, (R)- and (S)-3-(3-Fluorophenyl)pyrrolidine, will be separated into distinct peaks.

  • Quantification: Determine the area of each peak. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Expected Data:

EnantiomerRetention Time (t_R) (min)Peak Area (%)
(S)-3-(3-Fluorophenyl)pyrrolidine8.550.1
(R)-3-(3-Fluorophenyl)pyrrolidine10.249.9
NMR Spectroscopy using a Chiral Derivatizing Agent (Mosher's Acid)

This protocol allows for the determination of enantiomeric purity and can aid in the assignment of absolute configuration by creating diastereomers with distinguishable NMR spectra.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard NMR tubes.

Procedure:

  • Derivatization:

    • In one reaction vial, dissolve approximately 5 mg of the this compound sample in 0.5 mL of anhydrous pyridine.

    • Add a slight molar excess of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • In a separate vial, repeat the procedure using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride).

  • Work-up: Quench the reactions with a small amount of water and extract the resulting diastereomeric amides with a suitable organic solvent (e.g., ethyl acetate). Purify the diastereomers by column chromatography.

  • NMR Analysis:

    • Dissolve each purified diastereomer in deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹⁹F NMR spectra for both the (R,R)- and (S,R)-diastereomers.

  • Data Analysis:

    • Compare the ¹H and ¹⁹F NMR spectra of the two diastereomers.

    • Focus on the chemical shift differences (Δδ = δ_R - δ_S) of protons and the fluorine atom near the chiral center. The distinct chemical shifts confirm the presence of both enantiomers and their ratio can be determined by integration.

Expected Data (Hypothetical ¹⁹F NMR):

DiastereomerChemical Shift (δ) (ppm)Integration
(R)-Mosher amide of (S)-enantiomer-71.51.00
(R)-Mosher amide of (R)-enantiomer-71.80.99
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of a chiral molecule in solution.[7][8][10]

Instrumentation:

  • VCD spectrometer.

  • High-performance computing cluster for quantum chemical calculations.

Software:

  • Quantum chemistry software package (e.g., Gaussian, ORCA).

Procedure:

  • Experimental Measurement:

    • Dissolve approximately 10 mg of the enantiomerically pure this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire the VCD and infrared (IR) spectra over the desired spectral range (e.g., 2000-1000 cm⁻¹).

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the (R)-enantiomer) of this compound to identify all low-energy conformers.

    • For each stable conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and obtain a Boltzmann-averaged spectrum.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer.

    • If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as (R).

    • If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (S).

Workflow and Decision Making

The following diagram illustrates a typical workflow for the stereochemical confirmation of this compound, integrating the discussed analytical techniques.

G cluster_0 start Chiral Synthesis or Resolution of This compound hplc Chiral HPLC Analysis start->hplc Quantitative Purity Check decision Enantiomerically Pure? hplc->decision nmr NMR with Chiral Auxiliaries final Confirmed Stereochemistry nmr->final Relative Stereochemistry & Purity Confirmed vcd Vibrational Circular Dichroism vcd->final Absolute Configuration Determined decision->nmr No (mixture) decision->vcd Yes (>99% e.e.)

Caption: Workflow for Stereochemical Confirmation.

References

Assessing the selectivity of 3-(3-Fluorophenyl)pyrrolidine for monoamine transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the selectivity of compounds for the primary monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET). While this guide was initiated to assess the specific compound 3-(3-Fluorophenyl)pyrrolidine, a comprehensive search of publicly available scientific literature and databases did not yield quantitative binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) data for this specific molecule.

Therefore, this guide focuses on providing a framework for such an assessment by presenting data for well-characterized monoamine transporter inhibitors. These compounds serve as critical benchmarks for selectivity and potency, offering a comparative context for the evaluation of new chemical entities.

Data Presentation: Comparative Binding Affinities

The selectivity of a compound is determined by its relative binding affinity for different transporters. A lower inhibition constant (Kᵢ) value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several well-known monoamine transporter inhibitors, providing a clear comparison of their potency and selectivity profiles.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Primary Selectivity
Cocaine 230[1]740[1]480[1]Non-selective
Fluoxetine 3800[2]24[3]316[3]SERT
Paroxetine 490[4]0.07[5]40[4][5]SERT
Desipramine >10,000[6]64[7]4.2[7]NET

Note: Kᵢ values can vary between studies due to different experimental conditions. The values presented here are representative examples from the cited literature.

Mechanism of Action and Experimental Workflow

To understand how the selectivity data is generated and its biological significance, the following diagrams illustrate the mechanism of monoamine reuptake inhibition and the general experimental workflow used to determine binding affinity.

Mechanism of Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Monoamines) transporter Monoamine Transporter (DAT, SERT, or NET) vesicle->transporter Release monoamine Monoamine transporter->monoamine Reuptake receptor Postsynaptic Receptor monoamine->receptor Binding inhibitor Inhibitor inhibitor->transporter Blockade Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep Prepare Membranes (from cells/tissue expressing target transporter) incubate Incubate Membranes with: 1. Radioligand (e.g., [³H]WIN 35,428) 2. Test Compound (e.g., 3-FP) (at various concentrations) prep->incubate separate Rapid Filtration (Separates bound vs. free radioligand) incubate->separate detect Scintillation Counting (Quantifies bound radioactivity) separate->detect analyze Data Analysis (Determine IC₅₀ and calculate Kᵢ) detect->analyze

References

Correlating In Vitro Binding Affinity with In Vivo Potency for Phenylpyrrolidine-Based Monoamine Reuptake Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the relationship between in vitro binding affinity and in vivo potency of monoamine reuptake inhibitors, with a focus on the structural class of 3-phenylpyrrolidine derivatives. Due to a lack of specific published data for 3-(3-Fluorophenyl)pyrrolidine, this document utilizes data for the well-characterized research chemical, 3,4-Methylenedioxypyrovalerone (MDPV), as a representative example to illustrate the correlation between in vitro and in vivo pharmacological parameters.

Introduction

3-Phenylpyrrolidine derivatives represent a significant class of compounds that interact with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft. Their modulation is a key mechanism for the therapeutic effects of many antidepressant and psychostimulant drugs. Understanding the correlation between a compound's in vitro affinity for these transporters and its in vivo potency in altering neurotransmitter levels is crucial for the development of novel therapeutics for neurological and psychiatric disorders.

Data Presentation: A Comparative Analysis of MDPV

The following table summarizes the in vitro binding affinities and in vivo potencies of MDPV, a potent monoamine reuptake inhibitor. This data serves as an exemplar for the type of quantitative analysis required to correlate in vitro and in vivo activity.

CompoundTargetIn Vitro Binding Affinity (Ki, nM)In Vivo Potency (ED50, mg/kg)In Vivo Effect (Dopamine Increase)
3,4-Methylenedioxypyrovalerone (MDPV) DAT0.80.22 (locomotor activity)~470% increase in striatal dopamine
NET3.6--
SERT237--

Note: Data for MDPV is compiled from various preclinical studies. The in vivo potency for locomotor activity is often used as a behavioral correlate of dopamine transporter inhibition. The in vivo effect on dopamine levels was determined by microdialysis studies.

Experimental Protocols

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human recombinant DAT, NET, or SERT.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) is used for the binding assay.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Competition Assay: The assay is performed in a 96-well plate format. Each well contains the cell membranes, the radioligand, and varying concentrations of the test compound (e.g., this compound or MDPV).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow for binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure the in vivo potency of a test compound to increase extracellular levels of dopamine in a specific brain region (e.g., the striatum).

Methodology:

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., the striatum) of the anesthetized rat.

  • Recovery: The animals are allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: The test compound is administered (e.g., via intraperitoneal injection) at various doses.

  • Sample Collection: Dialysate samples continue to be collected for several hours after drug administration.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: The changes in dopamine levels are expressed as a percentage of the baseline. The dose-response curve is then plotted to determine the ED50 value (the dose of the compound that produces 50% of the maximal effect).

Mandatory Visualization

Signaling Pathway of Monoamine Transporters

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamine) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release MAO Monoamine Oxidase (Metabolism) Presynaptic_Neuron Presynaptic_Neuron Transporter Monoamine Transporter (DAT, NET, SERT) Compound This compound (or other inhibitor) Compound->Transporter Inhibition Synaptic_Cleft->Transporter Reuptake Monoamine Monoamine Receptor Postsynaptic Receptor Monoamine->Receptor Binding & Signal Transduction

Caption: General signaling pathway of monoamine transporters at the synapse.

Experimental Workflow for In Vitro Binding Assay

In_Vitro_Workflow start Start prep Prepare Cell Membranes (Expressing DAT, NET, or SERT) start->prep assay Perform Competition Radioligand Binding Assay prep->assay incubate Incubate with Radioligand & Test Compound assay->incubate filter Separate Bound & Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (IC50 & Ki Determination) quantify->analyze end End analyze->end

Caption: Workflow for determining in vitro binding affinity.

Experimental Workflow for In Vivo Microdialysis

In_Vivo_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recover Animal Recovery surgery->recover probe Insert Microdialysis Probe recover->probe perfuse Perfuse with aCSF probe->perfuse baseline Collect Baseline Dialysate Samples perfuse->baseline administer Administer Test Compound baseline->administer collect Collect Post-Administration Samples administer->collect analyze Analyze Dopamine Levels (HPLC-EC) collect->analyze data Data Analysis (ED50 Determination) analyze->data end End data->end

Caption: Workflow for assessing in vivo potency using microdialysis.

Conclusion

Safety Operating Guide

Proper Disposal of 3-(3-Fluorophenyl)pyrrolidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-(3-Fluorophenyl)pyrrolidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Identification

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. This information, summarized from safety data sheets (SDS), dictates the necessary safety precautions.

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statement Reference
Acute Toxicity (Oral)Toxic if swallowed.P301 + P310 + P330
Skin IrritationCauses skin irritation.P302 + P352
Eye IrritationCauses serious eye irritation.P305 + P351 + P338
Respiratory IrritationMay cause respiratory irritation.P304 + P340

This data is compiled from publicly available Safety Data Sheets.

Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., sand, silica gel) and collect it into a sealed container for disposal.[1] Avoid generating dust.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are fundamental to safe disposal.

Procedure:

  • Original Container: Whenever possible, leave the waste this compound in its original container. This ensures clear identification and hazard communication.

  • No Mixing: Do not mix this compound waste with other chemical waste streams.

  • Labeling: Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".

  • Container Integrity: Use a container that is in good condition, compatible with the chemical, and can be tightly sealed.

  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials. Keep the container locked up or in an area accessible only to authorized personnel.

Disposal Workflow

The following diagram illustrates the procedural workflow for the disposal of this compound.

cluster_prep Preparation Phase cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation container Keep Waste in Original or Labeled, Sealed Container ventilation->container segregate Do Not Mix with Other Waste container->segregate storage Store in Designated Hazardous Waste Area segregate->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) Office storage->contact_ehs arrange_pickup Arrange for Pickup by a Licensed Waste Disposal Contractor contact_ehs->arrange_pickup incineration Dispose via Incineration at an Approved Facility arrange_pickup->incineration end_proc End of Process incineration->end_proc

Caption: Workflow for the proper disposal of this compound.

Final Disposal Procedure

The final disposal of this compound must be conducted by a licensed and approved waste disposal contractor.

Step-by-Step Guide:

  • Contact Environmental Health & Safety (EHS): Notify your institution's EHS office or equivalent department about the hazardous waste awaiting disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste by the institution's designated hazardous waste disposal vendor.

  • Method of Disposal: The recommended method for the disposal of this compound is incineration by an accredited disposal contractor.[2]

  • Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself. They should also be disposed of through the hazardous waste stream.

Regulatory Compliance:

All waste disposal activities must be in strict accordance with national and local regulations. It is the responsibility of the waste generator to ensure compliance.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Logistics for Handling 3-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This document provides comprehensive, immediate safety and logistical information for the handling of 3-(3-Fluorophenyl)pyrrolidine, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial to minimize exposure. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes and vapors[2].

  • Hand Protection: Chemical-resistant gloves, such as PVC or nitrile rubber, must be worn. Gloves should be inspected before each use and disposed of properly after handling the compound[1][2].

  • Skin and Body Protection: A complete protective suit or a lab coat with long sleeves, along with closed-toe shoes, is necessary. For handling larger quantities or in situations with a higher risk of exposure, flame-retardant and antistatic protective clothing should be used[2].

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood[3][4]. If there is a risk of inhalation, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used[2][3].

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated eyewash station and safety shower are readily accessible in the immediate work area[5][6].

  • Conduct all work within a certified chemical fume hood to minimize inhalation exposure[4][7].

  • Keep the work area free of ignition sources, as related compounds like pyrrolidine are flammable[1][3].

2. Handling the Compound:

  • Before handling, carefully read the available Safety Data Sheet (SDS) for pyrrolidine to understand the potential hazards[8].

  • Ground and bond containers during transfer to prevent static discharge[6][9].

  • Use non-sparking tools when opening or closing containers[3][9].

  • Avoid direct contact with the skin, eyes, and clothing[3][6].

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled[3][10].

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[1][11].

  • Keep the container tightly closed and clearly labeled[3][11].

  • The recommended storage temperature is between 2-8°C[12].

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure safety.

1. Waste Segregation and Collection:

  • All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container[4][11].

  • Label the container as "Halogenated Organic Waste" and include the full chemical name[4].

  • Do not mix this waste with non-halogenated or other incompatible waste streams[4][7].

2. Disposal Procedure:

  • Waste disposal should be carried out in accordance with all applicable local, state, and federal regulations[11].

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for pickup by a licensed hazardous waste disposal company[11].

  • Do not dispose of this compound down the drain or in the regular trash[11].

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₀H₁₂FN[13]
Boiling Point238.5±33.0 °C (Predicted)[12]
Density1.078±0.06 g/cm³ (Predicted)[12]
pKa9.96±0.10 (Predicted)[12]
Storage Temperature2-8°C[12]

Experimental Workflow Diagram

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_safety Locate Eyewash & Safety Shower prep_hood->prep_safety handle_transfer Transfer Compound in Fume Hood prep_safety->handle_transfer handle_weigh Weigh Compound handle_transfer->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate storage_seal Seal Container Tightly handle_reaction->storage_seal If not all material is used cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe storage_label Label Container Clearly storage_seal->storage_label storage_store Store at 2-8°C in Ventilated Area storage_label->storage_store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Fluorophenyl)pyrrolidine
Reactant of Route 2
3-(3-Fluorophenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.